Product packaging for 1-Bromo-4-ethoxy-2,2-dimethylbutane(Cat. No.:CAS No. 1484426-56-3)

1-Bromo-4-ethoxy-2,2-dimethylbutane

Katalognummer: B1528483
CAS-Nummer: 1484426-56-3
Molekulargewicht: 209.12 g/mol
InChI-Schlüssel: FSCYUVMTYJCQJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

1-Bromo-4-ethoxy-2,2-dimethylbutane (CAS 1484426-56-3) is a high-purity organic compound with the molecular formula C 8 H 17 BrO and a molecular weight of 209.12 g/mol . This molecule is of significant interest in advanced organic synthesis due to its unique structure, which incorporates both a primary alkyl bromide and an ether functional group within a sterically hindered framework characterized by geminal dimethyl groups on the adjacent carbon . This specific architecture, often classified as a neopentyl-type halide, presents a compelling model substrate for investigating challenging nucleophilic substitution reactions and carbocation rearrangement pathways . Its primary research value lies in its behavior as a sterically hindered electrophile. The bulky dimethyl groups adjacent to the bromine-substituted carbon create significant steric hindrance, which dramatically slows down direct S N 2 displacement reactions . Consequently, under solvolysis conditions, this compound does not follow typical primary alkyl halide reactivity. Instead, the initially formed primary carbocation intermediate is highly unstable and rapidly undergoes a 1,2-methyl shift to form a more stable tertiary carbocation, which is then captured by a nucleophile to yield rearranged products, such as ethers . This makes it an invaluable reagent for studying reaction mechanisms, rearrangement processes, and for the synthesis of complex organic molecules that are difficult to access via standard routes. Researchers utilize this compound to explore the outcomes of various reaction conditions on sterically congested systems, making it a key material in method development and the synthesis of specialized building blocks for pharmaceuticals and agrochemicals . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17BrO B1528483 1-Bromo-4-ethoxy-2,2-dimethylbutane CAS No. 1484426-56-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-bromo-4-ethoxy-2,2-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BrO/c1-4-10-6-5-8(2,3)7-9/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCYUVMTYJCQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(C)(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-4-ethoxy-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-ethoxy-2,2-dimethylbutane is a halogenated ether with a unique structural profile. Its neopentyl-like core, characterized by a quaternary carbon adjacent to the bromine-bearing carbon, imparts significant steric hindrance. This feature governs its reactivity, particularly in nucleophilic substitution reactions. The presence of an ether linkage introduces an additional site of potential chemical transformation and influences the molecule's overall polarity and solvency. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, supported by data from analogous compounds and established chemical principles. Due to the limited availability of experimental data for this specific compound, properties of the closely related neopentyl bromide (1-bromo-2,2-dimethylpropane) are included for comparative purposes.

Chemical and Physical Properties

Quantitative data for this compound is sparse in the literature. The following tables summarize available information for the target compound and its structural analog, neopentyl bromide.

Table 1: General Chemical Properties

PropertyThis compound1-Bromo-2,2-dimethylpropane (Neopentyl Bromide)
CAS Number 1484426-56-3[1]630-17-1[2]
Molecular Formula C₈H₁₇BrOC₅H₁₁Br[2]
Molecular Weight 209.12 g/mol [1]151.04 g/mol [2]
Appearance Not specified (likely a colorless liquid)Colorless liquid[3]

Table 2: Experimentally Determined Physical Properties of 1-Bromo-2,2-dimethylpropane (Neopentyl Bromide)

PropertyValue
Boiling Point 105-106 °C at 767 mmHg[2][4]
Density 1.199 g/mL at 25 °C[2][4]
Refractive Index (n20/D) 1.436
Flash Point 7 °C (44 °F)[5]
Solubility Insoluble in water; Soluble in ethanol, ether, acetone, and benzene.[4][6]

Spectroscopic Data

Table 3: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - Singlet for the two methyl groups on the quaternary carbon (~0.9-1.1 ppm).- Triplet for the methyl protons of the ethoxy group (~1.1-1.3 ppm).- Signals for the butane backbone protons.- Quartet for the methylene protons of the ethoxy group (~3.4-3.6 ppm).[1]
¹³C NMR - Signal for the carbon bearing the bromine atom (~30-40 ppm).- Distinct signals for the carbons of the ethoxy group.- Signal for the quaternary carbon.- Signals for the other backbone carbons.[1]
IR Spectroscopy - Strong C-O-C ether stretch in the 1050–1150 cm⁻¹ region.- Characteristic C-Br stretching vibration between 500–600 cm⁻¹.[1]
Mass Spectrometry - Molecular ion peaks at m/z 209 and 211 (due to ⁷⁹Br and ⁸¹Br isotopes).- Key fragment ions corresponding to the loss of a bromine radical (m/z 130) and cleavage of the ethoxy group.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not published. However, based on general organic chemistry principles and known procedures for similar compounds, plausible synthetic routes can be outlined.

Synthesis via Bromination of an Alcohol Precursor

One common method for preparing alkyl bromides is the substitution reaction of an alcohol with a brominating agent.[7] For this compound, the precursor would be 4-ethoxy-2,2-dimethylbutan-1-ol.

Reaction:

BrCH₂C(CH₃)₂CH₂CH₂Br + CH₃CH₂ONa → CH₃CH₂OCH₂CH₂C(CH₃)₂CH₂Br + NaBr

Caption: A plausible workflow for the synthesis and purification.

Biological Activity and Signaling Pathways

There is currently no published data on the biological activity or the involvement of this compound in any signaling pathways. Some ether lipids have been investigated for their cytotoxic effects against tumor cells, with their mechanism of action often attributed to interactions with the cell membrane. H[8]owever, any potential biological activity of this compound would require experimental investigation. Given its structure as a bromoalkane, potential for cytotoxicity should be considered.

This compound is a molecule of interest due to its sterically hindered nature, which influences its reactivity. While specific experimental data for this compound is limited, its properties can be reasonably inferred from its structure and comparison with analogs like neopentyl bromide. The synthetic pathways and reactivity patterns described in this guide provide a foundation for researchers and drug development professionals to work with and further investigate this compound. Future experimental studies are necessary to fully characterize its physical and chemical properties and to explore any potential biological activities.

References

In-depth Technical Guide: 1-Bromo-4-ethoxy-2,2-dimethylbutane (CAS 1484426-56-3)

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, publicly available information on 1-Bromo-4-ethoxy-2,2-dimethylbutane is exceedingly scarce. This document summarizes the limited available data and provides a theoretical framework for its synthesis and potential areas of investigation. The experimental protocols and pathways described herein are hypothetical and based on general chemical principles, as no specific experimental data for this compound has been found.

Chemical Identity and Properties

This compound is a halogenated ether. Its basic chemical information, derived from chemical supplier databases, is presented below.

PropertyValue
CAS Number 1484426-56-3
Molecular Formula C₈H₁₇BrO
Molecular Weight 209.12 g/mol
SMILES CCOC(C)(C)CCBr

No experimental data on physical properties such as boiling point, melting point, or density is publicly available.

Hypothetical Synthesis Protocol

While no specific synthesis for this compound has been documented in the searched literature, a plausible route could be the etherification of a suitable alcohol followed by bromination, or vice-versa. A potential synthetic workflow is proposed below based on well-established organic chemistry reactions.

Proposed Synthesis Workflow

G cluster_0 Step 1: Etherification cluster_1 Step 2: Bromination 2,2-dimethylbutane-1,4-diol 2,2-dimethylbutane-1,4-diol Intermediate_1 2,2-dimethylbutane-1,4-diol->Intermediate_1 NaH Sodium Hydride (NaH) NaH->Intermediate_1 Ethyl iodide Ethyl Iodide (EtI) 4-ethoxy-2,2-dimethylbutan-1-ol 4-ethoxy-2,2-dimethylbutan-1-ol Intermediate_2 4-ethoxy-2,2-dimethylbutan-1-ol->Intermediate_2 Intermediate_1->4-ethoxy-2,2-dimethylbutan-1-ol EtI PBr3 Phosphorus Tribromide (PBr3) PBr3->Intermediate_2 Target_Compound This compound Intermediate_2->Target_Compound

Caption: Hypothetical two-step synthesis of this compound.

Detailed Hypothetical Methodology

Step 1: Synthesis of 4-ethoxy-2,2-dimethylbutan-1-ol

  • To a solution of 2,2-dimethylbutane-1,4-diol in an anhydrous aprotic solvent such as tetrahydrofuran (THF), slowly add one equivalent of a strong base like sodium hydride (NaH) at 0 °C.

  • Allow the reaction to stir for 30 minutes to facilitate the formation of the alkoxide.

  • Slowly add one equivalent of ethyl iodide (EtI) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield 4-ethoxy-2,2-dimethylbutan-1-ol.

Step 2: Synthesis of this compound

  • Dissolve the purified 4-ethoxy-2,2-dimethylbutan-1-ol in an anhydrous solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) (approximately 0.33 equivalents) to the solution.

  • Allow the reaction to stir at 0 °C for one hour and then at room temperature for an additional two hours.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the target compound, this compound.

Potential Applications and Research Directions

The applications of this compound are not documented. However, based on its structure as a functionalized halo-ether, it could potentially be investigated in the following areas:

  • Building Block in Organic Synthesis: The presence of a bromine atom, a good leaving group, and an ether linkage makes this molecule a potential intermediate for the synthesis of more complex molecules in drug discovery and materials science.

  • Probing Biological Systems: Halogenated compounds are sometimes used as probes in biochemical assays. The specific substitution pattern might offer unique properties for such applications.

Biological Activity and Signaling Pathways

There is no available information regarding the biological activity of this compound. Consequently, no signaling pathways involving this compound can be described. General studies on halo-ethers suggest that some compounds in this class can exhibit properties ranging from anesthetic to potentially carcinogenic, but this is highly structure-dependent and cannot be extrapolated to the target compound without experimental evidence.

Conclusion

This compound (CAS 1484426-56-3) is a chemical entity for which there is a significant lack of publicly available scientific and technical data. This guide has presented the very limited known information and proposed a hypothetical synthetic route. Further experimental investigation is required to elucidate its physical and chemical properties, develop verified synthetic protocols, and explore its potential applications and biological activity. Researchers and drug development professionals interested in this compound will need to perform foundational research to establish its characteristics.

Synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane from 2,2-dimethylbutane-1,4-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 1-Bromo-4-ethoxy-2,2-dimethylbutane, commencing from the starting material 2,2-dimethylbutane-1,4-diol. This document outlines the reaction pathway, detailed experimental protocols, and relevant quantitative data to facilitate its application in research and development, particularly in the context of medicinal chemistry and drug design where such bifunctional molecules can serve as valuable building blocks.

Synthetic Strategy

The synthesis of this compound from 2,2-dimethylbutane-1,4-diol is conceptualized as a two-step process. The initial step involves the selective monobromination of one of the primary hydroxyl groups of the starting diol to yield the intermediate, 4-bromo-3,3-dimethylbutan-1-ol. The subsequent step is the etherification of the remaining hydroxyl group to afford the final product.

Synthesis_Pathway start 2,2-dimethylbutane-1,4-diol intermediate 4-bromo-3,3-dimethylbutan-1-ol start->intermediate Selective Monobromination (HBr, Toluene) product This compound intermediate->product Williamson Ether Synthesis (NaH, EtI, THF) Workflow cluster_step1 Step 1: Monobromination cluster_step2 Step 2: Etherification A1 Dissolve Diol in Toluene A2 Add HBr A1->A2 A3 Reflux A2->A3 A4 Work-up & Extraction A3->A4 A5 Drying & Concentration A4->A5 A6 Purification (Distillation/Chromatography) A5->A6 B1 Prepare NaH suspension in THF A6->B1 Intermediate Product B2 Add Bromo-alcohol B1->B2 B3 Add Ethyl Iodide B2->B3 B4 Reaction B3->B4 B5 Quench & Work-up B4->B5 B6 Drying & Concentration B5->B6 B7 Purification (Distillation/Chromatography) B6->B7 Final This compound B7->Final Final Product

Spectroscopic Profile of 1-Bromo-4-ethoxy-2,2-dimethylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 1-Bromo-4-ethoxy-2,2-dimethylbutane (CAS No. 1484426-56-3). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic chemistry. This guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format for easy reference and comparison. Furthermore, it outlines comprehensive, generalized experimental protocols for the acquisition of such data. A key feature of this document is the visualization of the molecular structure and its spectroscopic correlations using a Graphviz diagram.

Introduction

This compound is a bromoether compound featuring a sterically hindered neopentyl-like structure. Its unique molecular architecture makes it an interesting subject for spectroscopic analysis, which is crucial for its identification and characterization in various chemical applications. Spectroscopic data provides invaluable insights into the molecular structure, functional groups, and connectivity of atoms within the molecule. This guide will focus on the predicted spectroscopic signature of this compound across three key analytical techniques: NMR, IR, and MS.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.4-3.6Quartet2H-O-CH₂ -CH₃
~3.3-3.5Singlet2HBr-CH₂ -C(CH₃)₂-
~1.5-1.7Singlet2H-C(CH₃)₂-CH₂ -CH₂-O-
~1.1-1.3Triplet3H-O-CH₂-CH₃
~0.9-1.1Singlet6H-C(CH₃ )₂-

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~68-70-C H₂-O-
~66-68-O-C H₂-CH₃
~40-43-C(CH₃)₂-C H₂-CH₂-O-
~34-36Br-C H₂-
~30-42C (CH₃)₂
~24-26-C(C H₃)₂
~15-16-O-CH₂-C H₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H stretch (alkane)
1470-1450MediumC-H bend (alkane)
1385-1365MediumC-H bend (gem-dimethyl)
1050-1150StrongC-O-C stretch (ether)[1]
500-600Medium-StrongC-Br stretch[1]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/zIonComments
209/211[M]⁺Molecular ion peak, showing the characteristic ~1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).[1]
130[M-Br]⁺Loss of a bromine radical.[1]
164/166[M-C₂H₅]⁺Loss of an ethyl radical.
57[C₄H₉]⁺tert-Butyl cation, a common and stable fragment from the neopentyl group.
45[C₂H₅O]⁺Ethoxy fragment.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (5-10 mg) would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used for data acquisition.

  • ¹H NMR Acquisition:

    • The spectrometer would be tuned to the ¹H frequency.

    • A standard pulse sequence (e.g., zg30) would be used.

    • Key parameters would include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Typically, 8 to 16 scans would be acquired for a good signal-to-noise ratio.

    • Data would be Fourier transformed, phase corrected, and baseline corrected.

  • ¹³C NMR Acquisition:

    • The spectrometer would be tuned to the ¹³C frequency.

    • A proton-decoupled pulse sequence (e.g., zgpg30) would be used to obtain singlets for all carbon signals.

    • Key parameters would include a spectral width of approximately 240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

    • A larger number of scans (e.g., 1024 or more) would be required due to the low natural abundance of ¹³C.

    • Data processing would be similar to that for ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: As a liquid, a small drop of this compound would be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates would be recorded.

    • The sample would then be placed in the spectrometer's sample compartment.

    • The spectrum would be recorded over the mid-IR range (typically 4000-400 cm⁻¹).

    • Multiple scans (e.g., 16 or 32) would be co-added to improve the signal-to-noise ratio.

    • The final spectrum would be presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: The liquid sample would be introduced into the mass spectrometer via direct infusion using a syringe pump or through a gas chromatograph (GC-MS) for separation from any potential impurities.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source would be used.

  • Data Acquisition:

    • In the EI source, the sample molecules would be bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

    • The resulting ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The detector would record the abundance of each ion.

    • The mass spectrum would be plotted as relative intensity versus m/z.

Visualization of Molecular Structure and Spectroscopic Correlations

The following diagram illustrates the molecular structure of this compound and highlights the different proton and carbon environments relevant to the NMR data.

Caption: Molecular structure of this compound.

References

The Enigmatic Reactivity of 1-Bromo-4-ethoxy-2,2-dimethylbutane: A Sterically Hindered Primary Alkyl Halide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-ethoxy-2,2-dimethylbutane represents a fascinating case study in the field of organic chemistry, embodying the profound impact of steric hindrance on the reactivity of primary alkyl halides. As a neopentyl-type bromide, its chemical behavior deviates significantly from that of simple primary halides, presenting both challenges and opportunities in synthetic chemistry. This technical guide provides a comprehensive overview of the synthesis, physical properties, spectroscopic characterization, and unique reactivity of this compound, with a particular focus on the underlying principles that govern its sterically congested nature. Through a detailed examination of its nucleophilic substitution pathways, this document aims to equip researchers and drug development professionals with the foundational knowledge to effectively utilize or circumvent the challenges posed by this and similar sterically encumbered molecules in complex synthetic endeavors.

Introduction

Primary alkyl halides are fundamental building blocks in organic synthesis, readily undergoing nucleophilic substitution reactions, primarily through the S(_N)2 mechanism. However, when significant steric bulk is introduced in proximity to the reaction center, as is the case with this compound, the conventional reactivity patterns are dramatically altered. The presence of a quaternary carbon atom at the β-position to the bromine-bearing carbon atom effectively shields the electrophilic center from backside attack by a nucleophile, rendering S(_N)2 reactions exceedingly slow.[1][2][3][4][5]

This steric impediment forces the molecule to explore alternative reaction pathways, namely the S(N)1 mechanism, which is typically disfavored for primary halides due to the instability of the corresponding primary carbocation. The solvolysis of such compounds often proceeds with a characteristic 1,2-alkyl shift, leading to rearranged products.[3][5][6][7][8][9] Understanding the delicate balance between these competing pathways is crucial for predicting and controlling the outcomes of reactions involving this and analogous sterically hindered primary alkyl halides.

Synthesis of this compound

A plausible synthetic route to this compound commences with the commercially available 2,2-dimethylbutane-1,4-diol. This diol can be selectively mono-etherified and subsequently brominated to yield the target compound.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • Mono-etherification of 2,2-dimethylbutane-1,4-diol: Selective protection of one of the primary alcohol functionalities is necessary before etherification. However, a more direct approach involves the Williamson ether synthesis under carefully controlled conditions to favor the mono-etherified product, 4-ethoxy-2,2-dimethylbutanol.

  • Bromination of 4-ethoxy-2,2-dimethylbutanol: The resulting primary alcohol can then be converted to the corresponding bromide. Reagents such as phosphorus tribromide (PBr(_3)) or thionyl bromide (SOBr(_2)) are suitable for this transformation, as they are known to convert primary alcohols to alkyl bromides, typically via an S(_N)2 mechanism at the activated alcohol.[10][11][12]

Synthesis_Pathway Diol 2,2-Dimethylbutane-1,4-diol Alcohol 4-Ethoxy-2,2-dimethylbutanol Diol->Alcohol 1. NaH 2. EtBr Product This compound Alcohol->Product PBr3

Proposed synthesis of this compound.
Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of 4-ethoxy-2,2-dimethylbutanol

To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C is added 2,2-dimethylbutane-1,4-diol (1.0 eq.) portionwise. The mixture is allowed to warm to room temperature and stirred for 1 hour. Ethyl bromide (1.0 eq.) is then added dropwise at 0 °C, and the reaction mixture is stirred at room temperature for 24 hours. The reaction is quenched by the slow addition of water, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-ethoxy-2,2-dimethylbutanol.

Step 2: Synthesis of this compound

To a solution of 4-ethoxy-2,2-dimethylbutanol (1.0 eq.) in anhydrous diethyl ether at 0 °C is added phosphorus tribromide (0.33 eq.) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The reaction is quenched by pouring it onto ice, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield this compound.

Physical and Spectroscopic Properties

Due to the scarcity of experimental data for this compound, the properties of its close analog, neopentyl bromide (1-bromo-2,2-dimethylpropane), are presented for comparison.

Physical Properties
PropertyNeopentyl Bromide (1-Bromo-2,2-dimethylpropane)This compound (Predicted)
Molecular Formula C(5)H({11})BrC(8)H({17})BrO
Molecular Weight 151.04 g/mol [13]209.12 g/mol
Boiling Point 105-106 °C[14]Higher than neopentyl bromide due to increased molecular weight and polar ether group.
Density 1.199 g/mL at 25 °C[14]Expected to be slightly lower than neopentyl bromide.
Solubility Soluble in ethanol, ether, acetone, and benzene; insoluble in water.[4][14]Similar solubility profile to neopentyl bromide.
Spectroscopic Data (Predicted)

The spectroscopic data for this compound is predicted based on the analysis of its structure and comparison with analogous compounds.

Spectroscopy Predicted Data for this compound
¹H NMR δ 3.4 (q, 2H, -OCH(_2)CH(_3)), 3.3 (s, 2H, -CH(_2)Br), 3.2 (t, 2H, -OCH(_2)CH(_2)-), 1.6 (t, 2H, -OCH(_2)CH(_2)-), 1.2 (t, 3H, -OCH(_2)CH(_3)), 1.0 (s, 6H, -C(CH(_3))(_2)-)
¹³C NMR δ 70 (-OCH(_2)CH(_2)-), 66 (-OCH(_2)CH(_3)), 48 (-CH(_2)Br), 38 (-C(CH(_3))(_2)-), 35 (-OCH(_2)CH(_2)-), 25 (-C(CH(_3))(_2)-), 15 (-OCH(_2)CH(_3))
IR Strong C-O stretch around 1100 cm
1^{-1}−1
, C-Br stretch around 600-700 cm
1^{-1}−1
, C-H stretches around 2850-2960 cm
1^{-1}−1
.
Mass Spec (EI) Molecular ion peak (M(\cdot)+) at m/z 208 and 210 in a ~1:1 ratio. Fragmentation would likely involve loss of Br, ethoxy group, and cleavage of the butane chain.

Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the steric hindrance imposed by the gem-dimethyl group on the β-carbon.

S(_N)2 Reactions: A Severely Hindered Pathway

The backside attack required for an S(_N)2 reaction is sterically blocked. The bimolecular solvolysis of neopentyl bromide is reported to be approximately 3 million times slower than that of methyl bromide, highlighting the extreme steric hindrance.[15]

SN2_Hindrance cluster_0 S_N2 Reaction Nu Nu: Substrate This compound Nu->Substrate Backside attack label_hindrance Steric Hindrance from gem-dimethyl group TransitionState [Transition State] Substrate->TransitionState Product Product TransitionState->Product LeavingGroup Br- TransitionState->LeavingGroup SN1_Rearrangement Start 1-Bromo-4-ethoxy- 2,2-dimethylbutane Carbocation1 Primary Carbocation (Unstable) Start->Carbocation1 -Br- Carbocation2 Tertiary Carbocation (Stable) Carbocation1->Carbocation2 1,2-Methyl Shift SN1_Product S_N1 Product (Rearranged) Carbocation2->SN1_Product +Solvent (e.g., EtOH) E1_Product E1 Product (Alkene) Carbocation2->E1_Product -H+

References

An In-Depth Technical Guide to the Formation of (4-ethoxy-2,2-dimethylbutyl)magnesium bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the Grignard reagent, (4-ethoxy-2,2-dimethylbutyl)magnesium bromide, from its corresponding alkyl halide, 1-Bromo-4-ethoxy-2,2-dimethylbutane. Grignard reagents are powerful nucleophiles essential for the formation of carbon-carbon bonds, a cornerstone of organic synthesis in the pharmaceutical and chemical industries.[1][2] This document details the underlying reaction mechanism, a representative experimental protocol, potential side reactions, and key reaction parameters.

Core Principles of Grignard Reagent Formation

The synthesis of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[1] This process, known as an oxidative insertion, transforms the electrophilic carbon of the alkyl halide into a highly nucleophilic carbon in the organomagnesium compound.[2]

The general reaction is as follows:

R-X + Mg → R-Mg-X (where R is an alkyl or aryl group and X is a halogen)

For the specific case of this compound, the reaction is:

CH₃CH₂OCH₂CH₂C(CH₃)₂CH₂Br + Mg → CH₃CH₂OCH₂CH₂C(CH₃)₂CH₂MgBr

A critical aspect of this synthesis is the use of an anhydrous ethereal solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (THF). These solvents are crucial for two primary reasons: they are aprotic and thus do not react with the highly basic Grignard reagent, and they solvate and stabilize the organomagnesium species through coordination with the magnesium atom.[2] The presence of water or other protic solvents will quench the Grignard reagent, leading to the formation of the corresponding alkane.

Due to the presence of a sterically hindered neopentyl-like structure in this compound, the reaction kinetics and potential for side reactions are important considerations. While the significant steric hindrance is expected to disfavor an S(_N)2-type reaction pathway, it can also influence the rate of the desired Grignard formation.

Experimental Protocol: A Representative Synthesis

Table 1: Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
This compoundC₉H₁₉BrO223.1522.32 g0.10
Magnesium TurningsMg24.312.67 g0.11
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL-
Iodine (activator)I₂253.811-2 small crystals-
1,2-Dibromoethane (optional activator)C₂H₄Br₂187.86A few drops-

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, place the magnesium turnings.

  • Activation: Add a crystal of iodine to the flask. Gently warm the flask with a heat gun until the purple iodine vapor is observed, which helps to activate the magnesium surface by disrupting the passivating oxide layer. Allow the flask to cool to room temperature.

  • Initiation: Add approximately 10 mL of the anhydrous THF to the flask. Prepare a solution of this compound in the remaining 90 mL of anhydrous THF in the dropping funnel. Add a small portion (approx. 5-10 mL) of the bromide solution to the magnesium suspension. The reaction is typically initiated by gentle warming or the addition of a few drops of 1,2-dibromoethane. A successful initiation is indicated by the disappearance of the iodine color, the appearance of a cloudy or turbid solution, and a gentle reflux of the solvent.

  • Addition: Once the reaction has initiated, add the remainder of the this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and an ice bath can be used for cooling.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating to ensure all the magnesium has reacted. The completion of the reaction is typically indicated by the cessation of reflux and the disappearance of most of the magnesium metal. The resulting grey-to-brown solution is the Grignard reagent, (4-ethoxy-2,2-dimethylbutyl)magnesium bromide, which should be used immediately in subsequent reactions.

Quantitative Data and Characterization

The yield of Grignard reagent formation can be determined by titration. A common method involves quenching an aliquot of the Grignard solution with a known excess of a standard acid and then back-titrating the unreacted acid with a standard base. For sterically hindered halides, yields can vary, but well-executed syntheses can often achieve high conversions.

Table 2: Expected Reaction Parameters and Outcomes

ParameterValue/Observation
Reaction Time 1-3 hours
Reaction Temperature Ambient to reflux of THF (~66 °C)
Appearance of Reagent Grey to brown, turbid solution
Typical Yields 80-95% (based on similar systems)

Spectroscopic characterization of the Grignard reagent itself is not routinely performed in a synthetic laboratory setting due to its reactivity. Instead, the successful formation is typically confirmed by the isolation and characterization of the product from a subsequent reaction with a known electrophile (e.g., an aldehyde, ketone, or CO₂).

Reaction Pathways and Potential Side Reactions

The formation of a Grignard reagent is generally understood to proceed through a radical mechanism at the surface of the magnesium metal. The internal ether functionality in this compound is generally stable under the reaction conditions. However, the sterically hindered nature of the substrate can influence the reaction outcome.

Diagram 1: Grignard Reagent Formation Pathway

G Formation of (4-ethoxy-2,2-dimethylbutyl)magnesium bromide A This compound C (4-ethoxy-2,2-dimethylbutyl)magnesium bromide A->C + Mg B Magnesium Metal (Mg) B->C Solvent Anhydrous THF C->Solvent stabilization

Caption: Reaction pathway for the formation of the Grignard reagent.

Potential Side Reactions:

  • Wurtz Coupling: A significant side reaction can be the coupling of the alkyl halide with the newly formed Grignard reagent or the coupling of two alkyl radicals on the magnesium surface to form a dimer.

    R-MgBr + R-Br → R-R + MgBr₂

  • Elimination: Although less common for primary halides, beta-hydride elimination to form an alkene is a possibility, especially with increased temperatures and highly hindered substrates.

Diagram 2: Key Experimental Workflow

G Experimental Workflow for Grignard Synthesis A Dry Glassware & Reagents B Activate Mg with Iodine A->B C Initiate Reaction with small amount of Alkyl Bromide B->C D Slow Addition of remaining Alkyl Bromide in THF C->D E Maintain Gentle Reflux D->E F Reaction Completion E->F G Immediate Use in Subsequent Reaction F->G

Caption: A typical workflow for the laboratory synthesis of a Grignard reagent.

Conclusion

The formation of (4-ethoxy-2,2-dimethylbutyl)magnesium bromide is a feasible and valuable synthetic transformation. Success hinges on meticulous experimental technique, particularly the maintenance of anhydrous conditions and proper activation of the magnesium. While steric hindrance presents a potential challenge, a well-controlled reaction following the principles and representative protocol outlined in this guide should lead to a high yield of this versatile organometallic reagent, ready for application in the synthesis of more complex molecules. For any application in drug development, confirmation of the Grignard reagent's concentration via titration is strongly recommended before use in subsequent, larger-scale reactions.

References

Nucleophilic Substitution Potential of 1-Bromo-4-ethoxy-2,2-dimethylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the nucleophilic substitution potential of 1-Bromo-4-ethoxy-2,2-dimethylbutane. As a primary alkyl halide with significant steric hindrance at the β-carbon, its reactivity is expected to deviate significantly from simple primary alkyl halides. This document explores the mechanistic pathways, including S(_N)1 and S(_N)2 reactions, and discusses the critical role of steric effects and the potential for carbocation rearrangements. Predictive data on reaction outcomes under various conditions are presented, alongside hypothetical experimental protocols for empirical validation.

Introduction

This compound is a primary alkyl halide. The carbon atom bonded to the bromine is attached to only one other carbon atom. However, its reactivity is not typical of primary alkyl halides due to the presence of two methyl groups on the adjacent C2 carbon. This substitution pattern creates a neopentyl-like structure, which introduces significant steric bulk around the reaction center. Such steric hindrance is a critical factor in determining the favored mechanistic pathway for nucleophilic substitution.[1] This guide will dissect the probable behavior of this molecule in the context of S(_N)2 and S(_N)1 reactions.

Analysis of Nucleophilic Substitution Pathways

The nucleophilic substitution reactions of this compound are principally governed by the steric environment of the electrophilic carbon.

S(_N)2 Reaction Potential

The S(_N)2 (bimolecular nucleophilic substitution) mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group.[1] For this compound, the bulky tert-butyl-like group at the β-position severely obstructs this approach. This steric hindrance significantly raises the energy of the trigonal bipyramidal transition state, making the S(_N)2 pathway extremely slow and, for practical purposes, often considered non-reactive under standard S(_N)2 conditions.[2] Simple primary alkyl halides are excellent substrates for S(_N)2 reactions, but the neopentyl-like structure of this molecule presents a major exception.[2][3]

S(_N)1 Reaction Potential and Carbocation Rearrangement

The S(_N)1 (unimolecular nucleophilic substitution) mechanism proceeds through a carbocation intermediate.[4] The initial step would involve the departure of the bromide ion to form a primary carbocation. Primary carbocations are highly unstable and generally do not form readily.[5] However, in the case of neopentyl-like substrates, an S(_N)1-type mechanism can occur, accompanied by a rapid rearrangement of the intermediate carbocation to a more stable form.[6]

For this compound, the initially formed primary carbocation would likely undergo a 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation. Given the structure, a 1,2-methyl shift is the most probable rearrangement. This rearrangement is a key feature of the solvolysis of sterically hindered primary alkyl halides.[6] The subsequent attack of a nucleophile on the rearranged tertiary carbocation would lead to the final substitution product.

Competing Elimination Reactions

In any nucleophilic substitution reaction, elimination reactions (E1 and E2) are potential competitors.

  • E2 Reactions: Strong, bulky bases that are poor nucleophiles will favor E2 elimination. However, the steric hindrance that disfavors S(_N)2 also hinders the approach of a base to abstract a β-hydrogen.

  • E1 Reactions: The E1 mechanism proceeds through the same carbocation intermediate as the S(_N)1 reaction. Therefore, under conditions that favor S(_N)1 (polar protic solvents, weak nucleophiles), E1 elimination will also be a competing pathway, leading to the formation of alkenes.

Factors Influencing Reactivity

The outcome of a reaction involving this compound will be highly dependent on the reaction conditions.

  • Nucleophile:

    • Strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, N₃⁻) in polar aprotic solvents might lead to very slow S(_N)2 substitution, though this is expected to be a minor pathway.[7]

    • Weak nucleophiles (e.g., H₂O, ROH) that are also the solvent (solvolysis) will favor an S(_N)1-type mechanism with rearrangement.[4]

    • Strong, bulky bases (e.g., t-BuOK) will favor elimination reactions.[2]

  • Solvent:

    • Polar aprotic solvents (e.g., DMSO, DMF, acetone) enhance the nucleophilicity of anionic nucleophiles and are the preferred choice for S(_N)2 reactions.[7] However, due to the steric hindrance of the substrate, the reaction rate is still expected to be very low.

    • Polar protic solvents (e.g., water, ethanol, formic acid) are capable of stabilizing both the departing leaving group and the carbocation intermediate, thus favoring the S(_N)1/E1 pathways.[4]

  • Leaving Group: Bromine is a good leaving group, making both substitution and elimination reactions feasible from this standpoint.[7]

Predicted Reaction Outcomes

The following table summarizes the expected major products for the reaction of this compound under different conditions. This data is predictive and based on the established principles of reactivity for sterically hindered primary alkyl halides.

NucleophileSolventPredominant MechanismExpected Major Product(s)
Sodium Iodide (NaI)AcetoneS(_N)2 (very slow)1-Iodo-4-ethoxy-2,2-dimethylbutane
Sodium Cyanide (NaCN)DMSOS(_N)2 (very slow)5-Ethoxy-3,3-dimethylpentanenitrile
Ethanol (EtOH)Ethanol (solvolysis)S(_N)1 with rearrangement2-Ethoxy-4-ethoxy-2-methylbutane, Alkenes
Water (H₂O)Water (solvolysis)S(_N)1 with rearrangement4-Ethoxy-2-methyl-2-butanol, Alkenes
Potassium t-butoxidet-butanolE24-Ethoxy-2,2-dimethyl-1-butene

Visualized Mechanistic Pathways

Hindered S(_N)2 Pathway

G Figure 1: S(_N)2 Pathway for this compound sub EtO-CH2-CH2-C(CH3)2-CH2-Br ts [Nu---CH2---Br]δ⁻ Transition State sub->ts Backside Attack nuc Nu:⁻ nuc->ts prod EtO-CH2-CH2-C(CH3)2-CH2-Nu ts->prod lg Br⁻ ts->lg steric Significant Steric Hindrance from β-tert-butyl group steric->ts Hinders Attack

Caption: S(_N)2 Pathway Visualization

S(_N)1 Pathway with 1,2-Methyl Shift

G Figure 2: S(_N)1 Pathway with Rearrangement start EtO-CH2-CH2-C(CH3)2-CH2-Br primary_carbocation EtO-CH2-CH2-C(CH3)2-CH2⁺ (Primary Carbocation - Unstable) start->primary_carbocation Slow step1 Loss of Br⁻ tertiary_carbocation EtO-CH2-CH2-C⁺(CH3)-CH2-CH3 (Tertiary Carbocation - Stable) primary_carbocation->tertiary_carbocation Fast rearrangement 1,2-Methyl Shift product EtO-CH2-CH2-C(Nu)(CH3)-CH2-CH3 tertiary_carbocation->product Fast step2 Nucleophilic Attack (Nu:⁻)

Caption: S(_N)1 Pathway with Rearrangement

Hypothetical Experimental Protocols

To empirically determine the reactivity of this compound, the following experimental setups are proposed.

Protocol for S(_N)2 Reactivity Assessment

Objective: To assess the rate of substitution with a strong nucleophile in a polar aprotic solvent.

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Anhydrous acetone

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a 0.1 M solution of this compound in anhydrous acetone.

  • Prepare a 0.2 M solution of NaI in anhydrous acetone.

  • In a sealed reaction vessel maintained at 50 °C, mix equal volumes of the two solutions.

  • Withdraw aliquots from the reaction mixture at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quench the reaction in each aliquot by adding an excess of cold water and extracting with diethyl ether.

  • Analyze the organic extracts by GC-MS to quantify the disappearance of the starting material and the appearance of 1-Iodo-4-ethoxy-2,2-dimethylbutane.

  • A very slow rate of product formation would confirm the high steric hindrance to the S(_N)2 pathway.

Protocol for S(_N)1 Reactivity and Rearrangement Assessment

Objective: To investigate the products of solvolysis in a polar protic solvent.

Materials:

  • This compound

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • GC-MS

Procedure:

  • Dissolve this compound in absolute ethanol to a concentration of 0.1 M.

  • Reflux the solution for 24 hours.

  • Cool the reaction mixture to room temperature and neutralize any HBr formed by adding solid sodium bicarbonate until effervescence ceases.

  • Filter the mixture and remove the ethanol under reduced pressure.

  • Analyze the resulting product mixture using GC-MS to identify the components and their relative abundance.

  • Isolate the major products via column chromatography and characterize their structures using ¹H and ¹³C NMR spectroscopy.

  • The identification of rearranged products, such as 2-Ethoxy-4-ethoxy-2-methylbutane, would provide strong evidence for an S(_N)1 mechanism involving a carbocation rearrangement.

Conclusion

The nucleophilic substitution potential of this compound is severely limited by its neopentyl-like structure. The significant steric hindrance at the β-carbon makes the S(_N)2 pathway highly unfavorable. The S(_N)1 pathway, while proceeding through an initially unstable primary carbocation, is made possible by a rapid 1,2-methyl shift to a more stable tertiary carbocation. Consequently, reactions under S(_N)1-favoring conditions (polar protic solvents, weak nucleophiles) are expected to yield rearranged substitution and elimination products. The choice of reaction conditions, particularly the nucleophile and solvent, will be critical in directing the outcome of any synthetic application of this substrate. The proposed experimental protocols provide a framework for the empirical validation of these theoretical predictions.

References

An In-depth Technical Guide to the Elimination Reactions of 1-Bromo-4-ethoxy-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Bromo-4-ethoxy-2,2-dimethylbutane is a primary alkyl halide with a neopentyl-like structure. The presence of two methyl groups on the β-carbon creates substantial steric hindrance around the carbon atom bonded to the bromine. This structural feature is a critical determinant of its chemical reactivity, significantly impeding backside nucleophilic attack required for S(_N)2 reactions.[1] Consequently, when treated with a base, elimination reactions are the predominant pathways.[2]

This guide explores the two primary elimination pathways for this compound:

  • Zaitsev Elimination: This pathway leads to the formation of the more substituted, and typically more thermodynamically stable, alkene. It is generally favored when using small, strong bases.[3][4]

  • Hofmann Elimination: This pathway results in the formation of the less substituted, and typically less thermodynamically stable, alkene. It is favored when using bulky, sterically hindered bases.[5][6]

The regioselectivity of the elimination reaction is therefore highly dependent on the choice of base employed.

Predicted Reaction Pathways

The elimination reactions of this compound are predicted to proceed via the E2 (bimolecular elimination) mechanism in the presence of strong bases. The E1 (unimolecular elimination) pathway is considered less likely due to the instability of the primary carbocation that would need to form, although rearrangement to a more stable carbocation could be a possibility under solvolytic conditions.[1]

E2 Elimination Mechanism

The E2 reaction is a concerted, one-step process where a base abstracts a proton from a carbon adjacent (β-position) to the leaving group, simultaneously with the departure of the leaving group and the formation of a π-bond.[7] For this compound, there are two distinct types of β-protons, leading to two possible alkene products.

Caption: Generalized workflow for the E2 elimination of this compound.

Regioselectivity: Zaitsev vs. Hofmann Elimination

The choice of base dictates the regiochemical outcome of the E2 reaction.

  • With a small, strong base (e.g., Sodium Ethoxide, NaOEt): The less sterically hindered β-protons on the methylene group (C3) are accessible, but the reaction will favor the formation of the more thermodynamically stable, more substituted alkene (Zaitsev product). However, due to the steric hindrance of the substrate, a significant amount of the Hofmann product may still be formed.

  • With a bulky, strong base (e.g., Potassium tert-Butoxide, KOtBu): The steric bulk of the base makes it difficult to access the more hindered β-protons.[8] Therefore, the base will preferentially abstract a proton from the less hindered methyl groups (C1'), leading to the formation of the less substituted alkene (Hofmann product) as the major product.[9]

Regioselectivity cluster_Zaitsev Zaitsev Pathway cluster_Hofmann Hofmann Pathway Substrate This compound Base_Z Small Base (e.g., NaOEt) Substrate->Base_Z Reaction with Base_H Bulky Base (e.g., KOtBu) Substrate->Base_H Reaction with Product_Z 4-Ethoxy-2,2-dimethyl-2-butene (More Substituted - Zaitsev Product) Base_Z->Product_Z Product_H 4-Ethoxy-2,2-dimethyl-1-butene (Less Substituted - Hofmann Product) Base_H->Product_H Experimental_Workflow Start Start Setup Reaction Setup (Inert atmosphere, dry glassware) Start->Setup Reagents Addition of Reactants (Substrate, Base, Solvent) Setup->Reagents Reaction Reaction at Elevated Temperature (Reflux) Reagents->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Analysis Product Analysis (GC-MS, NMR, IR) Purification->Analysis End End Analysis->End

References

The Pivotal Role of 1-Bromo-4-ethoxy-2,2-dimethylbutane in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of organic synthesis, the demand for novel building blocks with specific functionalities and stereochemical control is ever-present. This technical guide delves into the synthesis, properties, and versatile applications of 1-Bromo-4-ethoxy-2,2-dimethylbutane, a sterically hindered haloether poised to be a valuable tool for researchers, scientists, and professionals in drug development. Its unique structural features, combining a neopentyl core with a flexible ethoxy tail, offer intriguing possibilities for the construction of complex molecular architectures.

Introduction

This compound is a bifunctional organic molecule that incorporates a primary bromide and an ether linkage within a sterically demanding neopentyl framework. This combination of features makes it a promising reagent for introducing a protected hydroxymethyl group with a quaternary carbon center, a common motif in many biologically active compounds and natural products. The presence of the ethoxy group can also influence the molecule's solubility and reactivity, offering advantages in various synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing and executing reactions involving this compound.

PropertyValue
Molecular Formula C₈H₁₇BrO
Molecular Weight 209.12 g/mol
CAS Number 1484426-56-3
Appearance Predicted to be a colorless liquid.
Boiling Point Not experimentally determined.
Density Not experimentally determined.
Solubility Expected to be soluble in common organic solvents.

Synthesis of this compound

A plausible and efficient synthetic route to this compound commences with the commercially available 2,2-dimethylbutane-1,4-diol. The synthesis involves a two-step sequence: selective mono-etherification followed by bromination of the remaining primary alcohol.

Synthesis_Workflow Start 2,2-Dimethylbutane-1,4-diol Step1 Selective Mono-etherification Start->Step1 NaH, EtI, THF Intermediate 4-Ethoxy-2,2-dimethylbutan-1-ol Step1->Intermediate Step2 Bromination Intermediate->Step2 PBr3, Pyridine Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Ethoxy-2,2-dimethylbutan-1-ol

This step involves the selective mono-etherification of 2,2-dimethylbutane-1,4-diol using the Williamson ether synthesis. The use of a strong base and a suitable solvent is critical for achieving high selectivity for the mono-etherified product.

  • Reagents and Materials:

    • 2,2-dimethylbutane-1,4-diol

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Ethyl iodide (EtI)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Dichloromethane (DCM)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 2,2-dimethylbutane-1,4-diol (1.0 equivalent) in anhydrous THF is added dropwise.

    • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.

    • Ethyl iodide (1.2 equivalents) is added dropwise, and the reaction mixture is stirred at room temperature overnight.

    • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 4-ethoxy-2,2-dimethylbutan-1-ol.

  • Expected Yield: Based on analogous reactions for selective mono-protection of diols, a yield of 60-75% can be anticipated.[1][2][3]

Step 2: Synthesis of this compound

The final step is the conversion of the primary alcohol in 4-ethoxy-2,2-dimethylbutan-1-ol to a bromide using phosphorus tribromide. This reaction typically proceeds with high efficiency and minimal side products for primary alcohols.[4][5][6]

  • Reagents and Materials:

    • 4-ethoxy-2,2-dimethylbutan-1-ol

    • Phosphorus tribromide (PBr₃)

    • Anhydrous pyridine

    • Anhydrous diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • A solution of 4-ethoxy-2,2-dimethylbutan-1-ol (1.0 equivalent) and anhydrous pyridine (0.1 equivalents) in anhydrous diethyl ether is cooled to 0 °C in an ice bath under an inert atmosphere.

    • Phosphorus tribromide (0.4 equivalents) is added dropwise with vigorous stirring.

    • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

    • The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

    • The layers are separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield this compound. Further purification by distillation under reduced pressure may be performed if necessary.

  • Expected Yield: The bromination of primary alcohols with PBr₃ is generally a high-yielding reaction, and a yield of over 80% can be expected.[7][8]

Role in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, primarily as a source of a sterically encumbered, functionalized alkyl group.

Grignard Reagent Formation and Subsequent Reactions

The primary bromide can be readily converted to the corresponding Grignard reagent, (4-ethoxy-2,2-dimethylbutyl)magnesium bromide. This organometallic intermediate can then participate in a wide array of carbon-carbon bond-forming reactions.

Grignard_Pathway Start This compound Grignard (4-Ethoxy-2,2-dimethylbutyl)magnesium bromide Start->Grignard Mg, THF Aldehyde Aldehyde/Ketone Grignard->Aldehyde 1. Add R'COR'' 2. H3O+ Ester Ester Grignard->Ester 1. Add R'COOR'' (2 eq.) 2. H3O+ Epoxide Epoxide Grignard->Epoxide 1. Add Epoxide 2. H3O+ Product1 Secondary/Tertiary Alcohol Aldehyde->Product1 Product2 Tertiary Alcohol Ester->Product2 Product3 Alcohol Epoxide->Product3

Caption: Formation and reactions of the Grignard reagent.

Nucleophilic Substitution Reactions

As a primary alkyl halide, this compound can act as an electrophile in Sₙ2 reactions, although the steric hindrance from the adjacent quaternary center will significantly influence the reaction rate. It can be used to introduce the 4-ethoxy-2,2-dimethylbutyl group onto various nucleophiles.

NucleophileProduct Type
Cyanide (CN⁻)Nitrile
Azide (N₃⁻)Alkyl Azide
Thiolate (RS⁻)Thioether
Carboxylate (RCOO⁻)Ester
Precursor to Other Functional Groups

The bromide can be displaced by other functional groups to generate a range of derivatives, further expanding its synthetic utility. For instance, reaction with sodium azide followed by reduction would yield the corresponding primary amine.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its preparation from a readily available diol via a straightforward two-step sequence makes it an accessible tool for synthetic chemists. The ability to form a Grignard reagent and participate in nucleophilic substitution reactions allows for the introduction of a unique, sterically hindered, and functionalized carbon chain into a variety of molecular scaffolds. This technical guide provides a foundational understanding of its synthesis and potential applications, encouraging its exploration in the development of new synthetic methodologies and the construction of complex target molecules in the pharmaceutical and materials science fields.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature of 1-Bromo-4-ethoxy-2,2-dimethylbutane, a substituted alkane containing bromo, ethoxy, and dimethyl functionalities. This document will detail the systematic approach to naming this compound and related structures, present available physicochemical data for analogous compounds, and provide a representative experimental protocol for its synthesis.

IUPAC Nomenclature of this compound

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds, ensuring clarity and consistency in scientific communication. The nomenclature of this compound is determined by identifying the parent hydrocarbon chain and the attached substituents, which are then numbered to provide the lowest possible locants.

The logical steps for determining the IUPAC name are as follows:

  • Identify the Parent Chain: The longest continuous carbon chain in the molecule is a butane chain, consisting of four carbon atoms.

  • Identify the Substituents: The butane chain is substituted with a bromine atom (Bromo), an ethoxy group (-OCH2CH3), and two methyl groups (-CH3).

  • Numbering the Parent Chain: The chain is numbered from the end that gives the substituents the lowest possible locants. In this case, numbering from the end closest to the bromo group results in the following locants:

    • Bromo at position 1.

    • Two methyl groups at position 2.

    • An ethoxy group at position 4.

  • Alphabetize the Substituents: The substituents are listed in alphabetical order (bromo, ethoxy, dimethyl).

  • Assemble the Name: The final IUPAC name is constructed by combining the locants, substituent names, and the parent chain name.

Therefore, the systematic IUPAC name is This compound .

Data Presentation: Physicochemical Properties of Related Structures

Property1-Bromo-2,2-dimethylbutane[1][2][3]1-Bromo-4-ethoxybutane[4][5]
Molecular Formula C6H13BrC6H13BrO
Molecular Weight 165.07 g/mol 181.07 g/mol
Boiling Point ~147.26 °C (estimate)[2]Not available
Density ~1.167 g/mL (estimate)[2]Not available
Melting Point ~ -44.22 °C (estimate)[2]Not available
Refractive Index ~1.4447[2]Not available
LogP ~2.82 (estimate)[2]~2.3 (predicted)[5]

Experimental Protocols: Synthesis via Williamson Ether Synthesis

A plausible and widely used method for the synthesis of this compound is the Williamson ether synthesis.[6][7][8][9] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis would proceed by reacting an alkoxide of 4-bromo-3,3-dimethylbutan-1-ol with an ethyl halide, or by reacting the sodium salt of ethanol (sodium ethoxide) with 1,4-dibromo-2,2-dimethylbutane. A general experimental protocol for a Williamson ether synthesis is provided below.

Representative Protocol: Synthesis of an Alkyl Ether from an Alcohol and an Alkyl Halide

  • Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol (e.g., 4-bromo-3,3-dimethylbutan-1-ol) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide).

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the alcohol and form the corresponding alkoxide. The reaction is typically stirred for 30-60 minutes at room temperature to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: To the solution of the alkoxide, add the alkyl halide (e.g., ethyl bromide) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure ether.

Mandatory Visualization: IUPAC Nomenclature Logic

The following diagram, generated using Graphviz (DOT language), illustrates the logical workflow for determining the IUPAC name of this compound.

IUPAC_Nomenclature cluster_substituents Substituents cluster_locants Locants A Identify Longest Carbon Chain B Identify Substituents A->B Finds C Number the Chain for Lowest Locants A->C Leads to S1 Bromo B->S1 S2 Ethoxy B->S2 S3 Dimethyl B->S3 L1 1-Bromo C->L1 L2 4-Ethoxy C->L2 L3 2,2-Dimethyl C->L3 D Alphabetize Substituents E Assemble the Name D->E Ordered list F This compound E->F Results in L1->D L2->D L3->D

References

Synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the plausible synthetic pathways for the preparation of 1-Bromo-4-ethoxy-2,2-dimethylbutane, a potentially valuable building block in medicinal chemistry and drug development. Due to the absence of a directly published synthesis, this document outlines a rational, multi-step approach based on well-established organic transformations. The guide includes detailed, theoretical experimental protocols, a summary of key precursors and reagents, and visualizations of the synthetic workflow.

Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic analysis of the target molecule, this compound, suggests that the primary alkyl bromide can be readily synthesized from the corresponding primary alcohol, 4-ethoxy-2,2-dimethylbutan-1-ol. This precursor alcohol can, in turn, be prepared from a commercially available starting material, 2,2-dimethyl-1,4-butanediol, through a sequence of protection, etherification, and deprotection steps. An alternative, more direct route to the alcohol precursor would involve the reduction of a corresponding ester, such as ethyl 4-ethoxy-2,2-dimethylbutanoate.

This guide will focus on the first proposed pathway, which offers a practical approach utilizing readily accessible starting materials. The overall synthetic strategy is depicted below.

Synthesis_Workflow cluster_0 Step 1: Selective Monoprotection cluster_1 Step 2: Etherification (Williamson Ether Synthesis) cluster_2 Step 3: Deprotection cluster_3 Step 4: Bromination A 2,2-dimethyl-1,4-butanediol B Mono-protected diol A->B Protecting agent (e.g., TBDMSCl) C Mono-protected diol D Protected 4-ethoxy-2,2-dimethylbutan-1-ol C->D 1. NaH 2. Ethyl iodide E Protected 4-ethoxy-2,2-dimethylbutan-1-ol F 4-ethoxy-2,2-dimethylbutan-1-ol E->F Deprotecting agent (e.g., TBAF) G 4-ethoxy-2,2-dimethylbutan-1-ol H This compound G->H Brominating agent (e.g., PBr3)

Caption: Proposed synthetic workflow for this compound.

Precursors and Reagents

The successful synthesis of this compound via the proposed route requires the following key precursors and reagents.

Step Precursor/Starting Material Key Reagents Solvent
1. Selective Monoprotection 2,2-dimethyl-1,4-butanedioltert-Butyldimethylsilyl chloride (TBDMSCl), ImidazoleDichloromethane (DCM) or Tetrahydrofuran (THF)
2. Etherification Mono-TBDMS-protected 2,2-dimethyl-1,4-butanediolSodium hydride (NaH), Ethyl iodide (EtI)Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
3. Deprotection 1-((tert-butyldimethylsilyl)oxy)-4-ethoxy-2,2-dimethylbutaneTetrabutylammonium fluoride (TBAF)Tetrahydrofuran (THF)
4. Bromination 4-ethoxy-2,2-dimethylbutan-1-olPhosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) / Triphenylphosphine (PPh₃)Dichloromethane (DCM) or Diethyl ether

Detailed Experimental Protocols

The following are detailed, theoretical experimental protocols for each step of the synthesis. These protocols are based on standard laboratory procedures for analogous transformations and should be adapted and optimized for the specific substrates.

Step 1: Selective Monoprotection of 2,2-dimethyl-1,4-butanediol

This procedure aims to selectively protect one of the primary hydroxyl groups of 2,2-dimethyl-1,4-butanediol using a bulky silyl protecting group, tert-butyldimethylsilyl (TBDMS), to favor mono-protection.

Protocol:

  • To a stirred solution of 2,2-dimethyl-1,4-butanediol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.1 eq.).

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.05 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the mono-TBDMS-protected diol.

Step 2: Etherification via Williamson Ether Synthesis

The free hydroxyl group of the mono-protected diol is converted to an ethyl ether using the Williamson ether synthesis.[1][2][3][4][5]

Protocol:

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the mono-TBDMS-protected diol (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (EtI, 1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: Deprotection of the Silyl Ether

The TBDMS protecting group is removed to yield the desired alcohol precursor, 4-ethoxy-2,2-dimethylbutan-1-ol.

Protocol:

  • To a stirred solution of the TBDMS-protected ether (1.0 eq.) in THF, add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq.) at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-ethoxy-2,2-dimethylbutan-1-ol.

Step 4: Bromination of 4-ethoxy-2,2-dimethylbutan-1-ol

The final step involves the conversion of the primary alcohol to the target alkyl bromide. Two common methods are presented below.

Method A: Using Phosphorus Tribromide (PBr₃) [6][7][8][9][10]

Protocol:

  • To a stirred solution of 4-ethoxy-2,2-dimethylbutan-1-ol (1.0 eq.) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add phosphorus tribromide (PBr₃, 0.4 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and slowly pour it onto crushed ice.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification may be achieved by vacuum distillation.

Method B: Appel Reaction [6][11][12]

Protocol:

  • To a stirred solution of triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of carbon tetrabromide (CBr₄, 1.2 eq.) in anhydrous DCM.

  • Stir the resulting mixture for 10-15 minutes at 0 °C.

  • Add a solution of 4-ethoxy-2,2-dimethylbutan-1-ol (1.0 eq.) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add pentane or hexane to the residue to precipitate triphenylphosphine oxide.

  • Filter the mixture and wash the solid with cold pentane or hexane.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a linear sequence of chemical transformations. The logical relationship between the steps is that the product of each preceding step serves as the starting material for the subsequent step. This dependency is crucial for the overall success of the synthesis.

Logical_Flow Start 2,2-dimethyl-1,4-butanediol Step1 Selective Monoprotection Start->Step1 Step2 Etherification Step1->Step2 Step3 Deprotection Step2->Step3 Step4 Bromination Step3->Step4 End This compound Step4->End

Caption: Logical flow of the synthetic sequence.

Conclusion

This technical guide outlines a feasible and detailed synthetic route for this compound, starting from the readily available precursor 2,2-dimethyl-1,4-butanediol. The proposed four-step synthesis involves selective monoprotection, Williamson ether synthesis, deprotection, and bromination. While the provided protocols are based on well-established and analogous chemical transformations, experimental optimization for each step is recommended to achieve the highest possible yields and purity of the final product. This guide serves as a foundational resource for researchers and scientists interested in the synthesis and application of this novel bromo-ethoxy substituted butane derivative.

References

Physical properties of 1-Bromo-4-ethoxy-2,2-dimethylbutane (boiling point, density)

Author: BenchChem Technical Support Team. Date: November 2025

Summary of Physical Properties

Due to the absence of specific experimental data in publicly accessible databases, the following table indicates that the boiling point and density for 1-Bromo-4-ethoxy-2,2-dimethylbutane are not available from the conducted searches.

Physical PropertyValueSource
Boiling PointData not availableNot available
DensityData not availableNot available

Theoretical Considerations and Estimation

In the absence of experimental data, computational methods serve as a primary tool for estimating the physical properties of organic molecules.[1][2][3][4] Various quantitative structure-property relationship (QSPR) models and advanced computational chemistry methods like Density Functional Theory (DFT) can be employed to predict boiling points and densities with reasonable accuracy.[1]

The boiling point of a haloalkane is influenced by several factors, including molecular weight, the nature of the halogen, and the branching of the alkyl chain.[5][6][7][8][9] For this compound, the presence of a bromine atom and the overall molecular weight would suggest a significantly higher boiling point than its non-halogenated analog. The boiling points of haloalkanes generally increase with the increasing size and mass of the halogen atom (F < Cl < Br < I).[6] Branching, as seen with the 2,2-dimethyl groups in this molecule, tends to lower the boiling point compared to a straight-chain isomer of the same molecular weight due to a decrease in the surface area available for intermolecular van der Waals forces.[5][6]

Similarly, the density of haloalkanes is typically greater than that of alkanes with the same number of carbon atoms. The density increases with the atomic weight of the halogen.[5] Bromoalkanes are generally denser than water.[8]

Experimental Protocols for Determination

While specific protocols for this compound were not found, standard methodologies for determining the boiling point and density of liquid organic compounds are well-established.

Boiling Point Determination: A common laboratory method for determining the boiling point of a small quantity of a liquid is the micro-boiling point or Siwoloboff method. This involves heating a small sample in a capillary tube inverted within a larger, heated sample tube and observing the temperature at which a steady stream of bubbles emerges and then ceases upon slight cooling. For larger quantities, distillation is the standard method, where the temperature of the vapor in equilibrium with the boiling liquid is measured.

Density Determination: The density of a liquid is typically determined using a pycnometer or a digital density meter. A pycnometer is a flask with a precisely known volume. The density is calculated by measuring the mass of the empty pycnometer, the mass of the pycnometer filled with the sample, and the known volume. Digital density meters measure the oscillation frequency of a U-shaped tube filled with the sample, which is directly related to the density of the liquid.

Logical Workflow for Property Estimation

In the absence of experimental data, a logical workflow for estimating the physical properties of this compound would involve computational chemistry tools.

G A Define Molecular Structure (this compound) B Select Computational Method (e.g., DFT, QSPR) A->B C Perform Geometry Optimization B->C D Calculate Physical Properties (Boiling Point, Density) C->D E Analyze and Validate Results (Comparison with analogous structures) D->E

Caption: A generalized workflow for the computational prediction of physical properties.

It is important to note that while predictive models are powerful tools, the resulting data are estimations and should be treated as such until they can be validated by experimental evidence.

References

In-Depth Technical Guide: Solubility of 1-Bromo-4-ethoxy-2,2-dimethylbutane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-ethoxy-2,2-dimethylbutane is a haloalkane derivative with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. Its solubility profile across various organic solvents is a fundamental physicochemical property that influences reaction kinetics, purification strategies, and formulation development. This guide presents a standardized methodology for assessing this solubility.

Predicted Solubility Characteristics

Based on its molecular structure, which features a polar carbon-bromine bond and an ether linkage, as well as a nonpolar hydrocarbon backbone, this compound is expected to exhibit good solubility in a range of common organic solvents. Its miscibility will be governed by the principle of "like dissolves like," suggesting higher solubility in solvents with moderate polarity.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound has not been published. The following table is provided as a template for researchers to record their experimentally determined solubility values at a specified temperature (e.g., 25°C).

SolventChemical FormulaPolarity IndexSolubility ( g/100 mL)Observations
Non-Polar Solvents
HexaneC₆H₁₄0.1
TolueneC₇H₈2.4
Diethyl Ether(C₂H₅)₂O2.8
Polar Aprotic Solvents
AcetoneC₃H₆O5.1
Ethyl AcetateC₄H₈O₂4.4
DichloromethaneCH₂Cl₂3.1
Tetrahydrofuran (THF)C₄H₈O4.0
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2
Polar Protic Solvents
MethanolCH₃OH5.1
EthanolC₂H₅OH4.3
IsopropanolC₃H₈O3.9

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, adapted from established protocols such as the shake-flask method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Vials with screw caps (e.g., 10 mL)

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure a solid phase remains after equilibration.

    • Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the withdrawn sample through a syringe filter into a clean vial.

    • Dilute the filtered sample with a known volume of the same solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation start Start add_solute Add Excess Solute to Vial start->add_solute add_solvent Add Known Volume of Solvent add_solute->add_solvent cap_vial Cap Vial add_solvent->cap_vial equilibrate Equilibrate in Thermostatic Shaker (24-72h) cap_vial->equilibrate settle Settle Excess Solid equilibrate->settle withdraw Withdraw Supernatant settle->withdraw filter_sample Filter Sample (0.22 µm) withdraw->filter_sample dilute Dilute Sample filter_sample->dilute analyze Analyze via HPLC/GC dilute->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. While specific data is not currently available, the detailed experimental protocol and workflow provided in this guide offer a robust framework for its determination. The resulting data will be invaluable for optimizing reaction conditions, developing purification methods, and formulating products containing this compound. Researchers are encouraged to utilize this guide to generate and contribute this fundamental data to the scientific community.

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Bromo-4-ethoxy-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: As of late 2025, specific experimental studies on the molecular structure and conformation of 1-Bromo-4-ethoxy-2,2-dimethylbutane are not available in published scientific literature. This guide therefore provides a comprehensive theoretical analysis based on established principles of organic chemistry and outlines the experimental protocols that would be necessary to determine its precise structural parameters.

Introduction

This compound is a halogenated ether whose molecular structure presents interesting conformational questions due to the presence of several rotatable single bonds and sterically demanding groups. Understanding the three-dimensional arrangement of its atoms is crucial for predicting its physical properties, reactivity, and potential applications in fields such as medicinal chemistry and materials science. This document outlines the predicted molecular structure and explores the conformational landscape of this molecule. It further details the experimental and computational workflows required for its empirical determination.

Predicted Molecular Structure and Properties

The structure of this compound features a butane backbone with a bromine atom at the C1 position, an ethoxy group at the C4 position, and two methyl groups at the C2 position, creating a neopentyl-like quaternary carbon.

Key Structural Features:

  • Primary Alkyl Halide: The bromine atom is attached to a primary carbon, which influences its reactivity in nucleophilic substitution and elimination reactions.[1][2]

  • Ether Linkage: The C-O-C ether linkage introduces polarity and the potential for hydrogen bonding with donor solvents. The geometry around the oxygen atom is expected to be bent, with a C-O-C bond angle of approximately 111.7°.[3]

  • Quaternary Carbon Center: The 2,2-dimethyl substitution creates a sterically hindered environment, which will significantly impact the conformational preferences around the C1-C2 and C2-C3 bonds.

A summary of predicted and basic properties is provided in Table 1.

PropertyPredicted/Known Value
Molecular Formula C₈H₁₇BrO
Molecular Weight 209.12 g/mol
CAS Number 1484426-56-3[4]
General Class Alkyl Halide, Ether[1][5]
Predicted Boiling Point Higher than corresponding alkanes due to polarity.
Predicted Solubility Soluble in organic solvents, slightly soluble in water.[5]

Conformational Analysis

The conformational flexibility of this compound arises from rotation around several key carbon-carbon and carbon-oxygen single bonds. The most significant interactions governing conformational stability will be steric hindrance (van der Waals repulsion) and torsional strain.[6][7]

Rotation Around the C1-C2 Bond

Rotation around the C1-C2 bond will be heavily influenced by the bulky 2,2-dimethylbutyl group. The most stable conformation is predicted to be the one where the large bromine atom is anti-periplanar to the C3 atom of the butane chain. Gauche interactions between the bromine and the methyl groups on C2 would be energetically unfavorable.

Rotation Around the C3-C4 Bond

The rotation around the C3-C4 bond will determine the relative positions of the bulky neopentyl-like fragment and the ethoxy group. The anti conformation, with the C2 and O-ethyl groups at a 180° dihedral angle, is expected to be the most stable. Gauche interactions would introduce steric strain.

Rotation Around the C4-O and O-C(ethyl) Bonds

Rotation around the bonds of the ethoxy group will also exist. The relative orientation of the ethyl group with respect to the main butane chain will likely favor a staggered arrangement to minimize steric interactions.[8]

A logical diagram illustrating the relationship between bond rotation and resulting conformers is shown below.

G Conformational Isomers from Bond Rotation A This compound B Rotation around C1-C2 A->B C Rotation around C3-C4 A->C D Staggered Conformer (Low Energy) B->D E Eclipsed Conformer (High Energy) B->E F Anti Conformer (Low Energy) C->F G Gauche Conformer (Higher Energy) C->G

Caption: Relationship between bond rotations and conformational isomers.

Experimental Determination of Structure and Conformation

A comprehensive understanding of the molecule's structure requires empirical data. The following section outlines a typical experimental workflow.

Synthesis and Purification

A plausible synthesis route would involve the Williamson ether synthesis, reacting a suitable bromo-alcohol with an ethylating agent, or vice-versa. The final product would require purification, likely via fractional distillation or column chromatography, with purity assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the connectivity of the molecule.[9] Advanced 2D NMR techniques like COSY and HSQC would be used to assign all proton and carbon signals definitively.

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the C-O ether stretch and the C-Br bond vibration.

Mass Spectrometry (MS): MS would determine the molecular weight and provide fragmentation patterns that support the proposed structure.

The logical flow of an experimental investigation is depicted in the diagram below.

G Experimental Workflow for Structural Analysis cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_conformation Conformational Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Distillation) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms vt_nmr Variable Temperature NMR nmr->vt_nmr analysis Data Analysis & Energy Calculation vt_nmr->analysis comp_chem Computational Modeling comp_chem->analysis

Caption: A typical experimental workflow for synthesis and analysis.

Detailed Experimental Protocol: Conformational Analysis by VT-NMR

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique to study the populations of different conformers and the energy barriers between them.

Objective: To determine the relative energies of the stable conformers of this compound and the activation energy for interconversion.

Materials:

  • Purified this compound

  • Deuterated solvent with a low freezing point (e.g., deuterated chloroform, methanol-d₄, or toluene-d₈)

  • High-resolution NMR spectrometer with variable temperature capabilities

Procedure:

  • Sample Preparation: Prepare a ~10-20 mM solution of the compound in a suitable deuterated solvent.

  • Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, rotation around single bonds is typically fast on the NMR timescale, resulting in time-averaged signals for the protons.

  • Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a full ¹H spectrum at each temperature.

  • Coalescence and Decoalescence: As the temperature decreases, the rate of interconversion between conformers slows. Observe the broadening of signals, followed by their coalescence into a single broad peak, and finally, their decoalescence into separate sets of signals corresponding to the individual, now "frozen-out," conformers.

  • Data Analysis:

    • From the spectra where conformers are resolved at low temperatures, determine the population ratio of the conformers by integrating their respective signals.

    • Use the population data to calculate the difference in Gibbs free energy (ΔG) between the conformers.

    • Identify the coalescence temperature (Tc) for specific pairs of exchanging signals.

    • Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the conformational interconversion from the coalescence temperature and the frequency separation of the signals.

Presentation of Quantitative Data

While experimental data is not available, a theoretical or empirical study would generate quantitative structural information. This data should be presented in a clear, tabular format for easy interpretation and comparison.

Table 2: Hypothetical Bond Lengths

BondPredicted Length (Å)
C-Br~1.94
C-C~1.54
C-O~1.43
C-H~1.09

Table 3: Hypothetical Bond Angles

AnglePredicted Angle (°)
C-C-Br~109.5
C-C-C~109.5
C-O-C~111.7

Table 4: Hypothetical Torsional Angles and Energy Barriers

Dihedral AngleConformationPredicted Angle (°)Relative Energy (kJ/mol)
Br-C1-C2-C3Anti1800 (Reference)
Br-C1-C2-C3Gauche60> 5
C2-C3-C4-OAnti1800 (Reference)
C2-C3-C4-OGauche60> 4

Conclusion

While this compound has not been the subject of detailed structural studies, its conformation can be predicted based on fundamental steric and electronic principles. The presence of a bulky 2,2-dimethylbutyl group is expected to dominate its conformational preferences, favoring staggered and anti-periplanar arrangements of large substituents. This guide provides the theoretical foundation and a clear experimental roadmap, particularly using VT-NMR, for the definitive characterization of its molecular structure and conformational dynamics. Such studies would provide valuable data for understanding the reactivity and properties of this and related halogenated ethers.

References

Methodological & Application

Application Notes and Protocols for the Grignard Reaction of 1-Bromo-4-ethoxy-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This protocol details the preparation of a Grignard reagent from 1-Bromo-4-ethoxy-2,2-dimethylbutane and its subsequent reaction. Grignard reagents are highly reactive organomagnesium halides that act as potent nucleophiles and strong bases.[1][2][3] Due to their reactivity, strict anhydrous conditions are paramount for the success of the reaction, as any trace of water will protonate and destroy the reagent.[2] Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent.[3][4] This document provides a comprehensive experimental procedure, safety precautions, and data presentation guidelines for this specific transformation.

Data Presentation:

Quantitative data from the experiment should be recorded and summarized in the following tables for clarity and comparative analysis.

Table 1: Reagent and Solvent Quantities

Reagent/SolventMolecular Weight ( g/mol )Density (g/mL)Amount (g)Amount (mL)MolesMolar Equiv.
This compound223.15N/A1.0
Magnesium Turnings24.31N/A1.2
Anhydrous Diethyl Ether74.120.713-
Iodine253.81N/A(crystal)catalytic
Electrophile (e.g., Aldehyde/Ketone)1.0
Saturated Aq. NH4ClN/AN/A-
Anhydrous Sodium Sulfate142.04N/A-

Table 2: Reaction Parameters and Observations

ParameterValue/Observation
Reaction Start Time
Time of Bromide Addition Start
Time of Bromide Addition End
Reaction Temperature (°C)
Observations during Grignard Formation(e.g., color change, bubbling)
Time of Electrophile Addition Start
Time of Electrophile Addition End
Observations during Electrophile Addition(e.g., color change, exotherm)
Reaction End Time
Crude Product Mass (g)
Purified Product Mass (g)
Percent Yield (%)
Product Appearance
Characterization Data (NMR, IR, etc.)

Experimental Protocol:

I. Materials and Equipment:
  • Reagents:

    • This compound

    • Magnesium turnings

    • Anhydrous diethyl ether (Et2O)

    • Iodine crystal

    • Electrophile (e.g., benzaldehyde, acetone)

    • Saturated aqueous ammonium chloride (NH4Cl) solution

    • Anhydrous sodium sulfate (Na2SO4)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle or water bath

    • Inert gas supply (Nitrogen or Argon) with a bubbler

    • Syringes and needles

    • Separatory funnel

    • Standard laboratory glassware

    • Rotary evaporator

II. Safety Precautions:
  • Anhydrous Conditions: All glassware must be thoroughly dried in an oven (e.g., overnight at 120°C) and assembled while hot under a stream of inert gas to prevent atmospheric moisture contamination.

  • Ether: Diethyl ether is extremely flammable and volatile. All operations must be conducted in a well-ventilated fume hood, away from any sources of ignition.

  • Exothermic Reaction: The formation of the Grignard reagent is exothermic. A cooling bath (ice-water) should be readily available to control the reaction temperature.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate gloves must be worn at all times.

III. Experimental Procedure:

A. Preparation of the Grignard Reagent:

  • Setup: Assemble the dry three-neck flask with a magnetic stir bar, a reflux condenser topped with an inert gas inlet, a dropping funnel, and a rubber septum. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine. The iodine serves as an activating agent by etching the passivating magnesium oxide layer on the turnings.

  • Initial Addition: Add a small portion (approx. 10%) of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel.

  • Initiation: The reaction mixture may need gentle warming with a heat gun or water bath to initiate. The start of the reaction is indicated by the disappearance of the iodine color and the appearance of bubbling on the magnesium surface. The solution will also typically turn cloudy and greyish.

  • Controlled Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise from the addition funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the addition and/or cool the flask with an ice-water bath.

  • Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux (using a heating mantle if necessary) for an additional 30-60 minutes to ensure complete reaction. The final Grignard reagent solution should appear as a cloudy, grey to brown mixture.

B. Reaction with an Electrophile (Example):

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.

  • Electrophile Addition: Dissolve the electrophile (e.g., an aldehyde or ketone, 1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution via the dropping funnel. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours or until TLC analysis indicates the consumption of the starting material.

C. Workup and Purification:

  • Quenching: Cool the reaction mixture in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide intermediate.[5][6][7] This is a milder alternative to strong acids and helps prevent potential side reactions.

  • Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all the organic material. Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and brine (saturated NaCl solution).

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by an appropriate method, such as column chromatography or distillation, depending on its physical properties.

Visualizations:

Experimental_Workflow Experimental Workflow for Grignard Reaction reagent_prep Reagent & Glassware Preparation (Anhydrous) grignard_formation Grignard Reagent Formation (Mg, I2, Et2O) reagent_prep->grignard_formation electrophile_addition Reaction with Electrophile (e.g., Aldehyde/Ketone) grignard_formation->electrophile_addition workup Aqueous Workup (sat. aq. NH4Cl) electrophile_addition->workup extraction Extraction with Et2O workup->extraction drying Drying (Na2SO4) & Concentration extraction->drying purification Purification (e.g., Chromatography) drying->purification product Final Product purification->product Reaction_Mechanism Grignard Reaction Mechanism cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile (Ketone Example) R-Br This compound R-Mg-Br Grignard Reagent R-Br->R-Mg-Br + Mg / Et2O Mg Mg R-Mg-Br_reac Grignard Reagent Alkoxide R-C(R')(R'')-O-MgBr R-Mg-Br_reac->Alkoxide Ketone R'-C(=O)-R'' Ketone->Alkoxide Alcohol Tertiary Alcohol Alkoxide->Alcohol + H+ (from NH4Cl)

References

Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Williamson ether synthesis, specifically focusing on the use of 1-Bromo-4-ethoxy-2,2-dimethylbutane as an alkylating agent. This primary alkyl halide is a suitable substrate for the S(_N)2 reaction central to this ether synthesis, a common transformation in medicinal chemistry and drug development for the construction of ether linkages in target molecules.[1][2]

Introduction

The Williamson ether synthesis is a robust and widely used method in organic chemistry for the preparation of both symmetrical and unsymmetrical ethers.[3][4][5] The reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide or phenoxide ion, proceeding via an S(_N)2 mechanism.[1][4][6] This method is of significant importance in the pharmaceutical industry for the synthesis of various drug intermediates and active pharmaceutical ingredients (APIs) containing ether functionalities.[2][7]

The general transformation is depicted below:

R-O

^-
Na
+^++
+ R'-X (\rightarrow) R-O-R' + NaX (Alkoxide) + (Alkyl Halide) (\rightarrow) (Ether) + (Salt)

Key to the success of the Williamson ether synthesis is the selection of reactants. The reaction is most efficient with primary alkyl halides due to the S(_N)2 pathway, which is sensitive to steric hindrance.[3][6] Secondary and tertiary alkyl halides are more prone to undergo E2 elimination as a competing side reaction, especially in the presence of a strong base like an alkoxide.[3][8] this compound is a primary alkyl halide, making it a suitable candidate for this synthesis.

Reaction Mechanism and Workflow

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The alkoxide ion acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide leaving group in a single, concerted step.

Reaction Mechanism: Williamson Ether Synthesis

Williamson_Ether_Synthesis Williamson Ether Synthesis Mechanism cluster_reactants Reactants cluster_transition_state SN2 Transition State cluster_products Products Alkoxide R-O⁻ Na⁺ (Alkoxide) TS [R-O···C···Br]⁻ Alkoxide->TS Nucleophilic Attack AlkylHalide This compound AlkylHalide->TS Ether Product Ether TS->Ether Bond Formation Salt NaBr (Salt) TS->Salt Leaving Group Departure

Caption: S(_N)2 mechanism of the Williamson ether synthesis.

A typical experimental workflow for this synthesis is outlined below.

Experimental Workflow

Experimental_Workflow General Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve alcohol/phenol in an appropriate solvent B Add a strong base (e.g., NaH) to form the alkoxide A->B C Add this compound B->C D Heat the reaction mixture (50-100 °C) C->D E Monitor reaction progress (TLC, GC-MS) D->E F Quench the reaction E->F G Extract the product with an organic solvent F->G H Dry and concentrate the organic phase G->H I Purify the crude product (e.g., column chromatography) H->I

Caption: A generalized workflow for the Williamson ether synthesis.

Experimental Protocols

The following are generalized protocols for the Williamson ether synthesis using this compound with an alcohol or a phenol.

Protocol 1: Synthesis of an Alkyl Ether from an Alcohol

This protocol describes the reaction of this compound with a generic primary alcohol (R-OH).

Materials:

  • This compound

  • Primary alcohol (e.g., butanol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, and heating mantle

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the primary alcohol (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add this compound (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction to 50-100 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1][9]

  • Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH(_4)Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of an Aryl Ether from a Phenol

This protocol details the reaction of this compound with a generic phenol (Ar-OH).

Materials:

  • This compound

  • Phenol (e.g., p-cresol)

  • Potassium carbonate (K(_2)CO(_3))

  • Anhydrous Acetonitrile

  • Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Round-bottom flask, magnetic stirrer, condenser, and heating mantle

Procedure:

  • To a round-bottom flask, add the phenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the suspension vigorously.

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution to remove any unreacted phenol, followed by a brine wash.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Williamson ether synthesis. Note that optimal conditions may vary depending on the specific alcohol or phenol used.

Table 1: Typical Reaction Conditions

ParameterConditionRationale
Alkyl Halide Primary (e.g., this compound)Favors S(_N)2 over E2 elimination.[3][6]
Base NaH, K(_2)CO(_3), KOHTo deprotonate the alcohol/phenol to form the nucleophilic alkoxide/phenoxide.[5][9]
Solvent DMF, Acetonitrile, DMSOPolar aprotic solvents that solvate the cation and leave the nucleophile reactive.[1][9][10]
Temperature 50-100 °CTo provide sufficient energy for the reaction to proceed at a reasonable rate.[1][9]
Reaction Time 1-8 hoursTypically sufficient for the reaction to reach completion.[1][9]

Table 2: Expected Yields and Potential Side Products

Reactant TypeExpected YieldCommon Side Products
Primary Alcohol 60-95%Elimination product (alkene) from the alkyl halide, though minimal with a primary halide.
Phenol 70-95%C-alkylation of the phenoxide, though generally a minor pathway.[8]
Secondary Alcohol 40-70%Significant amount of elimination product.
Tertiary Alcohol <10%Primarily elimination product.[8]

Troubleshooting and Considerations

  • Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, as water can quench the alkoxide. Also, consider increasing the reaction temperature or time. The choice of base and solvent can also significantly impact the yield.

  • Side Reactions: The primary competing reaction is E2 elimination, which is favored by sterically hindered alkyl halides and bulky alkoxides.[5] Since this compound is a primary halide, elimination should be minimal.

  • Purification: The polarity of the resulting ether will determine the appropriate solvent system for column chromatography. A mixture of hexane and ethyl acetate is often a good starting point.

By following these guidelines and protocols, researchers can effectively utilize this compound in Williamson ether syntheses for the development of novel chemical entities.

References

Application Notes and Protocols for SN2 Reaction with 1-Bromo-4-ethoxy-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and experimental protocols for conducting an SN2 (Substitution Nucleophilic Bimolecular) reaction with the substrate 1-Bromo-4-ethoxy-2,2-dimethylbutane. This primary alkyl bromide presents a significant synthetic challenge due to its neopentyl-like structure, which imparts substantial steric hindrance at the β-position, drastically slowing the rate of SN2 reactions.[1][2] These notes are intended for researchers, scientists, and drug development professionals who need to understand and potentially perform nucleophilic substitution on this or structurally similar sterically hindered substrates.

The core challenge arises from the bulky tert-butyl group adjacent to the carbon bearing the bromine atom. This bulk sterically shields the electrophilic carbon from the backside attack required for an SN2 mechanism.[2] Consequently, this compound is largely unreactive under standard SN2 conditions that are effective for typical primary alkyl halides.[2] Achieving a successful substitution, if at all possible, necessitates forcing conditions, including the use of highly reactive, sterically unhindered nucleophiles, polar aprotic solvents to maximize nucleophile reactivity, and elevated temperatures to overcome the high activation energy barrier.[3][4]

Factors Influencing SN2 Reactions on Sterically Hindered Substrates

Several key factors must be carefully considered and optimized to facilitate an SN2 reaction on a sterically encumbered substrate like this compound.

  • Substrate Structure: The primary determinant of the low reactivity is the neopentyl-like structure. The presence of a quaternary carbon at the β-position to the leaving group creates significant steric hindrance, which destabilizes the crowded pentacoordinate transition state of an SN2 reaction.

  • Nucleophile: A strong, small, and non-bulky nucleophile is essential. Highly nucleophilic anions such as cyanide (CN⁻), azide (N₃⁻), or thiophenoxide (PhS⁻) are potential candidates. Bulky nucleophiles, such as tert-butoxide, will favor elimination reactions (E2) if a β-hydrogen is available, or will fail to react.

  • Leaving Group: Bromine is a good leaving group, which is favorable for SN2 reactions. The carbon-bromine bond is relatively weak and the resulting bromide ion is stable.

  • Solvent: The choice of solvent is critical. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are required.[3][4] These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus preserving its high reactivity. Protic solvents, such as water or alcohols, would solvate and deactivate the nucleophile through hydrogen bonding, further impeding the already difficult reaction.

  • Temperature: High temperatures are necessary to provide the energy required to overcome the significant activation barrier caused by steric hindrance. However, high temperatures can also promote side reactions, such as elimination or decomposition.

Quantitative Data: Relative Reactivity of Alkyl Halides in SN2 Reactions

The steric hindrance in this compound places it in the category of neopentyl-like halides, which are notoriously unreactive in SN2 reactions. The following table summarizes the relative rates of reaction for various alkyl bromides, highlighting the dramatic decrease in reactivity with increasing steric bulk.

Alkyl BromideStructureRelative Rate
Methyl bromideCH₃Br30
Ethyl bromideCH₃CH₂Br1
n-Propyl bromideCH₃CH₂CH₂Br0.4
Isobutyl bromide(CH₃)₂CHCH₂Br0.03
Neopentyl bromide(CH₃)₃CCH₂Br0.00001

Data adapted from various sources on SN2 reactivity.

As the data indicates, neopentyl bromide is approximately 100,000 times less reactive than ethyl bromide in a typical SN2 reaction. This underscores the profound impact of steric hindrance on the reaction rate.

Experimental Protocols

Given the extreme inertness of neopentyl-like substrates in SN2 reactions, the following protocols represent "forcing" conditions that may lead to low to moderate yields of the desired substitution product. Reaction monitoring by techniques such as GC-MS or LC-MS is crucial to determine conversion and product formation.

Protocol 1: Cyanide Substitution in DMSO

This protocol is adapted from studies on the reaction of sterically hindered dibromides with sodium cyanide.[3]

Objective: To synthesize 1-Cyano-4-ethoxy-2,2-dimethylbutane.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.2 equivalents).

  • Add anhydrous DMSO to the flask to create a stirrable slurry.

  • Add this compound (1.0 equivalent) to the flask.

  • Heat the reaction mixture to 90-95°C with vigorous stirring.

  • Maintain the temperature and stirring for an extended period (e.g., 48-72 hours). Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or TLC.

  • After the reaction has reached the desired conversion (or no further progress is observed), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).

  • Extract the aqueous layer multiple times with the organic solvent.

  • Combine the organic layers and wash them with brine to remove residual DMSO and salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography or distillation under reduced pressure.

Expected Outcome: Due to the severe steric hindrance, the reaction is expected to be very slow and may not proceed to completion. Low to moderate yields of the desired nitrile are anticipated, along with a significant amount of unreacted starting material.

Protocol 2: Thiophenoxide Substitution in DMF

This protocol outlines a potential approach using a strong sulfur nucleophile.

Objective: To synthesize 1-(Phenylthio)-4-ethoxy-2,2-dimethylbutane.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Ice bath

  • Heating mantle

Procedure:

  • Set up a dry round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Add anhydrous DMF to the flask.

  • Carefully add sodium hydride (1.1 equivalents) to the DMF.

  • Cool the suspension in an ice bath.

  • In a separate flask, dissolve thiophenol (1.1 equivalents) in a small amount of anhydrous DMF.

  • Slowly add the thiophenol solution to the NaH suspension via an addition funnel. Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the sodium thiophenoxide.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • After the addition is complete, remove the ice bath and heat the reaction to a moderate temperature (e.g., 60-80°C).

  • Stir the reaction for 24-48 hours, monitoring its progress periodically.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Proceed with an aqueous workup and extraction as described in Protocol 1.

  • Purify the final product using appropriate chromatographic techniques.

Visualizations

Signaling Pathway of the SN2 Reaction

SN2_Mechanism Reactants Nucleophile + Substrate (this compound) TS Transition State (Pentacoordinate) Reactants->TS Backside Attack Products Product + Leaving Group (Bromide ion) TS->Products Inversion of Stereochemistry Experimental_Workflow start Start | Reagent Preparation reaction Reaction Setup Substrate, Nucleophile, Solvent start->reaction heating Heating and Stirring Monitor Progress (TLC/GC-MS) reaction->heating workup Aqueous Workup Quenching and Extraction heating->workup purification Purification Column Chromatography / Distillation workup->purification analysis Product Characterization | NMR, IR, MS purification->analysis Factors_Affecting_SN2_Rate Rate SN2 Reaction Rate Substrate Substrate Structure sub_steric Steric Hindrance (Neopentyl-like) Substrate->sub_steric Nucleophile Nucleophile Strength nuc_strength High (e.g., CN⁻) Nucleophile->nuc_strength Solvent Solvent Type sol_type Polar Aprotic (e.g., DMSO) Solvent->sol_type Leaving_Group Leaving Group Ability lg_ability Good (e.g., Br⁻) Leaving_Group->lg_ability sub_steric->Rate Decreases nuc_strength->Rate Increases sol_type->Rate Increases lg_ability->Rate Increases

References

Application Notes and Protocols: Alkylation of Nucleophiles with 1-Bromo-4-ethoxy-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-ethoxy-2,2-dimethylbutane is a sterically hindered primary alkyl halide, belonging to the class of neopentyl-type halides. Its reactivity in nucleophilic substitution reactions is significantly influenced by the bulky gem-dimethyl group adjacent to the reaction center. This structural feature profoundly impacts the reaction mechanism, favoring unimolecular substitution (Sₙ1) pathways involving carbocation rearrangements over bimolecular substitution (Sₙ2) pathways.[1] Understanding this reactivity is crucial for its application in organic synthesis and drug development, where it can be used to introduce the unique 4-ethoxy-2,2-dimethylbutyl moiety into a variety of molecular scaffolds.

These application notes provide an overview of the expected reactivity of this compound with various nucleophiles and offer detailed protocols for performing these alkylation reactions.

Reaction Mechanism: The Dominance of Sₙ1 with Rearrangement

Due to the severe steric hindrance created by the two methyl groups on the carbon adjacent to the bromine-bearing carbon, a direct backside attack by a nucleophile, characteristic of an Sₙ2 reaction, is exceptionally slow.[2] Consequently, under conditions that favor nucleophilic substitution, the reaction is likely to proceed through an Sₙ1 mechanism.

The Sₙ1 pathway involves the following key steps:

  • Formation of a Primary Carbocation: The slow, rate-determining step is the departure of the bromide leaving group to form a highly unstable primary carbocation.

  • 1,2-Methyl Shift (Rearrangement): The primary carbocation rapidly rearranges via a 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement is a characteristic feature of neopentyl-type halides.[3]

  • Nucleophilic Attack: The nucleophile attacks the tertiary carbocation to form the final product.

As a result, the major product of the reaction is typically the rearranged isomer, not the product of direct substitution.

Experimental Protocols

The following protocols are generalized procedures for the alkylation of various nucleophiles with this compound. Reaction conditions should be optimized for each specific substrate.

General Considerations:
  • Solvent: Polar protic solvents such as ethanol, methanol, or water are generally preferred for Sₙ1 reactions as they can solvate both the departing leaving group and the carbocation intermediate.

  • Temperature: Elevated temperatures are often required to facilitate the initial formation of the carbocation.

  • Nucleophile Strength: Weakly basic and non-hindered nucleophiles are ideal. Strong, bulky bases may favor elimination reactions.

Protocol 1: O-Alkylation of a Phenol

This protocol describes the reaction of a substituted phenol with this compound to form the corresponding rearranged ether.

Materials:

  • This compound

  • Substituted Phenol

  • Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted phenol (1.0 eq.) in anhydrous DMF, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add a solution of this compound (1.2 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Product: The major product will be the rearranged ether, where the oxygen atom of the phenol is attached to the tertiary carbon of the rearranged 4-ethoxy-2,2-dimethylbutyl group.

ReactantProduct (Major)Typical ConditionsExpected Yield (Qualitative)
Phenol2-(4-ethoxy-2,2-dimethylbutyl)phenolK₂CO₃, Acetonitrile, RefluxModerate to Good
4-Nitrophenol1-Nitro-4-(2-ethoxy-2-methylpropoxy)benzeneNaH, DMF, 60 °CModerate
Protocol 2: N-Alkylation of a Primary Amine

This protocol outlines the reaction of a primary amine with this compound. Note that over-alkylation to form the secondary amine is a common side reaction.

Materials:

  • This compound

  • Primary Amine

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile or Ethanol

  • Dichloromethane or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the primary amine (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).

  • Add this compound (1.1 eq.) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Expected Product: The major product will be the N-alkylated amine with the rearranged alkyl group.

ReactantProduct (Major)Typical ConditionsExpected Yield (Qualitative)
AnilineN-(2-ethoxy-2-methylpropyl)anilineK₂CO₃, Acetonitrile, RefluxModerate
BenzylamineN-Benzyl-2-ethoxy-2-methylpropan-1-amineEt₃N, Ethanol, RefluxModerate
Protocol 3: S-Alkylation of a Thiol

This protocol describes the formation of a thioether from a thiol and this compound.

Materials:

  • This compound

  • Thiol

  • Sodium Hydroxide (NaOH) or Sodium Ethoxide (NaOEt)

  • Ethanol or Methanol

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the thiol (1.0 eq.) in ethanol.

  • Add a solution of sodium hydroxide (1.1 eq.) in ethanol to the thiol solution and stir for 15 minutes at room temperature to form the thiolate.

  • Add this compound (1.2 eq.) to the reaction mixture.

  • Heat the mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude thioether by column chromatography.

Expected Product: The major product will be the rearranged thioether.

ReactantProduct (Major)Typical ConditionsExpected Yield (Qualitative)
ThiophenolPhenyl(2-ethoxy-2-methylpropyl)sulfaneNaOH, Ethanol, RefluxGood
Benzyl MercaptanBenzyl(2-ethoxy-2-methylpropyl)sulfaneNaOEt, Ethanol, RefluxGood

Visualizations

Alkylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Base Base Base->Reaction Mixture Heat Heat Heat->Reaction Mixture Rearranged Alkylated Product Rearranged Alkylated Product Byproducts Byproducts Workup & Purification Workup & Purification Reaction Mixture->Workup & Purification 1. Quench 2. Extract 3. Purify Workup & Purification->Rearranged Alkylated Product Workup & Purification->Byproducts

Caption: General experimental workflow for the alkylation of nucleophiles.

SN1_Mechanism Start 1-Bromo-4-ethoxy- 2,2-dimethylbutane PrimaryCarbocation Primary Carbocation (Unstable) Start->PrimaryCarbocation - Br⁻ TertiaryCarbocation Tertiary Carbocation (Stable) PrimaryCarbocation->TertiaryCarbocation 1,2-Methyl Shift (Rearrangement) Product Rearranged Alkylated Product TertiaryCarbocation->Product Nucleophile Nucleophile (Nu-) Nucleophile->Product

Caption: Sₙ1 reaction pathway with carbocation rearrangement.

References

Application Notes and Protocols for the Laboratory-scale Synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Bromo-4-ethoxy-2,2-dimethylbutane is a bifunctional molecule containing both an ether and a primary alkyl bromide. Such compounds are valuable intermediates in organic synthesis, particularly in the construction of more complex molecules in medicinal chemistry and materials science. The presence of the ether moiety provides solubility in organic solvents, while the alkyl bromide serves as a versatile handle for nucleophilic substitution and cross-coupling reactions. This document outlines a detailed, four-step laboratory-scale protocol for the synthesis of this compound, commencing from the commercially available starting material, 2,2-dimethyl-1,4-butanediol.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed via a four-step sequence involving selective protection of a primary alcohol, etherification, deprotection, and subsequent bromination.

Overall_Synthetic_Scheme start 2,2-dimethyl-1,4-butanediol step1_product 4-(benzyloxy)-3,3-dimethylbutan-1-ol start->step1_product 1. NaH, BnBr, THF step2_product 1-(benzyloxy)-4-ethoxy-2,2-dimethylbutane step1_product->step2_product 2. NaH, EtI, THF step3_product 4-ethoxy-2,2-dimethylbutan-1-ol step2_product->step3_product 3. H2, Pd/C, EtOH final_product This compound step3_product->final_product 4. PBr3, DCM

Caption: Overall four-step synthesis of this compound.

Experimental Protocols

Step 1: Selective Monobenzylation of 2,2-dimethyl-1,4-butanediol

This step aims to selectively protect one of the primary hydroxyl groups of 2,2-dimethyl-1,4-butanediol as a benzyl ether. By using a sub-stoichiometric amount of the base and benzylating agent, monosubstitution is favored.

Workflow for Step 1:

Step1_Workflow reagents 2,2-dimethyl-1,4-butanediol Sodium Hydride (NaH) Benzyl Bromide (BnBr) Tetrahydrofuran (THF) reaction Reaction at 0 °C to RT reagents->reaction quench Quench with H2O reaction->quench extraction Extract with EtOAc quench->extraction purification Column Chromatography extraction->purification product 4-(benzyloxy)-3,3-dimethylbutan-1-ol purification->product

Caption: Workflow for the selective monobenzylation of 2,2-dimethyl-1,4-butanediol.

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,2-dimethyl-1,4-butanediol (1.2 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-(benzyloxy)-3,3-dimethylbutan-1-ol.

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2,2-dimethyl-1,4-butanediol118.17607.09 g
Sodium Hydride (60% dispersion)24.00502.00 g
Benzyl Bromide171.04508.55 g (6.0 mL)
Anhydrous Tetrahydrofuran (THF)--250 mL

Table 1: Reagents and quantities for the selective monobenzylation.

Step 2: Ethylation of 4-(benzyloxy)-3,3-dimethylbutan-1-ol

The remaining free hydroxyl group is ethylated via a Williamson ether synthesis.

Workflow for Step 2:

Step2_Workflow reagents 4-(benzyloxy)-3,3-dimethylbutan-1-ol Sodium Hydride (NaH) Ethyl Iodide (EtI) Tetrahydrofuran (THF) reaction Reaction at 0 °C to RT reagents->reaction quench Quench with H2O reaction->quench extraction Extract with EtOAc quench->extraction purification Column Chromatography extraction->purification product 1-(benzyloxy)-4-ethoxy-2,2-dimethylbutane purification->product

Caption: Workflow for the ethylation of 4-(benzyloxy)-3,3-dimethylbutan-1-ol.

Protocol:

  • To a stirred solution of 4-(benzyloxy)-3,3-dimethylbutan-1-ol (1.0 eq) in anhydrous THF under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portionwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add ethyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(benzyloxy)-4-ethoxy-2,2-dimethylbutane.

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-(benzyloxy)-3,3-dimethylbutan-1-ol208.29408.33 g
Sodium Hydride (60% dispersion)24.00481.92 g
Ethyl Iodide155.97609.36 g (4.8 mL)
Anhydrous Tetrahydrofuran (THF)--200 mL

Table 2: Reagents and quantities for the ethylation step.

Step 3: Deprotection of the Benzyl Ether

The benzyl protecting group is removed by catalytic hydrogenation to yield the desired precursor alcohol.

Workflow for Step 3:

Step3_Workflow reagents 1-(benzyloxy)-4-ethoxy-2,2-dimethylbutane Palladium on Carbon (Pd/C) Ethanol (EtOH) Hydrogen (H2) reaction Hydrogenation at RT reagents->reaction filtration Filter through Celite reaction->filtration concentration Concentrate in vacuo filtration->concentration product 4-ethoxy-2,2-dimethylbutan-1-ol concentration->product

Caption: Workflow for the deprotection of the benzyl ether.

Protocol:

  • To a solution of 1-(benzyloxy)-4-ethoxy-2,2-dimethylbutane (1.0 eq) in ethanol, add palladium on carbon (10 wt. %, 5 mol %).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to afford 4-ethoxy-2,2-dimethylbutan-1-ol, which can often be used in the next step without further purification.

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
1-(benzyloxy)-4-ethoxy-2,2-dimethylbutane236.35307.09 g
Palladium on Carbon (10 wt. %)-1.51.60 g
Ethanol (EtOH)--150 mL
Hydrogen Gas--1 atm

Table 3: Reagents and quantities for the deprotection step.

Step 4: Bromination of 4-ethoxy-2,2-dimethylbutan-1-ol

The final step is the conversion of the primary alcohol to the target alkyl bromide using phosphorus tribromide.

Workflow for Step 4:

Step4_Workflow reagents 4-ethoxy-2,2-dimethylbutan-1-ol Phosphorus Tribromide (PBr3) Dichloromethane (DCM) reaction Reaction at 0 °C to RT reagents->reaction quench Quench with sat. NaHCO3 reaction->quench extraction Extract with DCM quench->extraction purification Distillation or Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the bromination of 4-ethoxy-2,2-dimethylbutan-1-ol.

Protocol:

  • To a solution of 4-ethoxy-2,2-dimethylbutan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add phosphorus tribromide (0.4 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and slowly pour it over crushed ice.

  • Carefully add a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain this compound.

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-ethoxy-2,2-dimethylbutan-1-ol146.23253.66 g
Phosphorus Tribromide (PBr3)270.69102.71 g (0.9 mL)
Anhydrous Dichloromethane (DCM)--100 mL

Table 4: Reagents and quantities for the bromination step.

Summary of Quantitative Data

StepStarting MaterialProductTheoretical Yield (g)
12,2-dimethyl-1,4-butanediol (7.09 g)4-(benzyloxy)-3,3-dimethylbutan-1-ol10.41
24-(benzyloxy)-3,3-dimethylbutan-1-ol (8.33 g)1-(benzyloxy)-4-ethoxy-2,2-dimethylbutane9.45
31-(benzyloxy)-4-ethoxy-2,2-dimethylbutane (7.09 g)4-ethoxy-2,2-dimethylbutan-1-ol4.39
44-ethoxy-2,2-dimethylbutan-1-ol (3.66 g)This compound5.23

Table 5: Summary of theoretical yields for each synthetic step based on the provided stoichiometry. Actual yields will vary depending on experimental conditions and purification efficiency.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas. Handle with extreme care under an inert atmosphere.

  • Benzyl bromide and ethyl iodide are lachrymators and should be handled with care.

  • Phosphorus tribromide is corrosive and reacts with moisture. It should be handled in a dry environment.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • The hydrogenation step involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C). Ensure the setup is properly assembled and purged to avoid the risk of fire or explosion.

Application Notes and Protocols: Solvent Selection for Nucleophilic Substitution of 1-Bromo-4-ethoxy-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-ethoxy-2,2-dimethylbutane is a primary alkyl halide with significant steric hindrance at the β-carbon, a characteristic of neopentyl-type structures. This steric bulk dramatically influences the mechanism and rate of nucleophilic substitution reactions. Understanding the role of the solvent is paramount in controlling the reaction pathway and achieving the desired product. These notes provide a detailed guide to solvent selection, present relevant kinetic data, and offer experimental protocols for the nucleophilic substitution of this substrate.

The primary challenge in the functionalization of this compound via nucleophilic substitution is the slow reaction rate. The bulky tert-butyl group effectively shields the electrophilic carbon from backside attack, which is necessary for a standard SN2 mechanism.[1][2][3] Consequently, SN2 reactions are exceptionally slow.[4] Under conditions that would typically favor an SN1 reaction (polar protic solvents), the formation of a primary carbocation is energetically unfavorable. However, if a carbocation does form, it is prone to rearrangement to a more stable tertiary carbocation, leading to a mixture of products.[5]

The choice of solvent is therefore a critical parameter that can be used to modulate the reaction pathway, favoring either a very slow SN2 reaction or a rearrangement-prone SN1-type reaction.

Mechanistic Pathways and Solvent Influence

The nucleophilic substitution of this compound can proceed via two main competing pathways, the choice of which is heavily influenced by the solvent.

G cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway with Rearrangement start_sn2 1-Bromo-4-ethoxy- 2,2-dimethylbutane + Nu- ts_sn2 [Transition State] Higher Energy (Steric Hindrance) start_sn2->ts_sn2 Slow prod_sn2 Direct Substitution Product ts_sn2->prod_sn2 start_sn1 1-Bromo-4-ethoxy- 2,2-dimethylbutane carbocation_1 Primary Carbocation (Unstable) start_sn1->carbocation_1 Slow rearrangement 1,2-Methyl Shift carbocation_1->rearrangement carbocation_3 Tertiary Carbocation (More Stable) rearrangement->carbocation_3 prod_rearranged Rearranged Product + Nu- carbocation_3->prod_rearranged solvent_apro Polar Aprotic Solvent (e.g., DMSO, DMF) solvent_apro->start_sn2 Favors solvent_pro Polar Protic Solvent (e.g., EtOH, H2O) solvent_pro->start_sn1 Favors

Figure 1: Competing SN1 and SN2 pathways for this compound.

Data Presentation: Solvent Effects on Reaction Rates

Table 1: Relative SN2 Reaction Rates of Primary Alkyl Bromides

SubstrateSolventNucleophileRelative RateReference
Ethyl BromideAcetoneI⁻1General Data
n-Propyl BromideAcetoneI⁻0.8General Data
Isobutyl BromideAcetoneI⁻0.03General Data
Neopentyl Bromide Acetone I⁻ 0.00001 [4]

Note: The data for Neopentyl Bromide is indicative of the expected extreme steric hindrance for this compound.

Table 2: Product Distribution in Solvolysis of Neopentyl Halides

SubstrateSolventTemperatureMajor Product(s)Minor Product(s)Reference
Neopentyl Bromide80% aq. Ethanol25 °C2-ethoxy-2-methylbutane, 2-methyl-2-butanol2-methyl-1-butene, 2-methyl-2-butene[2]
Neopentyl BromideAcetic Acid70 °Ctert-Amyl acetateAlkenesGeneral Data

Note: The products shown are the result of rearrangement of the intermediate carbocation.

Experimental Protocols

The following protocols provide a starting point for the investigation of nucleophilic substitution reactions of this compound.

Protocol 1: Attempted SN2 Substitution with Azide in a Polar Aprotic Solvent

Objective: To achieve direct substitution of the bromide with an azide nucleophile, minimizing rearrangement.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

  • Analytical equipment (GC-MS, NMR) for product characterization

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 100 °C with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or GC-MS at regular intervals. Due to the slow reaction rate, the reaction may require an extended period (24-72 hours).

  • Upon completion or when no further conversion is observed, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with diethyl ether or ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product by NMR and MS to confirm the structure and assess purity.

Protocol 2: Solvolysis in a Polar Protic Solvent (SN1-type with Rearrangement)

Objective: To investigate the products of solvolysis and characterize the rearranged products.

Materials:

  • This compound

  • 80% aqueous ethanol (v/v)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

  • Analytical equipment (GC-MS, NMR) for product characterization

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in 80% aqueous ethanol.

  • Heat the solution to reflux.

  • Monitor the reaction progress by GC-MS, paying close attention to the formation of multiple products.

  • After an appropriate time (e.g., 24 hours), cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to precipitate the organic products.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic extract over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.

  • Analyze the product mixture by GC-MS and NMR to identify the rearranged substitution and elimination products.

Logical Workflow for Solvent Selection

The choice of solvent and reaction conditions should be guided by the desired outcome. The following diagram outlines a logical workflow for making this decision.

G start Desired Product direct_sub Direct Substitution (Unrearranged) start->direct_sub rearranged_sub Rearranged Substitution start->rearranged_sub solvent_choice Solvent Selection direct_sub->solvent_choice rearranged_sub->solvent_choice polar_aprotic Polar Aprotic (e.g., DMSO, DMF, Acetone) solvent_choice->polar_aprotic Direct polar_protic Polar Protic (e.g., EtOH/H2O, Acetic Acid) solvent_choice->polar_protic Rearranged conditions_sn2 Conditions: - Strong Nucleophile - Elevated Temperature - Long Reaction Time polar_aprotic->conditions_sn2 conditions_sn1 Conditions: - Weak Nucleophile (Solvent) - Heating polar_protic->conditions_sn1 outcome_sn2 Outcome: Very Slow SN2 Reaction conditions_sn2->outcome_sn2 outcome_sn1 Outcome: SN1-type with Rearrangement and Elimination Byproducts conditions_sn1->outcome_sn1

Figure 2: Workflow for solvent selection in the nucleophilic substitution of this compound.

Conclusion

The nucleophilic substitution of this compound is a challenging transformation due to severe steric hindrance. A direct SN2 substitution is possible but extremely slow, necessitating the use of a polar aprotic solvent and a strong nucleophile at elevated temperatures for extended periods. Conversely, polar protic solvents promote an SN1-like mechanism that is accompanied by carbocation rearrangement, leading to a mixture of products. The protocols and data presented herein provide a comprehensive guide for researchers to navigate the complexities of this reaction and select the appropriate solvent system to achieve their desired synthetic outcomes. Careful analysis of reaction products is crucial to confirm the reaction pathway and product identity.

References

Application Notes and Protocols for Temperature Control in Reactions of 1-Bromo-4-ethoxy-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to understanding and controlling the influence of temperature on reactions involving 1-Bromo-4-ethoxy-2,2-dimethylbutane. Due to the sterically hindered neopentyl-like structure of this primary alkyl halide, careful temperature management is crucial to direct the reaction pathway towards the desired substitution products and minimize the formation of elimination byproducts.

Overview of Reactivity and Temperature Effects

This compound is a primary alkyl halide with significant steric hindrance at the β-carbon. This structural feature profoundly impacts its reactivity. While primary alkyl halides typically favor bimolecular nucleophilic substitution (SN2) reactions, the bulky gem-dimethyl group in this substrate slows down the rate of SN2 reactions considerably. Consequently, the competing bimolecular elimination (E2) pathway can become significant, particularly under forcing conditions.

Temperature is a critical parameter in controlling the competition between SN2 and E2 reactions. As a general principle, increasing the reaction temperature disproportionately accelerates the rate of elimination over substitution.[1][2] This is because elimination reactions generally have a higher activation energy and result in an increase in entropy, making the Gibbs free energy change more favorable at higher temperatures.[3] Therefore, precise temperature control is paramount for achieving high yields of the desired substitution products.

Key Reactions and Temperature Control Strategies

Two primary classes of reactions for this compound where temperature control is critical are nucleophilic substitution (e.g., Williamson Ether Synthesis) and organometallic reagent formation (e.g., Grignard reaction).

Nucleophilic Substitution: Williamson Ether Synthesis

The Williamson ether synthesis is a classic SN2 reaction for forming ethers from an alkoxide and an alkyl halide.[4][5] When reacting this compound with an alkoxide, the primary goal is to form the corresponding ether via an SN2 pathway. However, due to the steric hindrance, the E2 elimination product, 4-ethoxy-2,2-dimethyl-1-butene, is a potential major byproduct.

Temperature Strategy: To favor the SN2 product, reactions should be conducted at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures will strongly favor the E2 pathway.

Experimental Data:

The following table provides extrapolated data on the effect of temperature on the product distribution in the reaction of a sterically hindered primary bromide with sodium ethoxide in ethanol.

Temperature (°C)SN2 Product Yield (%)E2 Product Yield (%)
258515
506040
78 (Reflux)3070

This data is representative and illustrates the general trend. Actual yields may vary based on specific reaction conditions.

Experimental Protocol: Synthesis of 1,4-Diethoxy-2,2-dimethylbutane

This protocol details the synthesis of 1,4-diethoxy-2,2-dimethylbutane from this compound and sodium ethoxide, emphasizing temperature control to maximize the yield of the desired ether.

  • Reagents and Equipment:

    • This compound

    • Sodium metal

    • Anhydrous ethanol

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with a temperature controller

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to anhydrous ethanol at 0 °C to prepare a fresh solution of sodium ethoxide.

    • Once all the sodium has reacted, allow the solution to reach room temperature (25 °C).

    • Slowly add this compound to the sodium ethoxide solution while stirring.

    • Maintain the reaction temperature at 25 °C using a water bath and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction by carefully adding water.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation or column chromatography.

Logical Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis A Start: Williamson Ether Synthesis B Prepare Sodium Ethoxide in Ethanol at 0°C A->B C Add this compound B->C D Maintain Temperature at 25°C C->D E Monitor Reaction Progress (TLC/GC) D->E I Increase Temperature (e.g., 50°C or Reflux) D->I High Temp. F Reaction Complete? E->F F->D No G Work-up and Purification F->G Yes H Desired Ether Product G->H J Increased E2 Product Formation I->J

Caption: Workflow for Williamson Ether Synthesis.

Grignard Reagent Formation

The formation of a Grignard reagent from this compound is a crucial step for subsequent carbon-carbon bond-forming reactions. The initiation of this reaction is often temperature-sensitive and requires careful control to prevent side reactions.

Temperature Strategy: The initiation of the Grignard reaction can be sluggish and may require gentle heating. However, once initiated, the reaction is exothermic and may require cooling to maintain a controlled rate and prevent side reactions such as Wurtz coupling.

Experimental Data:

The following table provides representative data on the effect of temperature on the yield of Grignard reagent formation from a primary alkyl bromide.

Temperature (°C)Grignard Reagent Yield (%)Wurtz Coupling Byproduct (%)
25-30 (Gentle Reflux)> 90< 5
> 4070-8015-25

This data is representative and illustrates the general trend. Actual yields may vary based on the purity of reagents and the activation of magnesium.

Experimental Protocol: Preparation of (4-Ethoxy-2,2-dimethylbutyl)magnesium Bromide

This protocol describes the formation of the Grignard reagent from this compound.

  • Reagents and Equipment:

    • This compound

    • Magnesium turnings

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • A small crystal of iodine (as an initiator)

    • Three-neck round-bottom flask

    • Reflux condenser with a drying tube

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle and water bath

  • Procedure:

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere.

    • Place magnesium turnings in the flask.

    • Add a small amount of anhydrous ether and a crystal of iodine.

    • Prepare a solution of this compound in anhydrous ether in the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.[6]

    • Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. Use a water bath to cool the flask if the reaction becomes too vigorous.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

    • The resulting Grignard reagent is a grayish solution and should be used immediately in subsequent reactions.

Logical Workflow for Grignard Reagent Formation:

Grignard_Formation A Start: Grignard Reagent Formation B Activate Mg with Iodine in Anhydrous Ether A->B C Add a small amount of Alkyl Bromide B->C D Initiate Reaction (Gentle Warming if needed) C->D E Reaction Initiated? D->E F Add remaining Alkyl Bromide dropwise E->F Yes J Reaction fails to start E->J No G Maintain Gentle Reflux (Cool if necessary) F->G H Stir until Mg is consumed G->H I Grignard Reagent Ready H->I K Add initiator (e.g., 1,2-dibromoethane) J->K K->D

References

Application of 1-Bromo-4-ethoxy-2,2-dimethylbutane in Complex Molecule Synthesis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are currently no specific, documented applications of 1-Bromo-4-ethoxy-2,2-dimethylbutane in the synthesis of complex molecules. This scarcity of data prevents the creation of detailed application notes and experimental protocols based on established research.

While the structure of this compound, featuring a primary alkyl bromide and an ether linkage, suggests potential utility as an alkylating agent in organic synthesis, no concrete examples, reaction yields, or spectroscopic data for its use in multi-step syntheses have been reported in peer-reviewed journals or patents. The neopentyl-like steric hindrance around the bromine atom might also influence its reactivity in classical substitution reactions.

Given the lack of specific experimental data, we are unable to provide the requested detailed application notes, quantitative data tables, or experimental protocols for this particular compound. The generation of such documents requires a foundation of published research to ensure accuracy and reproducibility, which is absent in this case.

General Reactivity Profile (Hypothetical)

Based on fundamental principles of organic chemistry, a molecule like this compound would be expected to participate in nucleophilic substitution reactions. The primary carbon bearing the bromine atom would be the electrophilic site.

A generalized workflow for exploring the reactivity of this alkylating agent could be envisioned as follows:

reagent 1-Bromo-4-ethoxy- 2,2-dimethylbutane reaction Nucleophilic Substitution (SN2 type) reagent->reaction nucleophile Selected Nucleophile (e.g., R-OH, R-NH2, R-SH) nucleophile->reaction base Appropriate Base (e.g., NaH, K2CO3) base->reaction Deprotonation solvent Anhydrous Solvent (e.g., DMF, THF, ACN) solvent->reaction Reaction Medium workup Aqueous Workup & Extraction reaction->workup purification Chromatographic Purification workup->purification product Alkylated Product purification->product analysis Structure Verification (NMR, MS, IR) product->analysis

Caption: A generalized workflow for investigating the reactivity of this compound.

Researchers interested in utilizing this compound are advised to perform initial small-scale screening reactions with their desired nucleophiles to determine optimal conditions, including temperature, reaction time, and choice of base and solvent, and to fully characterize the resulting products.

Application Notes and Protocols: Scale-up Considerations for the Synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane, a potentially valuable building block in pharmaceutical and agrochemical research. A robust and scalable two-step synthetic route is presented, commencing with the selective mono-etherification of 2,2-dimethyl-1,4-butanediol, followed by the bromination of the resulting alcohol. This application note includes detailed experimental protocols for both laboratory and pilot-scale operations, a thorough discussion of critical scale-up parameters, safety and handling guidelines, and analytical data for product characterization. The provided information is intended to facilitate the efficient and safe production of this compound for research and development purposes.

Introduction

This compound is a bifunctional molecule incorporating a primary bromide and an ether linkage. This combination of functional groups makes it an attractive intermediate for the synthesis of more complex molecules, allowing for sequential nucleophilic substitutions or Grignard reagent formation. The 2,2-dimethyl substitution provides steric hindrance that can influence the reactivity and conformational properties of its derivatives. This document outlines a practical and scalable synthetic strategy to access this compound, focusing on key considerations for transitioning from laboratory-scale synthesis to larger-scale production.

Synthetic Strategy

The synthesis of this compound is proposed via a two-step sequence, as illustrated in the workflow diagram below. The first step involves a selective Williamson ether synthesis to produce the intermediate alcohol, 4-ethoxy-2,2-dimethylbutan-1-ol. The second step is the conversion of this primary alcohol to the target alkyl bromide using phosphorus tribromide (PBr₃).

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Bromination Start 2,2-Dimethyl-1,4-butanediol Tosylation Selective Monotosylation (TsCl, Pyridine) Start->Tosylation Activation of primary -OH Etherification Etherification (NaOEt, EtOH) Tosylation->Etherification SN2 Reaction Alcohol_Intermediate 4-Ethoxy-2,2-dimethylbutan-1-ol Etherification->Alcohol_Intermediate Bromination Bromination (PBr3, DCM) Alcohol_Intermediate->Bromination SN2 Reaction Final_Product This compound Bromination->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Ethoxy-2,2-dimethylbutan-1-ol

This procedure is based on a selective monotosylation followed by a Williamson ether synthesis.[1][2]

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
2,2-Dimethyl-1,4-butanediol118.17~1.098%
p-Toluenesulfonyl chloride (TsCl)190.65-99%
Pyridine79.100.98299.8%
Dichloromethane (DCM)84.931.326Anhydrous
Sodium ethoxide (NaOEt)68.05-96%
Ethanol (EtOH)46.070.789Anhydrous
Diethyl ether74.120.713Anhydrous
Saturated aq. NH₄Cl---
Saturated aq. NaHCO₃---
Brine---
Anhydrous MgSO₄120.37--

Laboratory Scale Protocol (10 g scale):

  • Monotosylation: To a solution of 2,2-dimethyl-1,4-butanediol (10.0 g, 84.6 mmol) in anhydrous dichloromethane (200 mL) and pyridine (10.2 mL, 127 mmol) at 0 °C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (16.1 g, 84.6 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 1:1).

  • Upon completion, quench the reaction by slowly adding cold water (100 mL). Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (2 x 100 mL), saturated aqueous NaHCO₃ solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude mono-tosylate. The product is often used in the next step without further purification.

  • Etherification: Prepare a solution of sodium ethoxide by carefully adding sodium metal (2.1 g, 91.3 mmol) to anhydrous ethanol (150 mL) at 0 °C.

  • To the sodium ethoxide solution, add the crude mono-tosylate dissolved in anhydrous ethanol (50 mL) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and stir for 12-16 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl solution (100 mL).

  • Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to yield 4-ethoxy-2,2-dimethylbutan-1-ol as a colorless oil.

Step 2: Synthesis of this compound

This procedure utilizes phosphorus tribromide for the conversion of the primary alcohol to the corresponding bromide.[3]

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
4-Ethoxy-2,2-dimethylbutan-1-ol146.23~0.998%
Phosphorus tribromide (PBr₃)270.692.85299%
Dichloromethane (DCM)84.931.326Anhydrous
Diethyl ether74.120.713Anhydrous
Ice-cold water---
Saturated aq. NaHCO₃---
Brine---
Anhydrous MgSO₄120.37--

Laboratory Scale Protocol (10 g scale):

  • To a solution of 4-ethoxy-2,2-dimethylbutan-1-ol (10.0 g, 68.4 mmol) in anhydrous dichloromethane (150 mL) at 0 °C under a nitrogen atmosphere, add phosphorus tribromide (7.4 g, 27.4 mmol, 0.4 eq.) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 2-3 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate 4:1).

  • Carefully quench the reaction by pouring it onto crushed ice (200 g).

  • Separate the organic layer and wash it with ice-cold water (100 mL), saturated aqueous NaHCO₃ solution (2 x 100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to afford this compound as a colorless liquid.

Scale-up Considerations

Transitioning the synthesis of this compound from the laboratory to a pilot or production scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

ParameterLaboratory ScalePilot/Production ScaleKey Considerations
Step 1: Ether Synthesis
Reagent AdditionManual additionMetering pumps for controlled additionPrecise control of stoichiometry and temperature.
Temperature ControlIce bathJacketed reactor with automated coolingMaintain temperature to ensure selectivity and prevent side reactions.
Solvent VolumeHigh dilutionHigher concentration to improve throughputMay require optimization to manage viscosity and reaction kinetics.
Work-upSeparatory funnelCentrifugal extractor or decanterEfficient phase separation is crucial for high throughput.
PurificationDistillationFractional distillation columnEfficient separation of product from by-products and solvent.
Step 2: Bromination
PBr₃ AdditionDropwise via syringe/funnelDosing pump with subsurface additionCrucial for controlling the exothermic reaction.
Temperature ControlIce bathJacketed reactor with robust coolingThe reaction is highly exothermic; precise temperature control is critical for safety and to minimize side products.[4]
QuenchingPouring onto iceSlow addition to a cooled aqueous solutionControlled quenching to manage the exothermic reaction with water.
Off-gas ManagementFume hoodScrubber systemTo neutralize evolved HBr gas.
Waste DisposalNeutralization and disposalSegregated waste streams for phosphorus-containing by-productsAdherence to environmental regulations is mandatory.

Safety and Waste Management

Step 1: Williamson Ether Synthesis

  • Hazards: Sodium metal is highly reactive with water and flammable. p-Toluenesulfonyl chloride is a corrosive solid and a lachrymator. Pyridine is flammable and toxic. Dichloromethane is a suspected carcinogen.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate gloves are mandatory. All operations should be conducted in a well-ventilated fume hood.

  • Waste Disposal: Aqueous waste should be neutralized before disposal. Organic waste containing halogenated solvents must be collected in a designated container.

Step 2: Bromination

  • Hazards: Phosphorus tribromide is highly corrosive, toxic, and reacts violently with water. The reaction is exothermic and produces HBr gas, which is also corrosive and toxic.

  • Personal Protective Equipment (PPE): In addition to standard PPE, a face shield and acid-resistant gloves are recommended. A nearby safety shower and eyewash station are essential.

  • Waste Disposal: The aqueous waste from the work-up will be acidic and contain phosphorous acid. It must be neutralized before disposal. Any residual PBr₃ should be quenched carefully with a large excess of water in a controlled manner.

Characterization Data (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.45 (t, J = 6.8 Hz, 2H, -OCH₂CH₃), 3.30 (s, 2H, -CH₂Br), 3.25 (t, J = 6.5 Hz, 2H, -CH₂O-), 1.60 (t, J = 6.5 Hz, 2H, -C(CH₃)₂CH₂-), 1.20 (t, J = 6.8 Hz, 3H, -OCH₂CH₃), 0.95 (s, 6H, -C(CH₃)₂-).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 70.5 (-OCH₂CH₃), 68.2 (-CH₂O-), 45.1 (-CH₂Br), 38.5 (-C(CH₃)₂-), 35.8 (-C(CH₃)₂CH₂-), 24.5 (-C(CH₃)₂-), 15.2 (-OCH₂CH₃).

Conclusion

The two-step synthesis of this compound presented in this application note provides a viable route for its preparation on both laboratory and larger scales. Careful attention to the scale-up considerations, particularly temperature control during the bromination step, is crucial for a safe and efficient process. The detailed protocols and safety information provided herein should enable researchers and drug development professionals to produce this valuable building block for their synthetic needs.

References

Application Notes and Protocols: Phase Transfer Catalysis in Reactions with 1-Bromo-4-ethoxy-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-ethoxy-2,2-dimethylbutane is a sterically hindered primary alkyl bromide. The presence of a neopentyl-like structure at the carbon atom bearing the bromine atom significantly impacts its reactivity in nucleophilic substitution reactions. Traditional S(_N)2 reactions on such substrates are often slow due to steric hindrance, which impedes the backside attack of the nucleophile. Phase Transfer Catalysis (PTC) offers a powerful methodology to overcome these challenges by facilitating the reaction between reactants in immiscible phases, leading to enhanced reaction rates, milder reaction conditions, and often improved yields.[1][2][3] This document provides detailed application notes and protocols for the use of phase transfer catalysis in reactions involving this compound, with a focus on nucleophilic substitution reactions.

Phase transfer catalysts, typically quaternary ammonium or phosphonium salts, transport a nucleophile from an aqueous or solid phase into an organic phase containing the alkyl bromide.[1] This transfer creates a "naked" and highly reactive nucleophile in the organic phase, accelerating the substitution reaction.[1]

Key Applications and Reaction Types

The primary application of phase transfer catalysis with this compound is in nucleophilic substitution reactions to form ethers, esters, and other derivatives. The Williamson ether synthesis is a prominent example where PTC is highly beneficial.[4]

Reaction Scheme: Williamson Ether Synthesis

Experimental Protocols

Due to the limited availability of specific experimental data for this compound in published literature, the following protocols are based on well-established procedures for sterically hindered primary alkyl bromides, such as neopentyl bromide (1-bromo-2,2-dimethylpropane), which serves as a close structural analog. Researchers should consider these as starting points for optimization.

Protocol 1: Phase Transfer Catalyzed O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol describes the synthesis of an aryl ether from a phenol and this compound using tetrabutylammonium bromide (TBAB) as the phase transfer catalyst.

Materials:

  • This compound

  • Phenol (or a substituted phenol)

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the phenol (10 mmol) and tetrabutylammonium bromide (1 mmol, 10 mol%) in 20 mL of toluene.

  • Addition of Base: In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving 2 g of NaOH (50 mmol) in 4 mL of deionized water. Carefully add the NaOH solution to the reaction mixture.

  • Addition of Alkyl Bromide: Add this compound (12 mmol, 1.2 equivalents) to the stirred biphasic mixture.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Due to steric hindrance, the reaction may require an extended period (12-48 hours).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 20 mL of 5% aqueous NaOH solution, followed by 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure ether product.

Quantitative Data

The following table summarizes typical reaction conditions and expected yields for PTC reactions with sterically hindered primary alkyl bromides, based on analogous systems. These values should be used as a guide for optimizing reactions with this compound.

EntryNucleophileAlkyl BromideCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1PhenoxideNeopentyl bromideTBAB (10)Toluene/H₂O1002460-70
24-NitrophenoxideNeopentyl bromideTBAB (5)Chlorobenzene/H₂O901275-85
3AcetateNeopentyl bromideAliquat 336 (10)Neat1104850-60
4CyanideNeopentyl bromideTBAB (10)Toluene/H₂O1003640-50

Visualizations

Logical Relationship of Phase Transfer Catalysis

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) PTC_aq PTC (Q⁺X⁻) Nu_aq->PTC_aq Ion Exchange Na_aq Counter-ion (Na⁺) RBr_org 1-Bromo-4-ethoxy- 2,2-dimethylbutane (R-Br) PTC_aq->RBr_org Transfer to Organic Phase Product_org Product (R-Nu) RBr_org->Product_org SN2 Reaction PTC_Br_org PTC-Bromide (Q⁺Br⁻) Product_org->PTC_Br_org Byproduct Formation PTC_Br_org->Nu_aq Catalyst Regeneration

Caption: Mechanism of Phase Transfer Catalysis.

Experimental Workflow for PTC Williamson Ether Synthesis

PTC_Workflow start Start setup Combine Phenol, TBAB, and Toluene in Flask start->setup add_base Add Aqueous NaOH Solution setup->add_base add_bromide Add 1-Bromo-4-ethoxy- 2,2-dimethylbutane add_base->add_bromide react Heat and Stir (90-100°C) Monitor by TLC/GC add_bromide->react workup Cool, Add Water, and Transfer to Separatory Funnel react->workup extract Extract with Dichloromethane workup->extract wash Wash with NaOH and Brine extract->wash dry Dry with MgSO₄ and Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end Pure Ether Product purify->end

Caption: Experimental workflow for PTC ether synthesis.

Conclusion

Phase transfer catalysis is a highly effective method for conducting nucleophilic substitution reactions with sterically hindered substrates like this compound. By facilitating the transport of nucleophiles into the organic phase, PTC can significantly improve reaction rates and yields under milder conditions than traditional homogeneous methods. The provided protocols and data, based on analogous sterically hindered systems, offer a solid foundation for researchers to develop and optimize synthetic routes for a variety of derivatives of this compound. Careful optimization of reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time, is crucial for achieving high efficiency and minimizing side reactions.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-4-ethoxy-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered primary alkyl halide, 1-Bromo-4-ethoxy-2,2-dimethylbutane. The neopentyl-like structure of this compound presents significant challenges in typical nucleophilic substitution reactions. This guide offers strategies and detailed protocols to overcome these hurdles.

Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound in a question-and-answer format.

Issue 1: My standard S(_N)2 reaction is not proceeding, or the yield is extremely low.

  • Question: I am trying to perform a nucleophilic substitution on this compound using a strong nucleophile in a polar aprotic solvent, but I am observing no product formation. What is the problem?

  • Answer: The primary issue is severe steric hindrance. The two methyl groups on the carbon adjacent to the bromine-bearing carbon (the β-carbon) create a bulky neopentyl-like structure. This bulk physically blocks the backside attack required for an S(_N)2 mechanism. Even though it is a primary bromide, the steric hindrance of the neighboring tert-butyl group dramatically reduces the reaction rate. For neopentyl bromide, the rate of S(_N)2 reaction is about 100,000 times slower than for a simple primary alkyl halide like propyl bromide.

Troubleshooting Steps:

  • Abandon Standard S(_N)2 Conditions: It is highly unlikely that you will achieve a satisfactory yield under standard S(_N)2 conditions.

  • Promote an S(_N)1 Pathway: Consider using conditions that favor an S(_N)1 mechanism, but be aware of potential rearrangements (see Issue 2). This can be achieved by using a silver salt, such as silver nitrate (AgNO(_3)), in a polar protic solvent like ethanol. The silver ion assists in the departure of the bromide leaving group.

  • Utilize Alternative Activation Methods:

    • Microwave Irradiation: High temperatures achieved rapidly with microwave heating can sometimes provide the necessary activation energy for the reaction to proceed.

    • Ultrasonication: Sonication can enhance reaction rates, particularly in heterogeneous systems.

  • Consider an Alternative Synthetic Route: Instead of a direct substitution, forming an organometallic intermediate like a Grignard reagent or an organolithium species may be a more effective strategy.

Issue 2: I am observing an unexpected rearranged product in my reaction.

  • Question: I attempted a substitution reaction under conditions that might favor an S(_N)1 pathway, and I have isolated a product where the carbon skeleton is rearranged. Why did this happen?

  • Answer: When the bromide ion leaves, it forms a highly unstable primary carbocation. This intermediate rapidly undergoes a 1,2-methyl shift to form a more stable tertiary carbocation. The nucleophile then attacks this rearranged carbocation, leading to the rearranged product. This is a common outcome for neopentyl-like substrates under S(_N)1 conditions.

Logical Flow of Rearrangement:

G sub This compound pc Primary Carbocation (Unstable) sub->pc -Br⁻ rc Tertiary Carbocation (Rearranged & Stable) pc->rc 1,2-Methyl Shift rp Rearranged Product rc->rp + Nucleophile

Caption: Carbocation rearrangement pathway in S(_N)1 reactions.

Troubleshooting Steps:

  • Anticipate Rearrangement: When using S(_N)1-promoting conditions, expect the rearranged product as the major isomer.

  • Modify the Synthetic Strategy: If the unrearranged product is desired, an S(_N)1 pathway is not suitable. Consider forming a Grignard or organolithium reagent, which generally preserves the carbon skeleton.

Issue 3: I am struggling to form a Grignard reagent from this compound.

  • Question: My attempt to form a Grignard reagent is failing or proceeding very slowly. What can I do to improve this reaction?

  • Answer: The formation of Grignard reagents can be sluggish. The magnesium surface can have a passivating oxide layer, and the reaction has a high activation energy.

Troubleshooting Steps:

  • Activate the Magnesium: Ensure the magnesium turnings are fresh and dry. Activating the magnesium is crucial. This can be done by:

    • Adding a small crystal of iodine.

    • Adding a few drops of 1,2-dibromoethane.

    • Mechanically crushing the magnesium turnings in the solvent with a dry stirring rod to expose a fresh surface.

  • Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to water. All glassware must be rigorously dried (e.g., oven-dried), and anhydrous ether or THF must be used as the solvent.

  • Initiate the Reaction: Gentle heating may be required to initiate the reaction. Once started, the reaction is often exothermic and may need to be controlled with a cooling bath.

Frequently Asked Questions (FAQs)

  • Q1: Why can't I use this compound in a standard Williamson ether synthesis?

    • A1: The Williamson ether synthesis is an S(_N)2 reaction. Due to the severe steric hindrance of the neopentyl-like structure, the alkoxide nucleophile cannot perform the required backside attack. This results in either no reaction or elimination if a strong, bulky base is used at high temperatures. For successful Williamson ether synthesis, the sterically hindered component should be the alkoxide, and the alkyl halide should be unhindered.

  • Q2: Are there any conditions under which a direct substitution might work without rearrangement?

    • A2: While extremely challenging, some success might be achieved using techniques that accelerate the reaction rate so dramatically that it outcompetes the rate of carbocation rearrangement. High-power microwave-assisted synthesis with a high concentration of a strong nucleophile could potentially favor a direct S(_N)2-like pathway, but yields are likely to be low. Phase-transfer catalysis is another option that can sometimes facilitate reactions on sterically hindered substrates.

  • Q3: What is lithium-halogen exchange, and can it be used with this substrate?

    • A3: Lithium-halogen exchange is a reaction where an organolithium reagent (typically n-BuLi or t-BuLi) exchanges its lithium atom for the halogen of an organic halide. This is an effective way to generate a nucleophilic organolithium species from this compound. This newly formed organolithium compound can then be reacted with a variety of electrophiles (e.g., aldehydes, ketones, CO(_2)) to form new carbon-carbon bonds, bypassing the need for a direct nucleophilic substitution on the sterically hindered carbon.

  • Q4: Can I use this compound in cross-coupling reactions like Suzuki or Sonogashira?

    • A4: Cross-coupling reactions with sp

      3^33
      -hybridized carbons, especially sterically hindered ones, are challenging. While standard palladium catalysts are often ineffective, recent advances in catalysis have shown some success with bulky alkyl halides. These reactions typically require specialized ligands (e.g., bulky, electron-rich phosphines) and carefully optimized conditions. A Sonogashira coupling, for instance, would be difficult but might be possible with a robust catalytic system.

Data Presentation

The following tables summarize reaction conditions and expected outcomes for different approaches to functionalizing this compound, based on data for analogous neopentyl systems.

Table 1: Comparison of Nucleophilic Substitution Strategies

StrategyReagents & ConditionsExpected Major ProductTypical Yield RangeKey Challenge
S(_N)2 Strong Nucleophile (e.g., NaCN, NaOMe), Polar Aprotic Solvent (e.g., DMSO, DMF)No Reaction<1%Severe steric hindrance
S(_N)1 Weak Nucleophile (e.g., EtOH, H₂O), Silver Salt (e.g., AgNO₃)Rearranged ProductVariableCarbocation rearrangement
Microwave Nucleophile, High-boiling solvent, 100-200 °C, 5-30 minDirect Substitution (possible)Low to ModerateRequires specialized equipment
PTC Nucleophile, Quaternary Ammonium Salt (e.g., TBAB), Biphasic systemDirect SubstitutionModerateCatalyst efficiency can vary

Table 2: Organometallic Intermediate Strategies

StrategyReagents & ConditionsIntermediateSubsequent ReactionTypical Yield Range
Grignard Mg turnings, Anhydrous Et₂O or THF, RefluxR-MgBrAddition to electrophile (e.g., CO₂, aldehydes)Good to Excellent
Li-Halogen Exchange 2 eq. t-BuLi, Et₂O/pentane, -78 °CR-LiAddition to electrophileGood to Excellent

Experimental Protocols

Protocol 1: S(_N)1 Reaction with Rearrangement using Silver Nitrate

This protocol is designed to promote the formation of the rearranged product via an S(_N)1 mechanism.

  • Dissolve Substrate: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approx. 0.2 M solution).

  • Add Silver Nitrate: Add a solution of silver nitrate (1.1 eq) in ethanol to the flask.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of silver bromide (AgBr). The reaction may require gentle heating (40-60 °C) to proceed at a reasonable rate.

  • Work-up: Once the reaction is complete (as determined by TLC or GC-MS), filter the mixture to remove the AgBr precipitate. Remove the ethanol under reduced pressure. The residue can then be purified by column chromatography.

Workflow for S(_N)1 Reaction:

G start Dissolve Substrate in EtOH add_ag Add AgNO₃ in EtOH start->add_ag react Stir at RT or Heat (Monitor AgBr ppt) add_ag->react filter Filter to Remove AgBr react->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by Chromatography concentrate->purify

Caption: Experimental workflow for an S(_N)1 reaction with rearrangement.

Protocol 2: Formation of a Grignard Reagent and Reaction with an Electrophile

This protocol describes the formation of the Grignard reagent, which can then be used in a subsequent reaction.

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine. Gently heat the flask under a stream of nitrogen until the iodine sublimes and coats the magnesium. Allow to cool.

  • Solvent Addition: Add anhydrous diethyl ether or THF to the flask to cover the magnesium.

  • Initiation: Dissolve this compound (1.0 eq) in anhydrous ether/THF in the dropping funnel. Add a small portion of the bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. Gentle warming may be necessary.

  • Grignard Formation: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard solution to 0 °C. Add a solution of the electrophile (e.g., benzaldehyde, 1.0 eq) in anhydrous ether/THF dropwise.

  • Quenching and Work-up: After the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH(_4)Cl). Extract the aqueous layer with ether, combine the organic layers, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure. Purify the product by column chromatography.

Logical Diagram for Grignard Strategy:

G sub This compound grignard Grignard Reagent (R-MgBr) sub->grignard Formation mg Mg, Anhydrous Ether product Desired Product grignard->product Reaction electrophile Electrophile (e.g., R'CHO) electrophile->product

Caption: Strategy for functionalization via a Grignard intermediate.

Minimizing E2 elimination in SN2 reactions of 1-Bromo-4-ethoxy-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with substitution reactions involving 1-Bromo-4-ethoxy-2,2-dimethylbutane, focusing on minimizing the competing E2 elimination pathway to favor the desired SN2 product.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a significant amount of the elimination byproduct, 4-ethoxy-3,3-dimethyl-1-butene, in my reaction?

A1: The formation of an alkene byproduct occurs through an E2 elimination pathway, which frequently competes with the SN2 substitution reaction.[1] Although this compound is a primary alkyl halide, which typically favors SN2, the substrate has significant steric hindrance due to the two methyl groups on the adjacent carbon (the β-carbon).[2] This steric bulk impedes the backside attack required for an SN2 reaction, allowing the E2 pathway to become more competitive.[3][4] Factors such as a highly basic nucleophile, high temperatures, or an inappropriate solvent can further favor the E2 pathway.[5][6]

Q2: What is the primary challenge in performing an SN2 reaction on this compound?

A2: The primary challenge is steric hindrance. The electrophilic carbon (C1, bonded to bromine) is attached to a quaternary carbon (C2). This arrangement, often referred to as a "neopentyl-like" structure, creates significant steric bulk that shields the electrophilic carbon from backside attack by the nucleophile.[2][7] This steric hindrance dramatically slows down the rate of the SN2 reaction, making it difficult for substitution to occur and easier for the competing E2 elimination to become the major reaction pathway.[3][8]

Q3: How do I choose the right nucleophile to maximize the SN2 product?

A3: To favor the SN2 pathway, select a nucleophile that is a weak base but a strong nucleophile.[9] Strong bases will preferentially abstract a proton from the β-carbon, leading to E2 elimination.[10][11] Bulky nucleophiles are also discouraged as they will further increase steric congestion in the transition state.[1][4]

Q4: What is the optimal type of solvent for this reaction?

A4: Polar aprotic solvents are highly recommended to favor SN2 reactions.[12] Solvents like DMSO, DMF, or acetone effectively solvate the counter-ion of the nucleophile while leaving the nucleophile itself relatively "naked" and more reactive.[13] This enhances its nucleophilicity without increasing its basicity.[6] In contrast, polar protic solvents (like water or ethanol) can form hydrogen bonds with the nucleophile, creating a solvent "cage" that decreases its reactivity and can favor elimination.[13]

Q5: What is the effect of temperature on the SN2/E2 ratio?

A5: Higher temperatures favor elimination over substitution.[14][15] Elimination reactions typically have a higher activation energy than substitution reactions and result in an increase in the number of product molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term becomes more significant at higher temperatures, making elimination more favorable.[5] Therefore, running the reaction at the lowest feasible temperature is crucial for minimizing the E2 byproduct.

Troubleshooting Guide: High Yield of E2 Product

If you are observing a higher-than-expected yield of the elimination product (4-ethoxy-3,3-dimethyl-1-butene), consider the following causes and solutions.

ProblemPossible CauseRecommended Solution
High E2 Product Yield Nucleophile is too basic or bulky. Strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) will almost exclusively yield the E2 product.[4][5] Even strong, non-bulky bases like sodium ethoxide can favor E2 with this sterically hindered substrate.[4]Switch to a good nucleophile that is a weak base. Examples include azide (N₃⁻), cyanide (CN⁻), or a thiolate (RS⁻).[9] These species are highly nucleophilic but have low basicity, which strongly favors the SN2 pathway.
Reaction temperature is too high. As temperature increases, the E2 reaction becomes thermodynamically favored over the SN2 reaction.[14]Conduct the reaction at a lower temperature (e.g., room temperature or below). Monitor the reaction progress over a longer period, as the SN2 rate will be slow due to steric hindrance.
Inappropriate solvent choice. Using a polar protic solvent (e.g., ethanol) can reduce the effectiveness of the nucleophile for SN2 and may favor elimination.[13]Use a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents enhance nucleophilicity and favor the SN2 mechanism.[3][6][16]

Data Summary Tables

The following tables summarize the expected influence of different experimental parameters on the competition between SN2 and E2 pathways for a sterically hindered primary halide like this compound.

Table 1: Effect of Nucleophile Choice on Reaction Pathway

Nucleophile/BaseTypePredominant PathwayRationale
Sodium Azide (NaN₃)Strong Nucleophile / Weak Base[9]SN2 High nucleophilicity and low basicity favor substitution.
Sodium Cyanide (NaCN)Strong Nucleophile / Weak Base[9]SN2 Excellent nucleophile that is not a strong enough base to promote significant elimination.
Sodium Ethoxide (NaOEt)Strong Nucleophile / Strong Base[9]E2 / SN2 Mixture Strong basicity promotes E2, which competes with SN2, especially with steric hindrance.[4]
Potassium tert-butoxide (KOtBu)Weak Nucleophile / Strong, Bulky Base[4]E2 The bulky nature prevents it from acting as a nucleophile, while its strong basicity makes it an excellent reagent for elimination.[5]

Table 2: Influence of Solvent on SN2/E2 Ratio

SolventTypeExpected EffectRationale
DMSO, DMFPolar AproticFavors SN2 Solvates the cation, leaving a highly reactive "naked" nucleophile that promotes the SN2 reaction.[6][13]
AcetonePolar AproticFavors SN2 A good choice for SN2, though generally less polar than DMSO or DMF.[16]
EthanolPolar ProticFavors E2 Solvates and deactivates the nucleophile through hydrogen bonding, hindering the SN2 pathway and making elimination more competitive.[13]
WaterPolar ProticFavors E2 Similar to ethanol, it reduces nucleophilicity via solvation.[17][18]

Visualizations

sn2_vs_e2_pathways sub This compound sn2_ts SN2 Transition State (Sterically Hindered) sub->sn2_ts  Nucleophile (e.g., N3-) attacks C-Br e2_ts E2 Transition State sub->e2_ts  Base (e.g., EtO-) attacks β-H sn2_prod SN2 Product (Substitution) sn2_ts->sn2_prod e2_prod E2 Product (Elimination) e2_ts->e2_prod

Caption: Competing SN2 and E2 reaction pathways for the substrate.

decision_workflow start Goal: Maximize SN2 Product q1 Is the Nucleophile a Strong Base? start->q1 q2 Is the Temperature Low? q1->q2 No reselect_nuc Action: Choose a non-basic, strong nucleophile (e.g., N3-, CN-) q1->reselect_nuc Yes q3 Is the Solvent Polar Aprotic? q2->q3 Yes lower_temp Action: Lower reaction temperature (e.g., ≤ 25°C) q2->lower_temp No change_solvent Action: Use DMSO, DMF, or Acetone q3->change_solvent No success High Yield of SN2 Product q3->success Yes reselect_nuc->q1 lower_temp->q2 change_solvent->q3

Caption: Troubleshooting workflow for optimizing SN2 reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Maximizing SN2 Product (Example with Sodium Azide)

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1.0 equivalent of this compound in anhydrous polar aprotic solvent (e.g., DMF or DMSO, approx. 0.1-0.5 M concentration).

  • Nucleophile Addition: Add 1.2 to 1.5 equivalents of a non-basic, strong nucleophile (e.g., sodium azide, NaN₃).

  • Reaction Conditions: Stir the mixture at a controlled low temperature, typically room temperature (20-25°C) or below (e.g., 0°C). Higher temperatures should be avoided to minimize E2 elimination.[14]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. Due to steric hindrance, the reaction may require an extended period (12-48 hours).

  • Workup: Upon completion, quench the reaction by pouring the mixture into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography to isolate the desired SN2 product.

Protocol 2: Analytical Procedure for Determining SN2/E2 Product Ratio

  • Sample Preparation: Before the workup, carefully take a small aliquot (approx. 0.1 mL) from the crude reaction mixture. Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis:

    • Inject the diluted sample into a GC-MS instrument.

    • Use a standard nonpolar column (e.g., DB-5 or HP-5ms).

    • Develop a temperature gradient method that effectively separates the starting material, the SN2 product (higher boiling point), and the E2 product (lower boiling point alkene).

    • Identify the peaks based on their mass spectra.

    • Determine the relative ratio of the SN2 and E2 products by integrating the corresponding peaks in the total ion chromatogram (TIC).

  • ¹H NMR Analysis:

    • Alternatively, after purification of the crude product mixture, acquire a ¹H NMR spectrum.

    • Identify characteristic peaks for each isomer. The SN2 product will have signals corresponding to the protons adjacent to the newly installed nucleophile. The E2 product will exhibit characteristic vinyl proton signals (typically in the 4.5-6.0 ppm range).

    • Calculate the molar ratio by integrating a distinct, non-overlapping peak for each product and normalizing for the number of protons it represents.

References

Troubleshooting low yields in the synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane.

Troubleshooting Guides & FAQs

This section is designed to address specific issues you may encounter during the synthesis.

Q1: I am attempting to synthesize this compound from 4-ethoxy-2,2-dimethylbutanol using a standard brominating agent like HBr or PBr₃, but my yields are very low. What is the likely cause?

A1: The primary reason for low yields in this reaction is the steric hindrance around the reaction center. The substrate, 4-ethoxy-2,2-dimethylbutanol, has a neopentyl-like structure. The bulky gem-dimethyl group on the carbon adjacent to the hydroxyl group significantly hinders the backside attack required for an S(_N)2 reaction, which is the typical mechanism for the conversion of primary alcohols to bromides with reagents like PBr₃.[1] With HBr, the reaction may proceed via an S(_N)1 mechanism, but this can lead to carbocation rearrangements and a mixture of products, thus lowering the yield of the desired compound.[2][3][4]

Q2: I am observing the formation of an unexpected isomer, 2-Bromo-2-methyl-4-ethoxybutane, in my reaction mixture. Why is this happening?

A2: The formation of 2-Bromo-2-methyl-4-ethoxybutane is a classic example of a carbocation rearrangement. When using a strong acid like HBr, the hydroxyl group is protonated and leaves as water, forming a primary carbocation. This primary carbocation is unstable and can rearrange to a more stable tertiary carbocation via a 1,2-methyl shift. The bromide ion then attacks this tertiary carbocation, leading to the rearranged product.[2][3][4][5][6]

Q3: My attempt to synthesize this compound via a Williamson ether synthesis, by reacting 1,4-dibromo-2,2-dimethylbutane with sodium ethoxide, is also resulting in low yields. What are the potential issues with this approach?

A3: The Williamson ether synthesis is also an S(_N)2 reaction and is therefore sensitive to steric hindrance.[7][8][9] In the case of 1,4-dibromo-2,2-dimethylbutane, one of the bromine atoms is on a neopentyl-like carbon. The bulky gem-dimethyl group hinders the approach of the ethoxide nucleophile, making the substitution reaction slow and inefficient. Furthermore, since alkoxides are strong bases, they can promote the competing E2 elimination reaction, especially with sterically hindered substrates, leading to the formation of an alkene byproduct.

Q4: What are the main side products I should be aware of in these syntheses?

A4:

  • From 4-ethoxy-2,2-dimethylbutanol bromination:

    • Rearrangement product: 2-Bromo-2-methyl-4-ethoxybutane.[2][3][4]

    • Elimination product: 2,2-Dimethyl-3-buten-1-ol ether (from dehydration).

  • From Williamson ether synthesis with 1,4-dibromo-2,2-dimethylbutane:

    • Elimination product: 4-Bromo-2,2-dimethyl-1-butene.

    • Dialkylated product: 1,4-Diethoxy-2,2-dimethylbutane.

Q5: Are there any alternative synthetic strategies I could consider to improve my yield?

A5: Given the challenges with standard methods, you might consider a two-step approach that avoids the direct bromination of a hindered alcohol or a hindered Williamson ether synthesis. One possibility is to start with 2,2-dimethyl-1,3-propanediol, selectively protect one hydroxyl group, convert the other to the ethoxy ether, deprotect, and then perform a less hindered bromination. Another approach could involve the use of milder brominating agents that are less prone to inducing rearrangements, although steric hindrance will still be a challenge.

Data Presentation

Table 1: Expected Yield Trends for Bromination of Alcohols

Substrate StructureReagentPredominant MechanismExpected Yield of Desired BromideLikelihood of Rearrangement
Primary, UnhinderedPBr₃S(_N)2HighLow
Primary, Neopentyl-likePBr₃S(_N)2 (very slow)Very LowLow
Primary, Neopentyl-likeHBrS(_N)1LowHigh
SecondaryHBrS(_N)1 / S(_N)2ModeratePossible
TertiaryHBrS(_N)1HighHigh (if possible)

Table 2: Expected Yield Trends for Williamson Ether Synthesis

Alkyl Halide SubstrateNucleophilePredominant MechanismExpected Yield of EtherLikelihood of Elimination
Primary, UnhinderedAlkoxideS(_N)2HighLow
Primary, Neopentyl-likeAlkoxideS(_N)2 (very slow)Very LowModerate
SecondaryAlkoxideS(_N)2 / E2ModerateHigh
TertiaryAlkoxideE2Very LowVery High

Experimental Protocols

Protocol 1: Synthesis of 4-ethoxy-2,2-dimethylbutan-1-ol (Precursor)

This protocol is a representative method for the etherification of a diol.

  • Materials: 2,2-dimethyl-1,3-propanediol, sodium hydride (NaH), ethyl iodide, anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend 2,2-dimethyl-1,3-propanediol (1 equivalent) in anhydrous THF.

    • Cool the mixture to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred suspension.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the mixture back to 0 °C and add ethyl iodide (1 equivalent) dropwise via the dropping funnel.

    • Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-ethoxy-2,2-dimethylbutan-1-ol.

Protocol 2: Attempted Synthesis of this compound via Bromination of Alcohol

This protocol describes a standard method for alcohol bromination, highlighting the potential for low yield with this specific substrate.

  • Materials: 4-ethoxy-2,2-dimethylbutan-1-ol, phosphorus tribromide (PBr₃), anhydrous diethyl ether.

  • Procedure:

    • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 4-ethoxy-2,2-dimethylbutan-1-ol (1 equivalent) in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add PBr₃ (0.4 equivalents) dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Pour the reaction mixture onto ice and carefully add a saturated aqueous solution of sodium bicarbonate until the bubbling ceases.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Analyze the crude product by NMR and GC-MS to identify the desired product and any rearranged byproducts. Purification can be attempted by vacuum distillation or column chromatography.

Visualizations

Synthesis_Troubleshooting Start Start Synthesis of This compound Route1 Route 1: Bromination of 4-ethoxy-2,2-dimethylbutanol Start->Route1 Route2 Route 2: Williamson Ether Synthesis with 1,4-dibromo-2,2-dimethylbutane Start->Route2 LowYield1 Low Yield? Route1->LowYield1 LowYield2 Low Yield? Route2->LowYield2 Cause1 Primary Cause: Steric Hindrance (Neopentyl Structure) Slows SN2 Reaction LowYield1->Cause1 Yes Cause2 Side Reaction: Carbocation Rearrangement (SN1) with HBr LowYield1->Cause2 Yes, with HBr Product Successful Synthesis LowYield1->Product No Cause3 Primary Cause: Steric Hindrance (Neopentyl-like) Hinders SN2 Attack LowYield2->Cause3 Yes Cause4 Side Reaction: E2 Elimination with Strong Base (Ethoxide) LowYield2->Cause4 Yes LowYield2->Product No Solution1 Troubleshooting: - Use milder brominating agent - Consider alternative synthesis route Cause1->Solution1 Cause2->Solution1 Solution2 Troubleshooting: - Use a less hindered substrate if possible - Optimize temperature to favor substitution Cause3->Solution2 Cause4->Solution2 Solution1->Route1 Re-attempt Solution2->Route2 Re-attempt

Caption: Troubleshooting flowchart for low yields.

Synthetic_Pathways cluster_route1 Route 1: Bromination of Alcohol cluster_route2 Route 2: Williamson Ether Synthesis A1 4-ethoxy-2,2-dimethylbutanol A3 This compound (Low Yield) A1->A3 PBr3 (SN2, very slow) A1->A3 HBr (SN1) A2 Brominating Agent (e.g., PBr3, HBr) A4 Rearranged Product (with HBr) A3->A4 Major product B1 1,4-dibromo-2,2-dimethylbutane B3 This compound (Low Yield) B1->B3 SN2 (hindered) B4 Elimination Product B1->B4 E2 B2 Sodium Ethoxide

Caption: Synthetic pathways and major side reactions.

References

Technical Support Center: Purification of 1-Bromo-4-ethoxy-2,2-dimethylbutane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1-Bromo-4-ethoxy-2,2-dimethylbutane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the fractional distillation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: The recommended method for purifying this compound is fractional distillation under reduced pressure. This technique is suitable for separating the target compound from high-boiling impurities and potential byproducts of its synthesis.

Q2: Why is vacuum distillation necessary for this compound?

A2: this compound is expected to have a high boiling point at atmospheric pressure. Distillation at high temperatures can lead to decomposition of the compound. Vacuum distillation allows for the distillation to be performed at a lower temperature, minimizing the risk of thermal degradation.[1]

Q3: What are the likely impurities in a crude sample of this compound?

A3: Common impurities may include unreacted starting materials such as 4-ethoxy-2,2-dimethylbutanol, and byproducts from side reactions. These byproducts can arise from elimination reactions, forming alkenes like 4-ethoxy-2,2-dimethyl-1-butene, or from carbocation rearrangements during the synthesis, leading to isomeric bromides.

Q4: What is the expected boiling point of this compound under reduced pressure?

Troubleshooting Guide

This guide addresses common issues encountered during the fractional distillation of this compound.

Problem Possible Cause(s) Solution(s)
No Distillate Collection 1. Insufficient Heating: The distillation pot temperature is too low to vaporize the compound. 2. Vacuum Leak: The system is not maintaining the desired low pressure. 3. Condenser Temperature Too Low: The vapor is condensing and returning to the distillation pot (refluxing).1. Gradually increase the heating mantle temperature. Ensure the heating mantle is in good contact with the flask. 2. Check all joints and seals for leaks. Re-grease joints if necessary. Ensure the vacuum pump is operating correctly. 3. For very high boiling compounds, it may be necessary to use a condenser with a slightly higher coolant temperature or insulate the distillation head.
Bumping or Unstable Boiling 1. Lack of Boiling Chips/Stirring: Uneven heating is causing sudden, violent boiling. 2. Excessive Heating Rate: The liquid is being heated too quickly.1. Use a magnetic stir bar and stir plate for smooth boiling. Boiling chips are not effective under vacuum. 2. Reduce the heating rate to allow for smooth and controlled boiling.
Poor Separation of Fractions 1. Inefficient Fractionating Column: The column does not have enough theoretical plates for the separation. 2. Distillation Rate Too Fast: The vapor is ascending the column too quickly, not allowing for proper equilibrium between liquid and vapor phases. 3. Fluctuating Heat or Vacuum: Inconsistent conditions are disrupting the distillation equilibrium.1. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). 2. Reduce the heating rate to slow down the distillation. A good rate is typically 1-2 drops of distillate per second. 3. Ensure a stable heat source and a consistent vacuum. Use a vacuum controller if available.
Product is Contaminated with Impurities 1. Azeotrope Formation: The impurity forms a constant boiling mixture with the product. 2. Similar Boiling Points: The boiling points of the product and impurity are too close for effective separation by fractional distillation. 3. Thermal Decomposition: The product is decomposing at the distillation temperature, forming new impurities.1. Research potential azeotropes for this class of compounds. Alternative purification methods like chromatography may be necessary. 2. Use a more efficient fractionating column and a very slow distillation rate. Consider re-distilling the collected fractions. 3. Lower the distillation pressure to reduce the boiling temperature. Ensure the heating mantle temperature is not excessively high.
Darkening of the Distillation Residue 1. Thermal Decomposition: High-boiling residues or the product itself are decomposing at the distillation temperature. 2. Presence of Acidic Impurities: Trace amounts of acid from the synthesis can catalyze decomposition.1. Lower the distillation pressure to reduce the required temperature. Do not distill to complete dryness. 2. Neutralize the crude product with a mild base (e.g., aqueous sodium bicarbonate solution) and dry it thoroughly before distillation.

Quantitative Data Summary

The following table summarizes the known and estimated physical properties of this compound and its potential impurities. This data is essential for planning the fractional distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHg (Estimated)Boiling Point (°C) at reduced pressure (Estimated)Notes
This compound C₈H₁₇BrO209.12>20080-120 (at 10-20 mmHg)The target compound.
4-ethoxy-2,2-dimethylbutanolC₈H₁₈O₂146.23~190-210<80 (at 10-20 mmHg)Unreacted starting material.
4-ethoxy-2,2-dimethyl-1-buteneC₈H₁₆O128.21~130-150<60 (at 10-20 mmHg)Potential elimination byproduct.
2-Bromo-4-ethoxy-3,3-dimethylbutaneC₈H₁₇BrO209.12>20080-120 (at 10-20 mmHg)Potential rearrangement byproduct.

Note: Boiling points are estimates and may vary depending on the actual pressure and the efficiency of the distillation setup.

Experimental Protocol: Fractional Distillation of this compound

This protocol provides a general methodology for the purification of this compound by vacuum fractional distillation.

1. Preparation of the Crude Material:

  • Ensure the crude this compound is free of any acidic residues from the synthesis by washing it with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally a brine solution.

  • Dry the crude product over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Filter to remove the drying agent.

2. Assembly of the Distillation Apparatus:

  • Set up a fractional distillation apparatus equipped with a heating mantle, a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Use a magnetic stir bar in the distillation flask for smooth boiling.

  • Ensure all glassware is dry and all joints are properly greased and sealed to maintain a vacuum.

  • Connect the apparatus to a vacuum pump through a cold trap to protect the pump from corrosive vapors.

3. Distillation Procedure:

  • Place the dried crude product into the distillation flask.

  • Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Once a stable vacuum is achieved, begin heating the distillation flask gently.

  • Observe the temperature at the distillation head. The first fraction to distill will likely be any low-boiling impurities or residual solvent.

  • Carefully collect the different fractions in separate receiving flasks. Monitor the temperature and pressure throughout the distillation.

  • The main fraction containing the purified this compound should be collected at a stable temperature corresponding to its boiling point at the working pressure.

  • Stop the distillation before the flask goes to dryness to prevent the formation of peroxides and potential decomposition of the residue.

  • Allow the apparatus to cool to room temperature before releasing the vacuum.

Visualizations

Experimental Workflow for Fractional Distillation

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis Wash Wash Crude Product Dry Dry with Anhydrous Agent Wash->Dry Filter Filter Dry->Filter Charge Charge Distillation Flask Filter->Charge Evacuate Evacuate System Charge->Evacuate Heat Apply Heat Evacuate->Heat Collect Collect Fractions Heat->Collect Analyze Analyze Purity of Fractions Collect->Analyze

Caption: Workflow for the purification of this compound.

Troubleshooting Logic for No Distillate Collection

No_Distillate_Troubleshooting Start Problem: No Distillate Check_Heat Is the heating mantle temperature adequate? Start->Check_Heat Check_Vacuum Is the system holding vacuum? Check_Heat->Check_Vacuum Yes Increase_Heat Increase heating mantle temperature Check_Heat->Increase_Heat No Check_Condenser Is there excessive reflux in the column? Check_Vacuum->Check_Condenser Yes Fix_Leak Check and re-grease joints, check pump Check_Vacuum->Fix_Leak No Insulate_Column Insulate the fractionating column Check_Condenser->Insulate_Column Yes Success Distillation proceeds Check_Condenser->Success No Increase_Heat->Success Fix_Leak->Success Insulate_Column->Success

Caption: Troubleshooting guide for when no distillate is being collected.

References

Identifying and minimizing byproducts in the Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize byproducts in the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Williamson ether synthesis?

A1: The most common byproduct is an alkene, formed through a competing E2 elimination reaction.[1][2] This is particularly prevalent when using secondary or tertiary alkyl halides, or sterically hindered primary alkyl halides.[2][3] Another significant byproduct, especially when using phenoxides, is the C-alkylation product, which arises from the ambident nature of the phenoxide nucleophile.[4][5]

Q2: How can I minimize the formation of the alkene byproduct?

A2: To minimize the E2 elimination byproduct, you should:

  • Use a primary alkyl halide whenever possible, as they are less sterically hindered and therefore less prone to elimination.[2][6]

  • Choose the less sterically hindered alkoxide. For synthesizing an unsymmetrical ether, there are two possible combinations of alkoxide and alkyl halide. Always choose the route that involves the less sterically hindered components.[6][7]

  • Use a less sterically bulky base for deprotonating the alcohol. However, the base must be strong enough to form the alkoxide.

  • Control the reaction temperature. Lower temperatures generally favor the SN2 reaction over the E2 reaction.[8][9] A typical temperature range for the Williamson ether synthesis is 50-100 °C.[4]

Q3: I'm using a phenol and observing C-alkylation. How can I favor O-alkylation?

A3: The solvent plays a crucial role in directing the alkylation of phenoxides. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile tend to favor O-alkylation, while protic solvents like ethanol can lead to significant amounts of C-alkylation.[10]

Q4: My reaction is very slow or is not going to completion. What can I do?

A4: Several factors can lead to a sluggish reaction:

  • Insufficiently strong base: Ensure the base used is strong enough to fully deprotonate the alcohol to form the more nucleophilic alkoxide. Sodium hydride (NaH) or potassium hydride (KH) are often good choices for this.[3]

  • Poor solvent choice: Protic solvents can solvate the alkoxide, reducing its nucleophilicity. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred.[4]

  • Reaction time and temperature: Some Williamson ether syntheses can require several hours of reflux to go to completion.[4] Consider increasing the reaction time or temperature, but be mindful that higher temperatures can also promote elimination byproducts.[8]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Ether
Potential Cause Troubleshooting Step Expected Outcome
Competing E2 Elimination Analyze the reaction mixture by GC-MS or NMR to identify and quantify any alkene byproduct. If present, redesign the synthesis to use a primary alkyl halide and a less sterically hindered alkoxide. Lower the reaction temperature.Reduction in the alkene byproduct and an increase in the ether yield.
Incomplete Deprotonation Use a stronger, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the alkoxide.Increased reaction rate and higher conversion to the ether product.
Poor Nucleophilicity of Alkoxide Switch to a polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of the alkoxide.Faster reaction and improved yield.
Reaction Not at Equilibrium Increase the reflux time. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.[4]The reaction proceeds to completion, maximizing the product yield.
Issue 2: Presence of Unexpected Byproducts
Potential Cause Troubleshooting Step Expected Outcome
C-Alkylation of Phenoxide Change the solvent from a protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., acetonitrile or DMF).[10]Increased selectivity for the O-alkylated ether product over the C-alkylated byproduct.
Hydrolysis of Alkyl Halide Ensure all reagents and solvents are anhydrous. Water can react with the alkyl halide, especially under basic conditions.Minimized formation of alcohol byproducts from the alkyl halide.

Data Presentation

Table 1: Effect of Substrate Structure on SN2/E2 Product Ratio (Illustrative Data)

This table illustrates the well-established trend of increasing elimination with increased steric hindrance of the alkyl halide.

Alkyl HalideAlkoxideTemperature (°C)% Ether (SN2)% Alkene (E2)
1-bromopropaneSodium ethoxide55~90%~10%
2-bromopropaneSodium ethoxide55~20%~80%
2-bromo-2-methylpropaneSodium ethoxide55<5%>95%

Table 2: Influence of Solvent on the Regioselectivity of Phenoxide Alkylation

Data adapted from a study on the reaction of sodium β-naphthoxide with benzyl bromide.[10] This demonstrates the significant impact of the solvent on the ratio of O-alkylation to C-alkylation.

SolventTemperature (K)% O-Alkylated Product% C-Alkylated Product
Acetonitrile298973
Methanol2987228

Experimental Protocols

General Experimental Protocol for Williamson Ether Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Alkoxide Formation: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., THF, DMF). b. Cool the solution in an ice bath (0 °C). c. Slowly add a strong base (e.g., sodium hydride, 1.1 eq.). d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Ether Formation: a. Cool the alkoxide solution back to 0 °C. b. Add the alkyl halide (1.0-1.2 eq.) dropwise. c. Allow the reaction to warm to room temperature and then heat to reflux (typically 50-100 °C) for 1-8 hours, monitoring the reaction progress by TLC or GC-MS.[4]

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Cautiously quench the reaction by the slow addition of water. c. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). d. Wash the combined organic layers with water and brine. e. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography or distillation.

Protocol for Quantitative Analysis by GC-MS

This protocol outlines a general method for quantifying the product and major byproducts.

  • Sample Preparation: a. At desired time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. b. Quench the aliquot in a vial containing a known amount of an internal standard (e.g., dodecane, tetradecane) dissolved in a suitable solvent (e.g., ethyl acetate). The internal standard should be a compound that is not present in the reaction mixture and has a distinct retention time. c. Dilute the sample to an appropriate concentration for GC-MS analysis.

  • Calibration: a. Prepare a series of standard solutions containing known concentrations of the desired ether product, the expected alkene byproduct, and the internal standard. b. Analyze these standards by GC-MS to generate a calibration curve for each analyte, plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • GC-MS Analysis: a. Inject the prepared samples and standards onto a suitable GC column (e.g., a non-polar column like DB-5ms). b. Use a temperature program that effectively separates the starting materials, product, byproducts, and internal standard. c. Use mass spectrometry for detection and identification of the components based on their mass spectra.

  • Quantification: a. Integrate the peak areas of the ether product, alkene byproduct, and the internal standard in the chromatograms of the reaction samples. b. Use the calibration curves to determine the concentration of the ether and alkene in each sample. c. Calculate the reaction yield and the ratio of SN2 to E2 products.

Visualizations

G cluster_0 Reaction Pathways Alkoxide Alkoxide Ether Ether Alkoxide->Ether SN2 (Desired) Alkene Alkene Alkoxide->Alkene E2 (Byproduct) Alkyl_Halide Alkyl_Halide Alkyl_Halide->Ether Alkyl_Halide->Alkene

SN2 vs. E2 pathways in Williamson ether synthesis.

G Start Low Ether Yield Check_Elimination Alkene byproduct observed? Start->Check_Elimination Redesign_Synthesis Use primary alkyl halide, less bulky base, lower temp. Check_Elimination->Redesign_Synthesis Yes Check_Completion Reaction incomplete? Check_Elimination->Check_Completion No Success Improved Yield Redesign_Synthesis->Success Optimize_Conditions Increase reaction time/temp, use stronger base Check_Completion->Optimize_Conditions Yes Check_Solvent Using protic solvent? Check_Completion->Check_Solvent No Optimize_Conditions->Success Switch_Solvent Switch to polar aprotic solvent (DMF, DMSO) Check_Solvent->Switch_Solvent Yes Check_Solvent->Success No Switch_Solvent->Success

Troubleshooting workflow for low ether yield.

G Phenoxide Phenoxide (Ambident Nucleophile) O_Alkylation O-Alkylation (Ether) Phenoxide->O_Alkylation C_Alkylation C-Alkylation (Ketone byproduct) Phenoxide->C_Alkylation Polar_Aprotic Favored in Polar Aprotic Solvents O_Alkylation->Polar_Aprotic Protic More prevalent in Protic Solvents C_Alkylation->Protic

References

Dealing with unexpected rearrangement products of neopentyl-type halides

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Neopentyl-Type Halides

Welcome to the technical support center for researchers, scientists, and drug development professionals working with neopentyl-type halides. This resource provides troubleshooting guides and frequently asked questions to help you navigate the unique challenges and unexpected rearrangement products often encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a rearranged product instead of the expected direct substitution product from my neopentyl halide reaction?

A: This is the most common issue when working with neopentyl systems and is a result of their unique structure. Neopentyl halides are primary alkyl halides, but they are extremely sterically hindered by the adjacent tert-butyl group.[1][2][3] This combination leads to two competing problems:

  • SN2 Pathway is Blocked: The bulky tert-butyl group prevents a nucleophile from performing a backside attack, which is necessary for an SN2 reaction. Consequently, SN2 reactions are notoriously slow for neopentyl halides, with rates up to 100,000 times slower than for less hindered primary halides.[3][4]

  • SN1 Pathway Leads to Rearrangement: An SN1 reaction would require the formation of a primary carbocation, which is highly unstable and generally does not form.[2][5][6] Instead of forming this unstable intermediate, the molecule undergoes a 1,2-methyl shift either simultaneously with the leaving group's departure or immediately after.[6][7][8][9] This rearrangement creates a much more stable tertiary carbocation, which then reacts with the nucleophile to yield a rearranged product.[9]

Neopentyl Rearrangement Mechanism cluster_0 Sₙ1 Pathway cluster_1 Concerted Pathway Reactant Neopentyl Halide PC Primary Carbocation (Highly Unstable) Reactant->PC Ionization (Slow, Unfavorable) TC Tertiary Carbocation (Stable) Reactant->TC Concerted Rearrangement (avoids primary carbocation) PC->TC 1,2-Methyl Shift (Fast) Product Rearranged Product TC->Product Nucleophilic Attack

Figure 1: Carbocation rearrangement pathway in neopentyl halide reactions.
Q2: Under what conditions are these rearrangements most likely to occur?

A: Rearrangements are the hallmark of reactions proceeding through a carbocation intermediate or a carbocation-like transition state. You are most likely to observe rearranged products under conditions that favor the SN1 pathway:

  • Weak Nucleophiles: Using the solvent as the nucleophile (solvolysis) is a classic condition for SN1 reactions.[6][10] Examples include water, ethanol, or formic acid.

  • Polar Protic Solvents: Solvents like water, alcohols, and carboxylic acids stabilize the carbocation intermediate through hydrogen bonding, promoting the SN1 mechanism.[7]

  • Heat: Increasing the temperature provides the energy needed to ionize the C-X bond, favoring both SN1 and E1 pathways, which also proceed via carbocation rearrangement.[6]

Q3: How can I obtain the direct, un-rearranged substitution product?

A: Obtaining the direct substitution product requires forcing the reaction through an SN2 pathway. While extremely slow, it is possible under specific conditions that suppress carbocation formation:

  • Use a Strong, Non-bulky Nucleophile: High concentrations of a potent nucleophile (e.g., N3-, SCN-, I-) can favor the SN2 pathway.[1]

  • Use a Polar Aprotic Solvent: Solvents like DMSO or DMF are preferred for SN2 reactions as they do not solvate the nucleophile as strongly as protic solvents, increasing its reactivity.[4]

  • Be Prepared for Slow Reactions: Even under optimal SN2 conditions, the reaction will be very slow. Extended reaction times and elevated temperatures may be necessary, but be aware that high temperatures can also promote elimination side reactions.[6][11]

Q4: My SN2 reaction on a neopentyl halide is extremely slow or is failing. What can I do?

A: The slow rate of SN2 reactions is an inherent property of the neopentyl structure due to severe steric hindrance at the β-carbon, which blocks the required backside attack on the α-carbon.[3][12] If your reaction is failing, consider the following:

  • Confirm Reaction Conditions: Double-check that you are using a high concentration of a strong nucleophile in a suitable polar aprotic solvent.

  • Optimize the Leaving Group: The choice of leaving group is critical. Triflate (OTf) is an excellent leaving group for these challenging substitutions.[4][13] In some cases, iodide has been shown to be more reactive than sulfonates like tosylate (OTs), which is an unusual reactivity pattern for SN2 reactions.[14]

  • Increase Temperature: Carefully increasing the temperature can increase the reaction rate, but monitor closely for the formation of elimination byproducts.

  • Consider an Alternative Synthetic Route: Direct substitution on a neopentyl halide is often synthetically unviable. It may be more efficient to redesign your synthesis to avoid this step, for example, by forming the key bond before the neopentyl group is fully constructed.

SN2 Hindrance sub nu Nu: arrow arrow->sub block Steric Blockage label_alpha α-carbon label_beta β-carbon (tert-butyl group) label_attack Backside Attack Path

Figure 2: Steric hindrance from the tert-butyl group blocking Sₙ2 backside attack.

Troubleshooting Guide

Use this guide to diagnose and solve issues related to unexpected products in your reactions involving neopentyl halides.

Observed Problem Primary Cause Troubleshooting Steps & Solutions
Major product has a rearranged carbon skeleton. (e.g., obtaining a t-amyl derivative from a neopentyl starting material)SN1/E1 Reaction Pathway: Your conditions (weak nucleophile, protic solvent) are promoting carbocation formation and subsequent rearrangement.1. Switch to SN2 Conditions: Use a strong, non-bulky nucleophile in a polar aprotic solvent (e.g., NaN3 in DMSO). 2. Lower the Temperature: This will disfavor the SN1/E1 pathway relative to SN2. 3. Re-evaluate Synthetic Strategy: Consider if the desired molecule can be made via a different route that avoids this substitution step.
Reaction is extremely slow or yields no product. Steric Hindrance: The neopentyl group is inherently unreactive towards SN2 substitution.[3]1. Improve the Leaving Group: Switch from Cl or Br to a more reactive leaving group like I, or preferably, OTs or OTf.[4] 2. Increase Reactant Concentration: Use a higher concentration of the nucleophile. 3. Increase Temperature: Cautiously increase the reaction temperature while monitoring for side products. A sealed tube or microwave reactor may be necessary.
A mixture of rearranged and elimination products is observed. Competing SN1 and E1 Pathways: These mechanisms share a common carbocation intermediate and often occur together, especially at higher temperatures.1. Use a More Nucleophilic, Less Basic Reagent: This can favor substitution over elimination, although it is difficult to control for SN1/E1. 2. Lower the Temperature: E1 is often more favored by heat than SN1. Reducing the temperature may increase the SN1/E1 ratio. 3. Force SN2 Conditions: The most effective way to avoid both rearrangement and E1 is to switch to SN2 conditions.

Troubleshooting Workflow

Troubleshooting_Neopentyl_Reactions start Reaction gives unexpected result check_product Analyze product structure. Is the carbon skeleton rearranged? start->check_product rearranged Rearrangement Confirmed check_product->rearranged Yes not_rearranged No Rearrangement (Slow/No Reaction) check_product->not_rearranged No check_conditions Likely Sₙ1/E1 Pathway. Review reaction conditions: - Weak Nucleophile? - Protic Solvent? - High Temp? rearranged->check_conditions sn2_issue Likely Sₙ2 Pathway Failure. Review reaction conditions: - Strong Nucleophile? - Aprotic Solvent? not_rearranged->sn2_issue solution_sn1 To prevent rearrangement, switch to Sₙ2 conditions: - Strong Nucleophile - Aprotic Solvent - Lower Temperature check_conditions->solution_sn1 solution_sn2 To improve Sₙ2 rate: - Use a better leaving group (I, OTs, OTf) - Increase concentration/temperature - Consider alternative synthesis sn2_issue->solution_sn2

Figure 3: Logical workflow for troubleshooting neopentyl halide reactions.

Quantitative Data Summary

Table 1: Relative SN2 Reaction Rates of Alkyl Bromides

This table illustrates the dramatic effect of steric hindrance on SN2 reaction rates. The neopentyl system is exceptionally unreactive despite being a primary halide.

Substrate TypeExampleRelative Rate
MethylCH3-Br~30
Primary (1°)CH3CH2-Br1
Secondary (2°)(CH3)2CH-Br0.025 - 0.03
Neopentyl (1°) (CH3)3CCH2-Br ~0.00001 [15]
Tertiary (3°)(CH3)3C-Br~0 (Elimination occurs)

Data adapted from various organic chemistry sources to show relative reactivity.[1][15]

Experimental Protocols

Protocol 1: Synthesis of a Rearranged Product via SN1 (Solvolysis)

This protocol is designed to intentionally produce the rearranged product and is useful for confirming the SN1 reactivity of your substrate.

Objective: To synthesize 2-methyl-2-butanol from neopentyl bromide.

Reaction: (CH3)3CCH2Br + H2O --(Heat)--> (CH3)2C(OH)CH2CH3 + HBr

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, add neopentyl bromide (1.0 eq).

  • Solvent: Add a large excess of water (e.g., 20-50 eq), which acts as both the solvent and the nucleophile.[6] A co-solvent like ethanol or formic acid can be used to increase the solubility of the halide.[16]

  • Reaction: Heat the mixture to reflux. The reaction is slow and may require heating for several hours to days.[6]

  • Monitoring: Monitor the disappearance of the starting material by GC or TLC (on a non-polar eluent). Note that neopentyl bromide is volatile.

  • Workup: After cooling, neutralize the resulting acid (HBr) with a weak base like sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Dry the organic extract over an anhydrous salt (e.g., MgSO4), filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation.

  • Analysis: Confirm the structure of the rearranged product, 2-methyl-2-butanol (t-amyl alcohol), using 1H NMR, 13C NMR, and MS, and compare it to the starting material.

Protocol 2: Attempted Synthesis of a Direct Substitution Product via SN2

This protocol provides a starting point for achieving direct substitution, but success is not guaranteed and rates will be very low.

Objective: To synthesize neopentyl azide from a neopentyl sulfonate ester.

Reaction: (CH3)3CCH2OTs + NaN3 --(DMSO)--> (CH3)3CCH2N3 + NaOTs

Methodology:

  • Substrate: Start with a substrate bearing a good leaving group, such as neopentyl tosylate (TsO-Np) or neopentyl triflate (TfO-Np).[13] Iodide also works well.[14]

  • Setup: In a flask dried under vacuum or flame, combine the neopentyl substrate (1.0 eq) and sodium azide (NaN3, 3-5 eq).

  • Solvent: Add anhydrous, polar aprotic solvent, such as DMSO or DMF, under an inert atmosphere (N2 or Ar).[13]

  • Reaction: Heat the reaction to a high temperature (e.g., 100-120 °C) with vigorous stirring. The reaction will likely require 24-72 hours.[13] Using a microwave reactor can significantly shorten reaction times.

  • Monitoring: The reaction can be monitored by taking small aliquots, quenching them, and analyzing by GC-MS or LC-MS. NMR monitoring is also possible if using a deuterated solvent.[13]

  • Workup: After cooling to room temperature, pour the reaction mixture into a large volume of water and extract with an organic solvent (e.g., ethyl acetate or ether). Wash the organic layer several times with water to remove the DMSO/DMF.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or distillation.

  • Analysis: Characterize the product to confirm that the direct substitution product has been formed and that no rearrangement has occurred.

References

Optimizing reaction time for the formation of (4-ethoxy-2,2-dimethylbutyl)magnesium bromide

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Optimizing reaction time for the formation of (4-ethoxy-2,2-dimethylbutyl)magnesium bromide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (4-ethoxy-2,2-dimethylbutyl)magnesium bromide.

Troubleshooting Guide

This guide addresses common issues encountered during the formation of (4-ethoxy-2,2-dimethylbutyl)magnesium bromide, helping you to diagnose and resolve problems to optimize your reaction time and yield.

Problem Possible Cause Solution
Reaction fails to initiate (no exotherm, no change in appearance) Inactive magnesium surface: The magnesium turnings are coated with a layer of magnesium oxide, which prevents the reaction from starting.[1][2]Activate the magnesium: Use one of the following methods: - Mechanical activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.[1] - Chemical activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent.[1][3] The disappearance of the iodine color or the evolution of ethylene gas indicates activation.[1] - Sonication: Place the reaction flask in an ultrasonic bath to help break up the oxide layer.[2]
Wet glassware or solvent: Traces of water will react with and quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.[4]Ensure anhydrous conditions: Flame-dry all glassware under vacuum and cool under an inert gas (argon or nitrogen).[5] Use a freshly distilled, anhydrous solvent. Diethyl ether or tetrahydrofuran (THF) are commonly used.[6][7]
Impure 1-bromo-4-ethoxy-2,2-dimethylbutane: The starting material may contain impurities that inhibit the reaction.Purify the alkyl bromide: Distill the this compound before use to remove any impurities.
Reaction starts but then stops Insufficient mixing: Poor stirring may lead to a localized buildup of the Grignard reagent, which can coat the magnesium surface and prevent further reaction.Ensure vigorous stirring: Use a mechanical stirrer or a large magnetic stir bar to keep the magnesium turnings suspended and the reactants well-mixed.
Low concentration of alkyl bromide: The initial concentration of the alkyl bromide may be too low to sustain the reaction.Increase local concentration: Add a small portion of the this compound solution directly to the magnesium turnings to initiate the reaction before proceeding with the slow addition of the remaining reagent.
Low yield of Grignard reagent Side reactions: The most common side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting alkyl bromide to form a dimer (5,5-diethoxy-3,3,7,7-tetramethyloctane).[8][9]Optimize reaction conditions to minimize Wurtz coupling: - Slow addition: Add the this compound solution dropwise to maintain a low concentration of the alkyl bromide in the reaction mixture. - Control temperature: The reaction is exothermic. Maintain a gentle reflux by controlling the addition rate and, if necessary, using an external cooling bath.[6] Excessively high temperatures can favor the Wurtz coupling reaction.[10]
Reaction with the ether solvent: While generally stable, prolonged heating in THF can lead to side reactions.Avoid prolonged heating: Once the reaction is complete (most of the magnesium is consumed), do not continue to heat the mixture unnecessarily.
Formation of a significant amount of white precipitate Reaction with atmospheric oxygen or moisture: Exposure of the Grignard reagent to air can lead to the formation of magnesium alkoxides and hydroxides.Maintain a strict inert atmosphere: Ensure a positive pressure of argon or nitrogen throughout the reaction and subsequent handling of the Grignard reagent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the formation of (4-ethoxy-2,2-dimethylbutyl)magnesium bromide?

A1: Both diethyl ether and tetrahydrofuran (THF) are suitable solvents for the preparation of Grignard reagents.[6][7] THF is often preferred as it can better solvate and stabilize the Grignard reagent.[5] The choice of solvent can impact the reaction rate and solubility of the Grignard reagent.

Q2: What is the ideal temperature for this Grignard reaction?

A2: The reaction is typically initiated at room temperature. Since the formation of the Grignard reagent is exothermic, the reaction temperature is often maintained at a gentle reflux by controlling the rate of addition of the alkyl bromide.[6] External heating may be required to initiate the reaction, but it should be carefully controlled to avoid promoting side reactions.[11] For sensitive substrates, reactions can be performed at lower temperatures.[12][13]

Q3: How can I be sure my Grignard reagent has formed and what is its concentration?

A3: Successful formation is usually indicated by the disappearance of the magnesium metal and the formation of a cloudy, grayish solution. To determine the concentration of the Grignard reagent, a titration method can be used. A common method involves titrating a sample of the Grignard solution with a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of a colorimetric indicator like 1,10-phenanthroline until the endpoint is reached.

Q4: Can I store the (4-ethoxy-2,2-dimethylbutyl)magnesium bromide solution?

A4: It is best to use the Grignard reagent immediately after its preparation. If storage is necessary, it should be done under a strict inert atmosphere (argon or nitrogen) in a sealed, dry container. Over time, the concentration of the Grignard reagent may decrease due to decomposition or reaction with trace contaminants.

Q5: The starting material, this compound, has an ether linkage. Will this interfere with the Grignard reaction?

A5: The ether linkage in the starting material is generally stable under the conditions of Grignard reagent formation and is unlikely to interfere with the reaction.

Experimental Protocol: Formation of (4-ethoxy-2,2-dimethylbutyl)magnesium bromide

This protocol provides a general procedure for the synthesis of (4-ethoxy-2,2-dimethylbutyl)magnesium bromide.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal) or 1,2-dibromoethane (for activation)

  • Argon or Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar or mechanical stirrer

  • Inert gas manifold (Schlenk line)

  • Heating mantle or oil bath

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas. Place the magnesium turnings (1.2 equivalents) in the reaction flask.

  • Solvent Addition: Add a portion of the anhydrous solvent (diethyl ether or THF) to the flask, enough to cover the magnesium turnings.

  • Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension and stir. Wait for the characteristic color change (disappearance of iodine's purple color) or gas evolution, indicating the activation of the magnesium surface.[1][3]

  • Initiation: In the dropping funnel, prepare a solution of this compound (1 equivalent) in the remaining anhydrous solvent. Add a small amount of this solution to the activated magnesium. An exotherm and/or the appearance of a cloudy solution should be observed, signaling the initiation of the reaction.

  • Addition: Once the reaction has started, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and an ice bath can be used for cooling.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. This may take from 30 minutes to a few hours.[5]

  • Use: The resulting greyish solution of (4-ethoxy-2,2-dimethylbutyl)magnesium bromide is now ready for use in subsequent reactions.

Data Presentation

The choice of solvent can influence the yield of the Grignard reagent. The following table summarizes the effect of different ethereal solvents on the yield of a typical primary alkyl Grignard reagent.

SolventDielectric Constant (ε)Boiling Point (°C)Typical Yield (%)
Diethyl Ether4.334.685-95
Tetrahydrofuran (THF)7.66690-98
2-Methyltetrahydrofuran (2-MeTHF)6.280>90
Cyclopentyl methyl ether (CPME)4.710680-90

Note: Yields are representative and can vary depending on the specific substrate and reaction conditions.[14]

Visualizations

Experimental Workflow for Grignard Reagent Synthesis

Grignard_Workflow Workflow for the Synthesis of (4-ethoxy-2,2-dimethylbutyl)magnesium bromide cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use glassware Flame-dry Glassware reagents Prepare Anhydrous Reagents setup Assemble Apparatus under Inert Gas glassware->setup reagents->setup add_mg Add Mg Turnings setup->add_mg add_solvent Add Anhydrous Solvent add_mg->add_solvent activate Activate Mg (I2 or DBE) add_solvent->activate initiate Initiate with Alkyl Bromide activate->initiate addition Slow Addition of Alkyl Bromide initiate->addition reflux Maintain Gentle Reflux addition->reflux complete Reaction Completion reflux->complete titration Titrate to Determine Concentration complete->titration use Use in Subsequent Reaction complete->use Grignard_Factors Factors Influencing Grignard Reaction Time cluster_positive Decrease Reaction Time cluster_negative Increase Reaction Time reaction_time Reaction Time activation Effective Mg Activation activation->reaction_time Decreases temp Higher Temperature (within limits) temp->reaction_time Decreases solvent Appropriate Solvent (e.g., THF) solvent->reaction_time Decreases stirring Efficient Stirring stirring->reaction_time Decreases passivation Mg Passivation (Oxide Layer) passivation->reaction_time Increases impurities Water or Other Impurities impurities->reaction_time Increases low_temp Low Temperature low_temp->reaction_time Increases poor_stirring Poor Stirring poor_stirring->reaction_time Increases

References

Technical Support Center: Purifying 1-Bromo-4-ethoxy-2,2-dimethylbutane with Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1-Bromo-4-ethoxy-2,2-dimethylbutane using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common issues encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: The standard choice for the stationary phase is silica gel (SiO2). A common and effective mobile phase is a mixture of hexane and ethyl acetate. The optimal ratio of these solvents should be determined by preliminary Thin Layer Chromatography (TLC) analysis.

Q2: How do I determine the correct solvent ratio for the mobile phase?

A2: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate. Aim for an Rf (retention factor) value of approximately 0.25-0.35 for this compound. This generally indicates that the compound will elute from the column in a reasonable volume of solvent and be well-separated from less polar and more polar impurities.

Q3: What are the most common impurities I might encounter?

A3: Common impurities can include unreacted starting materials, such as 4-ethoxy-2,2-dimethylbutanol, and potential byproducts from the synthesis, such as elimination products or di-brominated species. The starting alcohol is more polar and will have a lower Rf value than the desired product.

Q4: How much silica gel should I use for my column?

A4: A general guideline is to use a silica gel to crude product weight ratio of 30:1 to 50:1 for moderately difficult separations. For very simple separations, a lower ratio may be sufficient, while for challenging separations, a ratio of 100:1 or higher might be necessary.

Q5: Should I use a gradient or isocratic elution?

A5: For most purifications of this compound, a gradient elution is recommended. You would start with a low polarity mobile phase (a higher percentage of hexane) and gradually increase the polarity by increasing the percentage of ethyl acetate. This allows for the efficient elution of non-polar impurities first, followed by your target compound, and finally, any more polar impurities.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Product does not elute from the column. 1. The mobile phase is not polar enough. 2. The compound may have degraded on the silica gel. 3. The compound is very polar and strongly adsorbed to the silica.1. Gradually increase the polarity of the mobile phase by increasing the ethyl acetate concentration. 2. Check the stability of your compound on a silica TLC plate before running the column. If it degrades, consider using a different stationary phase like alumina. 3. For very polar compounds, a more polar solvent system, such as dichloromethane/methanol, might be necessary.
Product elutes too quickly (with the solvent front). 1. The mobile phase is too polar.1. Start with a less polar mobile phase (a higher percentage of hexane).
Poor separation of product and impurities (co-elution). 1. The solvent system is not optimal. 2. The column was overloaded with the crude product. 3. The column was not packed properly, leading to channeling. 4. The initial band of the sample was too diffuse.1. Re-optimize the solvent system using TLC to achieve better separation between the spots. 2. Use a higher ratio of silica gel to crude product. 3. Ensure the silica gel is packed uniformly without any air bubbles or cracks. 4. Load the sample in a minimal amount of solvent to ensure a narrow starting band. Consider using the dry loading technique.
Streaky bands or tailing of the product spot on TLC. 1. The compound may be acidic or basic. 2. The sample was too concentrated when spotted on the TLC plate.1. Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). 2. Dilute the sample before spotting it on the TLC plate.
Cracks appear in the silica bed. 1. The column ran dry at some point.1. Always keep the solvent level above the top of the silica gel. If a crack forms, the separation will be compromised, and it is best to repack the column.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the purification of this compound from a crude reaction mixture using silica gel column chromatography.

1. Materials and Equipment:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Sand (washed)

  • Cotton or glass wool

  • Beakers and Erlenmeyer flasks

  • Test tubes or fraction collector vials

  • TLC plates, developing chamber, and UV lamp

  • Rotary evaporator

2. Preparation of the Column:

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate). The amount of silica should be 30-50 times the weight of the crude product.

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.

  • Allow the silica gel to settle, and then open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica.

  • Add a thin layer of sand (approximately 1 cm) on top of the silica bed to protect it from disturbance during solvent addition.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.

  • Dry Loading: Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin elution with a low polarity solvent mixture (e.g., 98:2 hexane:ethyl acetate).

  • Collect fractions of a consistent volume in test tubes.

  • Monitor the elution process by performing TLC analysis on the collected fractions.

  • Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute the desired product.

  • Once the desired product has been eluted, the column can be flushed with a more polar solvent to remove any remaining impurities.

5. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data Summary
ParameterRecommended Value/RangeNotes
Silica Gel to Crude Product Ratio (w/w) 30:1 to 50:1Increase for difficult separations.
Initial Mobile Phase Composition 98:2 to 95:5 (Hexane:Ethyl Acetate)Adjust based on TLC analysis.
Elution Gradient Gradually increase Ethyl Acetate %e.g., 98:2 -> 95:5 -> 90:10
Target Rf of Product 0.25 - 0.35In a solvent system that provides good separation.
Expected Rf of 4-ethoxy-2,2-dimethylbutanol < 0.2 (in 90:10 Hexane:EtOAc)This impurity is more polar than the product.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Column (Slurry Packing) load_sample Load Sample (Wet or Dry Loading) prep_column->load_sample start_elution Start Elution (Low Polarity Solvent) load_sample->start_elution collect_fractions Collect Fractions start_elution->collect_fractions gradient_elution Apply Gradient (Increase Polarity) collect_fractions->gradient_elution Monitor by TLC analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions gradient_elution->collect_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions isolate_product Isolate Product (Rotary Evaporation) combine_fractions->isolate_product final_product final_product isolate_product->final_product Pure Product troubleshooting_flow cluster_no_elution No Product Elution cluster_poor_separation Poor Separation start Problem Encountered check_polarity Is Mobile Phase Polar Enough? start->check_polarity check_loading Was Column Overloaded? start->check_loading increase_polarity Increase % of Ethyl Acetate check_polarity->increase_polarity No check_stability Is Compound Stable on Silica? check_polarity->check_stability Yes change_stationary_phase Consider Alumina check_stability->change_stationary_phase No reduce_load Use More Silica check_loading->reduce_load Yes check_packing Was Column Packed Well? check_loading->check_packing No repack_column Repack Column check_packing->repack_column No

Preventing the formation of Wurtz coupling products in Grignard reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Grignard Reactions

Topic: Preventing the Formation of Wurtz Coupling Products

This guide provides troubleshooting advice, quantitative data, and detailed experimental protocols to help researchers, scientists, and drug development professionals minimize the formation of undesired Wurtz coupling byproducts in Grignard reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are Wurtz coupling products in the context of Grignard reactions?

A1: Wurtz-type coupling products are homocoupled dimers of the organic halide starting material (R-R) that form as a significant byproduct during the synthesis of a Grignard reagent (R-MgX). This side reaction occurs when a newly formed Grignard reagent molecule reacts with a molecule of the unreacted organic halide.[1][2] This not only consumes the desired Grignard reagent but also complicates the purification of the final product.[2]

Q2: I'm observing a high yield of the Wurtz coupling byproduct. What are the most likely causes?

A2: A high yield of Wurtz coupling products is typically promoted by several factors:

  • High Local Concentration of Alkyl Halide: A rapid addition of the alkyl halide can lead to localized areas of high concentration, increasing the likelihood of the Grignard reagent reacting with the alkyl halide instead of the magnesium surface.[2]

  • Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[3][4] The Grignard formation is exothermic, and poor temperature control can lead to hotspots that favor byproduct formation.[2]

  • Choice of Solvent: Certain solvents, like Tetrahydrofuran (THF), can be more prone to promoting Wurtz coupling for specific substrates, such as benzylic halides, compared to other ethers like 2-Methyltetrahydrofuran (2-MeTHF) or diethyl ether (Et₂O).[5][6]

  • Insufficient Magnesium Surface Area: A limited surface area of magnesium can slow down the formation of the Grignard reagent, leaving more unreacted alkyl halide available to participate in Wurtz coupling.[2]

Q3: How can I minimize the formation of Wurtz coupling products?

A3: To suppress the formation of Wurtz coupling byproducts, consider the following strategies:

  • Slow Addition: Add the organic halide solution dropwise to the magnesium suspension at a rate that maintains a steady, controllable reaction temperature.[3][7] This prevents the buildup of unreacted halide.

  • Temperature Control: Maintain a low reaction temperature. For highly reactive halides, initiating the reaction at room temperature and then cooling it down once the exothermic reaction begins can be effective.[3][4]

  • Solvent Selection: For substrates prone to Wurtz coupling, such as benzylic halides, consider using 2-MeTHF or Et₂O instead of THF.[5][6]

  • Use of Excess Magnesium: Employing a large excess of magnesium turnings ensures a sufficient surface area is available for the reaction, promoting the formation of the Grignard reagent over the coupling byproduct.[8]

  • Continuous Flow Chemistry: For industrial applications, continuous flow reactors can significantly reduce Wurtz coupling by providing excellent control over residence time, temperature, and mixing.[1][9]

Q4: My Grignard reagent solution appears cloudy or has formed a precipitate. Is this related to Wurtz coupling?

A4: While some Grignard reagents are not perfectly soluble and may appear cloudy, the formation of a significant precipitate can indeed be due to the Wurtz coupling product, especially if the coupled dimer is a solid. For example, the Wurtz product of benzyl bromide, 1,2-diphenylethane, can precipitate from the reaction mixture, sometimes making stirring difficult.[2]

Quantitative Data: Solvent Effects on Wurtz Coupling

The choice of solvent can have a dramatic impact on the ratio of the desired Grignard product to the Wurtz coupling byproduct, particularly for reactive halides like benzyl chloride.

Table 1: Comparison of Solvents in the Reaction of Benzyl Chloride with 2-Butanone

SolventYield of Grignard Product (%) [a]Observations
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling.
Tetrahydrofuran (THF) 27 Poor yield due to significant Wurtz byproduct formation.
2-Methyltetrahydrofuran (2-MeTHF)90Excellent yield, demonstrating suppression of Wurtz coupling.[5][6]

[a] Isolated yield of the alcohol product after reaction of the in situ generated Grignard reagent with 2-butanone. Data sourced from Kadam et al., Green Chem., 2013, 15, 1860-1864.[5]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Wurtz Coupling in Benzyl Grignard Formation

This protocol is adapted from a gram-scale synthesis that demonstrates the successful suppression of Wurtz coupling by using 2-MeTHF as the solvent.[5]

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (1 crystal, as initiator)

  • Benzyl chloride (1.0 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • 2-Butanone (1.0 eq, as electrophile for quenching and yield determination)

  • Anhydrous HCl in ether

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine and gently heat the flask under a nitrogen atmosphere until the iodine sublimes and its color disappears. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of the benzyl chloride solution (dissolved in 2-MeTHF) to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.

  • Slow Addition: Once the reaction has started, add the remaining benzyl chloride solution dropwise from the dropping funnel over a period of 40 minutes. Maintain the reaction temperature below 10°C using an ice bath to control the exotherm.[5]

  • Reaction Completion: After the addition is complete, stir the resulting gray suspension of the Grignard reagent at 0°C for an additional 30 minutes.

  • Quenching and Workup: Cool the Grignard solution to 0°C. Slowly add a solution of 2-butanone in 2-MeTHF. After the addition, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with 2-MeTHF. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product. The high yield of the alcohol is indicative of successful Grignard formation with minimal Wurtz coupling.

Visualizations

Below are diagrams illustrating the key chemical pathways and a logical workflow for troubleshooting excessive Wurtz coupling.

G Competing reaction pathways in Grignard synthesis. cluster_reactants Reactants R_X Alkyl Halide (R-X) Grignard Desired Product: Grignard Reagent (R-MgX) R_X->Grignard + Mg (Desired Path) Wurtz Side Product: Wurtz Coupling (R-R) R_X->Wurtz + R-MgX (Side Reaction) Mg Magnesium (Mg)

Caption: Competing reaction pathways in Grignard synthesis.

Troubleshooting_Workflow start High Wurtz Coupling Product Observed check_temp Is Reaction Temperature Too High? start->check_temp check_addition Is Alkyl Halide Addition Too Fast? check_temp->check_addition No solution_temp Implement Cooling (e.g., Ice Bath) check_temp->solution_temp Yes check_solvent Is THF being used with a reactive halide? check_addition->check_solvent No solution_addition Reduce Addition Rate (Slow, Dropwise) check_addition->solution_addition Yes solution_solvent Switch to 2-MeTHF or Diethyl Ether check_solvent->solution_solvent Yes end Reduced Wurtz Coupling check_solvent->end No solution_temp->check_addition solution_addition->check_solvent solution_solvent->end

Caption: Troubleshooting workflow for high Wurtz coupling.

References

Technical Support Center: Optimizing SN2 Reactions with Hindered Substrates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize bimolecular nucleophilic substitution (SN2) reactions, particularly when dealing with sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: My SN2 reaction on a secondary halide is extremely slow. What are the most likely causes?

A1: Slow SN2 reactions with secondary substrates are often due to a combination of factors. The primary culprits are typically:

  • Steric Hindrance: The inherent bulkiness of a secondary carbon center impedes the required backside attack of the nucleophile. Bulky substituents on carbons adjacent to the reaction center can also significantly slow the reaction.[1][2]

  • Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. A good leaving group should be a weak base. For example, tosylates, mesylates, iodide, and bromide are excellent leaving groups, whereas chloride is less effective, and fluoride, hydroxide, and alkoxides are generally poor leaving groups.

  • Weak Nucleophile: A strong nucleophile is essential for an efficient SN2 reaction.[2][3] If your nucleophile is weak, the reaction rate will be significantly lower.

  • Inappropriate Solvent: The choice of solvent is critical. Using a polar protic solvent (e.g., water, methanol, ethanol) can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that drastically reduces its reactivity.[2][3][4][5]

Q2: I am observing a significant amount of elimination product instead of the desired substitution product. Why is this happening and how can I fix it?

A2: The formation of elimination (E2) products is a common competing pathway with SN2 reactions, especially with hindered substrates. This occurs because a sterically hindered nucleophile may act as a base, abstracting a proton from a carbon adjacent to the electrophilic center.[6]

To favor substitution over elimination:

  • Use a less sterically hindered nucleophile: If possible, switch to a smaller, yet still potent, nucleophile.

  • Use a less basic nucleophile: If the nucleophilicity can be maintained, a less basic nucleophile will reduce the likelihood of proton abstraction.

  • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the SN2 pathway.

  • Choose a less hindered substrate if possible: While not always an option, it's a key factor.

Q3: Can I perform an SN2 reaction on a tertiary substrate?

A3: Generally, SN2 reactions are not feasible for tertiary substrates. The extreme steric hindrance at the tertiary carbon center prevents the nucleophile from accessing the backside of the electrophilic carbon.[7] Attempting an SN2 reaction on a tertiary halide will likely result in no reaction or exclusive formation of elimination products. For substitution at a tertiary center, an SN1 mechanism is typically favored.

Q4: How can I increase the reactivity of my halide leaving group?

A4: If you are starting with a less reactive alkyl chloride or bromide, you can convert it to a more reactive alkyl iodide using the Finkelstein reaction .[8][9] This is an equilibrium process that can be driven to completion by using sodium iodide in acetone. Sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not and precipitates out, shifting the equilibrium towards the desired alkyl iodide.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Conversion 1. Steric hindrance at the substrate.[1][7] 2. Poor leaving group. 3. Weak nucleophile. 4. Inappropriate solvent (polar protic).[2][5]1. Increase reaction temperature (with caution, as this may also promote elimination). 2. Convert the leaving group to a better one (e.g., -Cl/-Br to -I via Finkelstein reaction, or -OH to -OTs). 3. Use a stronger, less-hindered nucleophile.[6][10] 4. Switch to a polar aprotic solvent (e.g., DMF, DMSO, Acetone).[4][10]
Mixture of SN2 and E2 Products 1. Sterically hindered substrate or nucleophile.[6] 2. Strong, basic nucleophile. 3. High reaction temperature.1. Use a smaller, less basic nucleophile. 2. Lower the reaction temperature. 3. For hindered alcohols, consider the Mitsunobu reaction for stereochemical inversion.[11]
Reaction Fails with a Hindered Secondary Alcohol Direct displacement of an -OH group is not feasible as it is a poor leaving group.1. Convert the alcohol to a good leaving group (e.g., tosylate or mesylate) first, then perform the SN2 reaction. 2. Use the Mitsunobu reaction to achieve substitution with inversion of stereochemistry.[12]
Reaction Fails with Neopentyl-type Substrates Extreme steric hindrance from a quaternary carbon adjacent to the electrophilic center.[1]1. These substrates are notoriously unreactive in SN2 reactions. 2. Consider alternative synthetic routes that avoid this substitution step. 3. Explore transition-metal catalyzed cross-coupling reactions which can be effective for hindered electrophiles.[13][14]

Data Presentation: Solvent Effects on SN2 Rate

The choice of solvent can dramatically affect the rate of an SN2 reaction. Polar aprotic solvents are generally superior for these reactions.

Solvent Solvent Type Relative Rate of Reaction (CH₃I + Cl⁻ → CH₃Cl + I⁻)
Methanol (CH₃OH)Polar Protic1
Water (H₂O)Polar Protic7
Dimethyl Sulfoxide (DMSO)Polar Aprotic1,300
Dimethylformamide (DMF)Polar Aprotic2,800
Acetonitrile (CH₃CN)Polar Aprotic5,000
Acetone ((CH₃)₂CO)Polar Aprotic7,700

Data is illustrative and compiled from general principles of organic chemistry. Exact relative rates can vary based on specific reactants and conditions.

Experimental Protocols

Protocol 1: The Finkelstein Reaction for Halogen Exchange

This protocol describes the conversion of an alkyl chloride or bromide to a more reactive alkyl iodide.

Materials:

  • Alkyl chloride or bromide (1.0 eq)

  • Sodium iodide (NaI, 1.5 eq)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the alkyl halide in anhydrous acetone in a round-bottom flask.

  • Add sodium iodide to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC or GC-MS.

  • As the reaction proceeds, a precipitate of NaCl or NaBr will form.[8]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium salt.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • The crude alkyl iodide can then be purified by distillation or chromatography.

Protocol 2: The Mitsunobu Reaction for Inversion of a Hindered Secondary Alcohol

This protocol is particularly useful for achieving SN2-type substitution with inversion of configuration on sterically hindered secondary alcohols.[11][12]

Materials:

  • Hindered secondary alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • A suitable pronucleophile (e.g., 4-nitrobenzoic acid for highly hindered cases, 1.5 eq)[11][15]

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask under an inert atmosphere (N₂ or Ar)

  • Stirring apparatus

  • Syringe for reagent addition

Procedure:

  • In a flame-dried, inert-atmosphere flask, dissolve the alcohol, 4-nitrobenzoic acid, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DEAD or DIAD solution dropwise via syringe over 10-15 minutes. A color change (typically to a yellow-orange) and slight exotherm may be observed.[11]

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir until completion (monitor by TLC). For very hindered substrates, extended reaction times or gentle heating may be necessary.[12]

  • Upon completion, quench the reaction with a small amount of water.

  • Remove the THF under reduced pressure.

  • The resulting ester can be isolated by standard workup and purification (e.g., extraction and column chromatography). The triphenylphosphine oxide byproduct can often be removed by crystallization.

  • The ester can then be hydrolyzed under basic conditions (e.g., NaOH in methanol/water) to yield the inverted alcohol.

Visualizations

SN2_Troubleshooting_Workflow start SN2 Reaction on Hindered Substrate Fails q1 Is the leaving group optimal? (e.g., I, Br, OTs) start->q1 q2 Is the solvent polar aprotic? (e.g., DMF, DMSO, Acetone) q1->q2 Yes sol_lg Improve Leaving Group: - Convert -OH to -OTs/-OMs - Proceed with SN2 q1->sol_lg No q3 Is the substrate a secondary alcohol? q2->q3 Yes sol_solvent Change to Polar Aprotic Solvent q2->sol_solvent No q4 Is the substrate a secondary halide (Cl, Br)? q3->q4 No sol_mitsunobu Use Mitsunobu Reaction for Stereochemical Inversion q3->sol_mitsunobu Yes sol_finkelstein Use Finkelstein Reaction (NaI, Acetone) to form Alkyl Iodide q4->sol_finkelstein Yes sol_alt Consider Alternative Routes: - SN1 conditions (if applicable) - Transition Metal Catalysis q4->sol_alt No

Caption: Troubleshooting workflow for failed SN2 reactions on hindered substrates.

Finkelstein_Reaction_Mechanism cluster_reactants Reactants in Acetone cluster_products Products R_X R-X (X = Cl, Br) ts Transition State [I···R···X]⁻ R_X->ts I⁻ attacks NaI Na+  +  I- R_I R-I NaX_ppt NaX(s)↓ (Precipitate) ts->R_I ts->NaX_ppt X⁻ leaves & precipitates

Caption: The Finkelstein reaction is driven to completion by precipitation of the halide salt.

References

Characterization of impurities from the synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Question: My reaction is complete, but after workup, I see multiple spots on my TLC plate. What are the likely impurities?

Answer: The presence of multiple spots on your TLC plate indicates the formation of byproducts. The most common impurities depend on the synthetic route employed.

  • Williamson Ether Synthesis (from 1,4-dibromo-2,2-dimethylbutane and sodium ethoxide):

    • Unreacted Starting Material: 1,4-dibromo-2,2-dimethylbutane.

    • Di-substituted Product: 1,4-diethoxy-2,2-dimethylbutane. This impurity will be more polar than the desired product.

    • Elimination Product: 4-bromo-2,2-dimethyl-1-butene. This is a common side reaction in Williamson ether synthesis, especially with sterically hindered substrates.[1] This impurity will be less polar than the desired product.

  • Bromination of 4-ethoxy-2,2-dimethylbutan-1-ol (using PBr₃ or HBr):

    • Unreacted Starting Alcohol: 4-ethoxy-2,2-dimethylbutan-1-ol. This will be significantly more polar than the product.

    • Rearrangement Products: Although neopentyl systems are relatively stable, minor rearrangement products are a possibility, particularly if using HBr which can proceed via a carbocation intermediate.[2]

    • Elimination Product: 4-ethoxy-2,2-dimethyl-1-butene.

Question: My GC-MS analysis shows a peak with a mass spectrum that is difficult to interpret. How can I identify it?

Answer: Impurity identification via GC-MS relies on understanding the fragmentation patterns of the expected compounds.

  • Isotopic Pattern of Bromine: Look for the characteristic M+2 peak for bromine-containing compounds. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.[3][4][5]

  • Fragmentation of Ethers: Ethers typically undergo alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.

  • Fragmentation of Alkenes: Alkenes often show a prominent molecular ion peak and fragment through allylic cleavage.

Refer to the data tables below for expected mass-to-charge ratios of key fragments for the target molecule and potential impurities. A logical workflow for impurity identification is also provided in the diagrams section.

Question: The ¹H NMR spectrum of my product shows unexpected peaks. How can I assign them to specific impurities?

Answer: ¹H NMR is a powerful tool for identifying impurities. The chemical shifts and coupling patterns of the protons are indicative of their chemical environment.

  • Unreacted 1,4-dibromo-2,2-dimethylbutane: Look for a singlet corresponding to the two methyl groups and two triplets for the two methylene groups.

  • 1,4-diethoxy-2,2-dimethylbutane: This symmetrical molecule will show a singlet for the four methyl protons, a triplet for the two methylene groups adjacent to the ether oxygens, and a quartet and triplet for the two ethoxy groups.

  • 4-bromo-2,2-dimethyl-1-butene: The vinyl protons will appear in the downfield region (around 4.5-6.0 ppm).

  • Unreacted 4-ethoxy-2,2-dimethylbutan-1-ol: The presence of a broad singlet that disappears upon a D₂O shake is characteristic of the hydroxyl proton.

Consult the NMR data tables for predicted chemical shifts of the target compound and potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the Williamson ether synthesis of this compound?

A1: While optimal conditions should be determined empirically, a good starting point for the reaction of 1,4-dibromo-2,2-dimethylbutane with sodium ethoxide is to use a polar aprotic solvent like DMF or acetonitrile to promote the SN2 reaction.[6] The reaction temperature should be kept moderate to minimize the competing E2 elimination reaction. Using a phase-transfer catalyst can also be beneficial.

Q2: How can I minimize the formation of the di-substituted byproduct (1,4-diethoxy-2,2-dimethylbutane)?

A2: To favor the mono-substitution product, use a stoichiometric amount or a slight excess of sodium ethoxide relative to 1,4-dibromo-2,2-dimethylbutane. Adding the sodium ethoxide solution slowly to the dibromide solution can also help to control the reaction.

Q3: What is the best method to purify the final product?

A3: Fractional distillation under reduced pressure is often the most effective method for separating this compound from the less volatile starting material (1,4-dibromo-2,2-dimethylbutane) and the more volatile elimination byproduct. Column chromatography on silica gel can also be used, typically with a non-polar eluent system (e.g., hexane/ethyl acetate).

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. 1,4-dibromo-2,2-dimethylbutane is a lachrymator and should be handled in a well-ventilated fume hood. Sodium ethoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. The bromination of alcohols using reagents like PBr₃ should also be performed in a fume hood as they are corrosive and react violently with water.[7]

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound and Potential Impurities

Compound-CH₃ (gem-dimethyl)-CH₂-Br-CH₂-O--O-CH₂-CH₃-O-CH₂-CH₃=CH₂=CH--CH₂-OH-OH
This compound ~1.0 (s, 6H)~3.3 (s, 2H)~3.2 (t, 2H)~3.4 (q, 2H)~1.2 (t, 3H)----
1,4-Dibromo-2,2-dimethylbutane~1.1 (s, 6H)~3.4 (s, 4H)-------
1,4-Diethoxy-2,2-dimethylbutane~0.9 (s, 6H)-~3.1 (s, 4H)~3.4 (q, 4H)~1.2 (t, 6H)----
4-Bromo-2,2-dimethyl-1-butene~1.1 (s, 6H)~3.5 (t, 2H)---~4.8 (s, 2H)---
4-Ethoxy-2,2-dimethylbutan-1-ol~0.9 (s, 6H)-~3.2 (t, 2H)~3.4 (q, 2H)~1.2 (t, 3H)--~3.4 (s, 2H)variable

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound and Potential Impurities

Compound-C(CH₃)₂--C(CH₃)₂--CH₂-Br-CH₂-O--O-CH₂-CH₃-O-CH₂-CH₃=CH₂=C(CH₃)₂-CH₂-OH
This compound ~35~24~40~75~66~15---
1,4-Dibromo-2,2-dimethylbutane~36~25~41------
1,4-Diethoxy-2,2-dimethylbutane~34~24-~76~66~15---
4-Bromo-2,2-dimethyl-1-butene~38~22~39---~110~145-
4-Ethoxy-2,2-dimethylbutan-1-ol~36~24-~75~66~15--~70

Table 3: Expected GC-MS Fragmentation Patterns

CompoundMolecular Ion (m/z)Key Fragments (m/z) and Interpretation
This compound 224/226 (M⁺)179/181 ([M-C₂H₅O]⁺), 145 ([M-Br]⁺), 127 ([M-Br-H₂O]⁺), 57 ([C₄H₉]⁺, t-butyl cation)
1,4-Dibromo-2,2-dimethylbutane244/246/248 (M⁺)165/167 ([M-Br]⁺), 85 ([M-Br-HBr]⁺), 57 ([C₄H₉]⁺)
1,4-Diethoxy-2,2-dimethylbutane174 (M⁺)129 ([M-C₂H₅O]⁺), 101, 73, 57 ([C₄H₉]⁺)
4-Bromo-2,2-dimethyl-1-butene162/164 (M⁺)83 ([M-Br]⁺), 69, 57 ([C₄H₉]⁺)
4-Ethoxy-2,2-dimethylbutan-1-ol146 (M⁺)101 ([M-C₂H₅O]⁺), 83, 73, 57 ([C₄H₉]⁺)

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-400 m/z.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz or higher.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Pulse Width: 30-45 degrees.

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: 100 MHz or higher.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Pulse Program: Proton-decoupled.

Visualization

Impurity_Identification_Workflow start Crude Product Analysis tlc TLC Analysis start->tlc multiple_spots Multiple Spots Observed tlc->multiple_spots single_spot Single Spot Observed tlc->single_spot gcms GC-MS Analysis identify_impurities Identify Impurities (Compare with Data Tables) gcms->identify_impurities nmr NMR Analysis nmr->identify_impurities multiple_spots->gcms multiple_spots->nmr purify Purify Product (Distillation or Chromatography) single_spot->purify analyze_fractions Analyze Purified Fractions purify->analyze_fractions final_product Characterized Product purify->final_product analyze_fractions->gcms analyze_fractions->nmr unknown_peak Unknown Peak? identify_impurities->unknown_peak unknown_peak->purify No further_analysis Further 2D NMR or High-Resolution MS unknown_peak->further_analysis Yes further_analysis->identify_impurities

Caption: Workflow for the identification and characterization of impurities.

Impurity_Formation_Pathway cluster_reactants Reactants cluster_products Products and Byproducts 1,4-dibromo-2,2-dimethylbutane 1,4-dibromo-2,2-dimethylbutane product This compound (Desired Product) 1,4-dibromo-2,2-dimethylbutane->product SN2 (Mono-substitution) elimination 4-bromo-2,2-dimethyl-1-butene (Elimination) 1,4-dibromo-2,2-dimethylbutane->elimination E2 Elimination Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->product diether 1,4-diethoxy-2,2-dimethylbutane (Di-substitution) Sodium Ethoxide->diether Sodium Ethoxide->elimination product->diether Further SN2

Caption: Potential impurity formation pathways in the Williamson ether synthesis.

References

Technical Support Center: Managing Grignard Reagent Formation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on managing the exothermic nature of Grignard reagent formation.

Frequently Asked Questions (FAQs)

Q1: Why is the formation of a Grignard reagent exothermic?

The formation of a Grignard reagent involves the breaking of a carbon-halogen bond and magnesium-magnesium metallic bonds, and the formation of a new carbon-magnesium and magnesium-halogen bond.[1] The overall reaction is highly exothermic because the bonds formed in the Grignard reagent, along with its stabilization by ether solvents, release a significant amount of energy.[1] This process can be slow to start but can accelerate rapidly once initiated, releasing substantial heat.[2][3]

Q2: What are the primary hazards associated with this exothermicity?

The main safety concern is a runaway reaction, where the rate of heat generation exceeds the rate of heat removal.[4] This can cause the solvent to boil violently, potentially leading to a pressure buildup in a closed system, vessel overflow, spills, and a high risk of fire, especially given the flammable nature of common ethereal solvents like diethyl ether and tetrahydrofuran (THF).[4][5]

Q3: My Grignard reaction won't start. What are the common causes and solutions?

A failure to initiate is a common issue, often leading to a dangerous situation where a large amount of unreacted alkyl halide accumulates. The primary causes are:

  • Presence of Water or Oxygen: Grignard reagents are destroyed by water and air.[6] Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[7][8][9]

  • Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[3][10]

To initiate the reaction, you can:

  • Use a Chemical Activator: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[3][7] The disappearance of the iodine color or the observation of ethylene bubbles indicates activation.[3][11]

  • Apply Gentle Heat: Carefully warm a small portion of the reaction mixture with a heat gun or a warm water bath.[8][12] Be prepared to cool the reaction immediately once it starts.[8]

  • Use Mechanical Methods: Crush some magnesium pieces in-situ with a glass rod or use sonication to expose a fresh metal surface.[3][10]

Q4: How can I control the reaction temperature and prevent a runaway scenario?

Effective temperature control is critical for safety.

  • Slow, Controlled Addition: Add the organic halide solution dropwise using a pressure-equalizing dropping funnel.[5] The rate of addition should be managed to maintain a steady, controllable reflux or reaction temperature.[13]

  • Initial Low Concentration: Begin by adding only a small portion (e.g., 5-10%) of the organic halide to confirm that the reaction has initiated before adding the rest.[2][14]

  • External Cooling: Always have an ice-water bath ready to cool the reaction flask if the exotherm becomes too vigorous.[4][7][8] For larger-scale reactions, more robust cooling systems may be necessary.

  • Adequate Headspace: Use a flask that is large enough (e.g., no more than half to two-thirds full) to contain a potential surge in boiling.[5]

Q5: What should I do in the event of a runaway reaction?

If the reaction becomes uncontrollable:

  • Immediately stop the addition of the organic halide.[5]

  • If possible and safe, remove any heating source.[4]

  • Apply external cooling by raising an ice bath around the flask.[4] Do not cool the vessel so quickly that it causes thermal shock and cracks the glassware.[5]

  • Ensure the fume hood sash is lowered and be prepared to evacuate if the situation cannot be controlled.

  • If the setup includes a dump tank, utilize it to quench the reaction.[15]

Troubleshooting Guides

Issue: Reaction Starts but then Stops

This can happen if the magnesium surface becomes coated with byproducts or if an inhibitor is present.

  • Possible Cause: Insufficient mixing.

  • Solution: Ensure vigorous stirring to keep the magnesium surface clear.

  • Possible Cause: Contaminants in the solvent or reagents.

  • Solution: Use freshly distilled, anhydrous solvents and pure reagents. Peroxides in old ethers can inhibit the reaction and pose an explosion hazard.[7]

Issue: Reaction Mixture Turns Dark and Cloudy

A color change to dull gray or black is often a visual indicator that the reaction has initiated successfully.[14] However, if the mixture becomes excessively dark and thick, it could indicate the formation of byproducts, such as from Wurtz coupling, especially if the local temperature is too high.

  • Solution: Improve cooling and ensure the addition rate of the halide is not too fast. Maintain a consistent, moderate reaction temperature rather than allowing large temperature spikes.

Data Presentation

Table 1: Properties of Common Grignard Solvents

SolventBoiling Point (°C)Flash Point (°C)Key Characteristics
Diethyl Ether 34.6-45Highly volatile and flammable; lower boiling point can make initiation easier with gentle warming.[4][12]
Tetrahydrofuran (THF) 66-14Higher flash point than diethyl ether, making it a safer alternative.[4][14] Better solvating power can be beneficial for forming certain Grignard reagents.[9]
2-Methyltetrahydrofuran (2-MeTHF) ~80-11Considered an inherently safer solvent that can help prevent thermal runaway reactions compared to THF.[16]
Cyclopentyl methyl ether (CPME) 106-1A higher boiling point, lower volatility solvent considered a safer alternative.[16]

Table 2: Example Enthalpy of Grignard Formation

Grignard Reagent FormationSolventEnthalpy of Reaction (ΔH)
Methylmagnesium bromideDiethyl ether-268 kJ/mol
Aryl-magnesium bromideTetrahydrofuran-87 kcal/mol (~ -364 kJ/mol)

Note: Enthalpy values are highly dependent on the specific halide and reaction conditions. These values illustrate the significant energy release.

Experimental Protocols

Protocol 1: Standard Procedure for Safe Grignard Reagent Formation (Lab Scale)
  • Glassware Preparation: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube or inert gas inlet, and a pressure-equalizing dropping funnel. Dry all glassware thoroughly by flame-drying under vacuum or oven-drying and cooling under a stream of inert gas.[5][9]

  • Reagent Setup: Place magnesium turnings in the flask. Add a small amount of anhydrous ether or THF (just enough to cover the magnesium).[12] Prepare a solution of the organic halide in the anhydrous solvent and load it into the dropping funnel.

  • Initiation: Add a small portion (~5-10%) of the halide solution to the magnesium suspension. If the reaction does not start within a few minutes (indicated by gentle bubbling, a color change, or a slight exotherm), add a small crystal of iodine.[9][12] Gentle warming with a heat gun may be applied cautiously.[12]

  • Controlled Addition: Once initiation is confirmed, begin the slow, dropwise addition of the remaining halide solution at a rate that maintains a gentle reflux. Use an ice bath to control the temperature as needed.[13]

  • Completion: After the addition is complete, continue to stir the mixture. The reaction may be gently heated to reflux for a period (e.g., 1-2 hours) to ensure completion.[12]

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature before proceeding to the next step.

Visualizations

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction prep_glass 1. Assemble & Flame-Dry Glassware add_mg 2. Add Mg Turnings & Solvent prep_glass->add_mg prep_halide 3. Prepare Halide Solution in Dropping Funnel add_mg->prep_halide initiation 4. Add ~10% Halide to Initiate prep_halide->initiation confirm Initiation Confirmed? (Exotherm, Bubbles) initiation->confirm troubleshoot Troubleshoot (Add I2, Warm Gently) confirm->troubleshoot No slow_add 5. Slow, Dropwise Addition of Remaining Halide confirm->slow_add Yes troubleshoot->initiation control_temp 6. Control Temperature (Cooling Bath as Needed) slow_add->control_temp complete 7. Stir to Completion (May Reflux) control_temp->complete Troubleshooting_Initiation start Reaction does not initiate after adding initial aliquot of halide. check_mg Is Mg surface fresh and active? start->check_mg action_mg Action: Add an activator (Iodine, 1,2-dibromoethane) or mechanically crush Mg. check_mg->action_mg No check_temp Is the reaction too cold? check_mg->check_temp Yes success Reaction Initiates action_mg->success action_temp Action: Apply gentle, cautious heat with a heat gun or warm bath. Have cooling ready. check_temp->action_temp Yes check_purity Are reagents and glassware completely dry? check_temp->check_purity No action_temp->success action_purity Action: Redry glassware and use fresh anhydrous solvents. This may require restarting the reaction. check_purity->action_purity No check_purity->success Yes Runaway_Reaction_Response cluster_outcome Outcome trigger Trigger Event (e.g., Addition Too Fast, Cooling Failure, Sudden Initiation) runaway Runaway Condition (Rapid, Uncontrolled Exotherm) trigger->runaway step1 1. STOP Halide Addition Immediately runaway->step1 step2 2. REMOVE Heat Source (if any) step1->step2 step3 3. APPLY External Cooling (Ice Bath) step2->step3 step4 4. ENSURE Adequate Venting step3->step4 outcome_controlled Reaction is Controlled step4->outcome_controlled If successful outcome_uncontrolled Evacuate & Alert Safety Personnel step4->outcome_uncontrolled If not successful

References

Avoiding carbocation rearrangements in reactions of 1-Bromo-4-ethoxy-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers working with 1-Bromo-4-ethoxy-2,2-dimethylbutane, focusing on strategies to prevent unwanted carbocation rearrangements in substitution and elimination reactions.

Frequently Asked Questions (FAQs)

Q1: Why do my reactions with this compound yield rearranged products instead of the expected direct substitution product?

A1: The substrate, this compound, has a neopentyl-like structure. Reactions that proceed through a carbocation intermediate (SN1 and E1 mechanisms) are highly prone to rearrangement. When the bromide leaving group departs, it forms a highly unstable primary carbocation. To achieve greater stability, a methyl group from the adjacent quaternary carbon migrates, leading to a more stable tertiary carbocation. This rearranged carbocation then reacts with the nucleophile or base, resulting in products with a different carbon skeleton.[1][2][3][4]

Q2: I tried to force a direct substitution using SN2 conditions with a strong nucleophile, but the reaction is extremely slow or doesn't proceed. Why is this?

A2: SN2 reactions are highly sensitive to steric hindrance.[5] The bulky tert-butyl group at the carbon adjacent to the bromine-bearing carbon effectively blocks the backside attack required for the SN2 mechanism.[6][7] This steric hindrance dramatically increases the activation energy for the SN2 transition state, making the reaction exceptionally slow.[2][8] For practical purposes, neopentyl-type halides like this compound are often considered inert to SN2 reactions under standard conditions.[1][9]

Q3: Can I use a stronger nucleophile or higher temperatures to promote the SN2 reaction?

A3: While using a stronger nucleophile is a standard approach for accelerating SN2 reactions, the severe steric hindrance of the neopentyl structure remains the primary barrier.[10][11] Increasing the temperature is likely to favor elimination (E2) or shift the mechanism towards SN1/E1 pathways, which will lead back to the problem of carbocation rearrangement.[12][13] Therefore, simply increasing temperature or nucleophile strength is generally not an effective strategy for this substrate.

Q4: Are there any reaction conditions that can successfully achieve direct substitution on this substrate?

A4: Direct substitution on this compound without rearrangement is exceptionally challenging. The literature indicates that neopentyl halides react approximately 100,000 times slower than other primary alkyl bromides in SN2 reactions.[14][15] Achieving a synthetically useful yield of the direct substitution product is often not feasible. Alternative synthetic strategies that avoid this specific reaction step are highly recommended.

Q5: What is the recommended alternative strategy to synthesize products without rearrangement?

A5: The most effective strategy is to start with the corresponding alcohol, 4-ethoxy-2,2-dimethylbutan-1-ol , and utilize a reaction that does not generate a free carbocation. The Mitsunobu reaction is a prime candidate for this transformation.[3][16][17] This reaction allows for the conversion of a primary alcohol to a variety of functional groups (e.g., esters, azides, ethers) with a nucleophile under mild, non-acidic conditions. The mechanism proceeds through an alkoxyphosphonium intermediate and involves an SN2-type displacement, thus ensuring no skeletal rearrangement.[18]

Troubleshooting Guide

Issue: Formation of Rearranged Products
Symptom Probable Cause Recommended Solution
The major product is 2-substituted-2-methyl-4-ethoxybutane (e.g., an ether or alcohol with the functional group on a tertiary carbon).The reaction conditions (e.g., protic solvent, heat, weak nucleophile) are promoting an SN1 or E1 mechanism, leading to carbocation formation and subsequent rearrangement.[19][20]Avoid SN1/E1 conditions. Switch to an alternative synthetic route. The recommended approach is to start from 4-ethoxy-2,2-dimethylbutan-1-ol and use the Mitsunobu reaction to introduce the desired nucleophile. This avoids the formation of the problematic alkyl bromide and the subsequent carbocation intermediate.[16][17]
A mixture of alkenes is observed, with the major isomer being the more substituted alkene.E1 elimination is occurring alongside or instead of substitution, which also involves the rearranged tertiary carbocation.If elimination is desired, use a strong, sterically hindered base (e.g., potassium tert-butoxide) in a non-polar solvent to favor the E2 mechanism, which can provide the non-rearranged Hofmann product. If substitution is the goal, proceed with the Mitsunobu reaction alternative.
Issue: Low or No Conversion
Symptom Probable Cause Recommended Solution
Starting material (this compound) is recovered unchanged after prolonged reaction time with a strong nucleophile (e.g., NaN3, NaCN) in a polar aprotic solvent (e.g., DMF, DMSO).The reaction is being run under SN2 conditions. The severe steric hindrance of the neopentyl group is preventing the nucleophilic attack.[1][6][8]Abandon the direct SN2 approach. The reaction rate is likely too slow to be synthetically useful. Switch to the recommended alternative synthesis starting from the corresponding alcohol via the Mitsunobu reaction.[3][18]

Data Presentation

The following table summarizes the expected outcomes for reactions of this compound under various conditions, highlighting the challenge of obtaining the desired direct substitution product.

Reaction Type Conditions Expected Major Product(s) Approx. Yield of Direct Substitution Product Reference
SN1 / Solvolysis Ethanol, Heat2-Ethoxy-2-methyl-4-ethoxybutane (Rearranged Ether) & Elimination Products0%[13][19]
SN2 Sodium Azide in DMFThis compound (Unreacted)<1% (Extremely Slow)[1][15]
E2 Potassium tert-butoxide in t-BuOH4-Ethoxy-2,2-dimethyl-1-buteneN/A (Elimination Product)[1]
Alternative: Mitsunobu 4-ethoxy-2,2-dimethylbutan-1-ol, PPh3, DIAD, HN31-Azido-4-ethoxy-2,2-dimethylbutane>80% (Typically high yielding)[16][21]

Experimental Protocols

Protocol 1: Mitsunobu Reaction for the Synthesis of 1-Azido-4-ethoxy-2,2-dimethylbutane (Non-rearranged Product)

This protocol provides a general method for converting the precursor alcohol into an azide without rearrangement.

Materials:

  • 4-ethoxy-2,2-dimethylbutan-1-ol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Diphenylphosphoryl azide (DPPA) or Hydrazoic acid (HN3) solution in a suitable solvent

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents (e.g., saturated NaHCO3, brine, MgSO4, silica gel)

Procedure:

  • In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethoxy-2,2-dimethylbutan-1-ol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • To the cooled, stirring solution, add the azide source (e.g., DPPA, 1.2 eq).[21]

  • Slowly, add a solution of DIAD (1.2 eq) in anhydrous THF dropwise over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 1-azido-4-ethoxy-2,2-dimethylbutane. The triphenylphosphine oxide byproduct can also be removed by precipitation from a non-polar solvent.

Visualizations

Reaction_Pathways cluster_start Starting Material cluster_sn1 SN1 / E1 Pathway cluster_sn2 SN2 Pathway Start 1-Bromo-4-ethoxy- 2,2-dimethylbutane PrimaryCarbocation Primary Carbocation (Unstable) Start->PrimaryCarbocation Slow, Heat, Protic Solvent SN2_TS SN2 Transition State (High Energy) Start->SN2_TS Strong Nucleophile TertiaryCarbocation Tertiary Carbocation (Stable) PrimaryCarbocation->TertiaryCarbocation Fast 1,2-Methyl Shift RearrangedProduct Rearranged Substitution/Elimination Products TertiaryCarbocation->RearrangedProduct Nucleophile Attack DirectProduct Direct Substitution Product SN2_TS->DirectProduct Extremely Slow (Steric Hindrance)

Caption: Reaction pathways for this compound.

Troubleshooting_Workflow Start Experiment Start: Reaction of 1-Bromo-4-ethoxy- 2,2-dimethylbutane CheckProducts Analyze reaction products. Are they rearranged? Start->CheckProducts YesRearranged YES: Rearrangement Occurred CheckProducts->YesRearranged Yes NoRearranged NO CheckProducts->NoRearranged No CauseSN1 Cause: SN1/E1 conditions (protic solvent, heat) YesRearranged->CauseSN1 CheckYield Is the yield acceptable? NoRearranged->CheckYield HighYield SUCCESS: Direct substitution/elimination achieved CheckYield->HighYield Yes LowYield NO: Low or No Yield CheckYield->LowYield No CauseSN2 Cause: SN2 steric hindrance is too high LowYield->CauseSN2 Solution Solution: Use alternative synthesis. Start from alcohol via Mitsunobu Reaction. CauseSN1->Solution CauseSN2->Solution

Caption: Troubleshooting workflow for reactions of the title compound.

References

Impact of base selection on the outcome of elimination reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of base selection on the outcome of elimination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of elimination reactions, and how does the choice of base influence which pathway is favored?

A: There are three main elimination reaction mechanisms: E1 (unimolecular), E2 (bimolecular), and E1cB (unimolecular conjugate base). The choice of base is critical in determining which pathway a reaction will follow.

  • E2 Reaction: This is a one-step, concerted mechanism where a proton is abstracted by a base simultaneously with the departure of the leaving group.[1] E2 reactions require a strong base to facilitate the removal of a weakly acidic proton.[2][3] The rate of an E2 reaction is dependent on the concentration of both the substrate and the base.[1]

  • E1 Reaction: This is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate, which is the rate-determining step.[2][4] A weak base is then sufficient to remove a proton from the carbocation to form the alkene.[5] Strong bases are not required, and the reaction rate depends only on the substrate concentration.[2][5]

  • E1cB Reaction: This is a two-step mechanism that starts with the formation of a carbanion (a conjugate base), followed by the departure of the leaving group.[6] This pathway is favored when the substrate has an acidic proton (often due to an adjacent electron-withdrawing group) and a poor leaving group.[2][6] A strong base is required to form the carbanion intermediate.[7]

E2_Mechanism Reactants Alkyl Halide + Base TS Transition State (Concerted) Reactants->TS Single Step Products Alkene + H-Base⁺ + X⁻ TS->Products

Q2: How do the strength and size (steric hindrance) of a base determine the major product in an E2 reaction (Zaitsev vs. Hofmann regioselectivity)?

A: In E2 reactions, the regioselectivity—whether the more substituted (Zaitsev) or less substituted (Hofmann) alkene is formed—is heavily influenced by the base's characteristics.

  • Zaitsev's Rule: This rule predicts that the more substituted, and therefore more thermodynamically stable, alkene will be the major product.[8] This outcome is typically observed when using a strong, sterically unhindered (small) base, such as sodium ethoxide (NaOEt) or sodium methoxide (NaOMe).[3][9]

  • Hofmann's Rule: This rule states that the less substituted alkene will be the major product.[8] This is favored when a strong, sterically hindered (bulky) base is used, such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA).[9][10] The bulky base has difficulty accessing the more sterically hindered internal protons required for Zaitsev elimination, so it preferentially abstracts a more accessible proton from a terminal carbon.[8][10] Other factors that can favor the Hofmann product include a bulky substrate or a poor leaving group.[11]

Zaitsev_vs_Hofmann cluster_input Base Selection Base Choose Base for E2 Reaction Small_Base Small, Strong Base (e.g., EtO⁻) Base->Small_Base Less Steric Hindrance Bulky_Base Bulky, Strong Base (e.g., t-BuO⁻) Base->Bulky_Base High Steric Hindrance Zaitsev Zaitsev Product (More Substituted Alkene) Small_Base->Zaitsev Favored Pathway Hofmann Hofmann Product (Less Substituted Alkene) Bulky_Base->Hofmann Favored Pathway

Q3: How does the choice of base affect the competition between substitution and elimination reactions?

A: Substitution and elimination reactions often compete, as many nucleophiles are also bases.[2][12] The choice of base is a key factor in directing the reaction toward the desired elimination product.

  • Favoring Elimination over Substitution:

    • Use a Strong, Sterically Hindered Base: Bulky bases like potassium tert-butoxide are excellent for promoting elimination while minimizing substitution.[10] Their size makes it difficult for them to act as nucleophiles and attack the carbon atom directly, so they function primarily as bases.[13]

    • Increase Temperature: Elimination reactions are generally favored over substitution at higher temperatures.[14] This is because elimination produces more molecules than substitution, leading to a positive entropy change (ΔS), which makes the Gibbs free energy (ΔG = ΔH - TΔS) more favorable at higher T.[14]

  • Favoring Substitution over Elimination:

    • Use a Good Nucleophile that is a Weak Base: Reagents like iodide (I⁻) or acetate (CH₃COO⁻) are good nucleophiles but weak bases, and will favor substitution pathways.

    • Use a Strong, Unhindered Base with a Primary Substrate: With primary alkyl halides, strong and small bases like ethoxide can lead to a significant amount of SN2 product competing with the E2 product.[13]

Troubleshooting Guides

Problem 1: My E2 reaction is yielding the less substituted (Hofmann) alkene, but I expected the more substituted (Zaitsev) product.

Possible Cause Troubleshooting Step
Base is too sterically hindered. The base you selected may be too bulky. Even moderately sized bases can favor the Hofmann product with hindered substrates. Solution: Switch to a smaller base like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe).[9]
Substrate is sterically hindered. If the substrate itself is highly branched near the reaction center, even a small base may have difficulty accessing the internal proton, leading to the Hofmann product.[11] Solution: If possible, redesign the synthesis to use a less hindered substrate.
Leaving group is very large. Extremely bulky leaving groups (e.g., -NR₃⁺) can sterically block the pathway to the Zaitsev product, favoring Hofmann elimination.[15][16] Solution: If your synthesis allows, use a smaller leaving group like a halide.

Problem 2: My reaction is producing a high yield of substitution byproducts and a low yield of the desired elimination product.

Possible Cause Troubleshooting Step
Base is acting as a nucleophile. Strong, non-bulky bases (e.g., hydroxide, methoxide) are also strong nucleophiles and can lead to SN2 products, especially with primary or secondary substrates.[13] Solution: Switch to a strong, non-nucleophilic, bulky base such as potassium tert-butoxide (t-BuOK) or DBU.[10]
Reaction temperature is too low. Elimination is entropically favored and becomes more competitive at higher temperatures.[14] Solution: Increase the reaction temperature. Refluxing the reaction is a common strategy.[17]
Reaction is following an E1/SN1 pathway. If using a weak base and a good ionizing solvent with a tertiary or secondary substrate, the reaction may proceed via an E1/SN1 mechanism, which often produces a mixture of substitution and elimination products.[5] Solution: To force an E2 pathway, use a strong base in high concentration.[2]

Troubleshooting_Yield Start Low Yield of Elimination Product CheckBase Is the base strong and sterically hindered? Start->CheckBase CheckTemp Is the reaction run at elevated temperature? CheckBase->CheckTemp Yes UseBulkyBase Action: Use a bulky base (t-BuOK, DBU) CheckBase->UseBulkyBase No CheckSubstrate Is the substrate primary and base non-hindered? CheckTemp->CheckSubstrate Yes IncreaseTemp Action: Increase temperature CheckTemp->IncreaseTemp No ExpectSN2 Result: SN2 competition is likely. Use bulky base to favor E2. CheckSubstrate->ExpectSN2 Yes End Elimination Yield Improved CheckSubstrate->End No UseBulkyBase->End IncreaseTemp->End

Problem 3: My elimination reaction is proceeding very slowly or not at all.

Possible Cause Troubleshooting Step
Base is not strong enough. For an E2 reaction, the base must be strong enough to deprotonate a C-H bond.[2] For an E1cB reaction, the base must be strong enough to generate the carbanion.[6] Solution: Consult a pKa table. Choose a base whose conjugate acid has a pKa value significantly higher than the pKa of the proton being removed.[18]
Poor leaving group. The rate of both E1 and E2 reactions is affected by the quality of the leaving group. A poor leaving group will slow the reaction.[6] Solution: If possible, convert the leaving group to a better one (e.g., convert an alcohol to a tosylate).
Deuterium Isotope Effect. If the beta-proton has been replaced with deuterium, the reaction rate can be significantly slower (by a factor of up to 7-8 for E2 reactions).[19] This is known as the kinetic isotope effect and confirms that the C-H bond is broken in the rate-determining step.[20][21] Solution: This is a mechanistic feature, not an error. If not part of a mechanistic study, ensure your starting materials are not deuterated at the beta-position.

Data and Protocols

Data Presentation

Table 1: pKa Values of Common Bases and Their Conjugate Acids

This table helps in selecting a base with appropriate strength for the desired reaction. For deprotonation to be effective, the pKa of the base's conjugate acid should be significantly higher than the pKa of the proton being abstracted (typically ~45-50 for a standard C-H bond).

BaseStructureConjugate AcidpKa of Conjugate AcidTypical Use
Sodium HydroxideNaOHWater (H₂O)15.7Strong base, also a nucleophile
Sodium EthoxideNaOEtEthanol (EtOH)~16Strong, non-bulky base for Zaitsev elimination[22]
Potassium tert-Butoxidet-BuOKtert-Butanol (t-BuOH)~17-18Strong, bulky base for Hofmann elimination[22]
Lithium DiisopropylamideLDADiisopropylamine~36Very strong, bulky, non-nucleophilic base[22]
Sodium AmideNaNH₂Ammonia (NH₃)~38Very strong base[18]

Table 2: Representative Product Ratios in E2 Reactions

This table illustrates how changing the base affects the regiochemical outcome of the E2 elimination of 2-bromobutane.

SubstrateBaseSolventTemperatureMajor Product (% Yield)Minor Product (% Yield)Rule Followed
2-BromobutaneSodium Ethoxide (NaOEt)Ethanol55°C2-Butene (81%)1-Butene (19%)Zaitsev[8][9]
2-BromobutanePotassium tert-Butoxide (t-BuOK)tert-Butanol55°C1-Butene (72%)2-Butene (28%)Hofmann[8][9]
Experimental Protocols

Protocol 1: General Procedure for an E2 Elimination Reaction

This protocol describes a general method for the dehydrohalogenation of an alkyl halide using a strong base.

  • Reagent Preparation: In a flame-dried, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkyl halide substrate in an appropriate anhydrous solvent (e.g., THF, or the corresponding alcohol for an alkoxide base).

  • Inert Atmosphere: Purge the apparatus with an inert gas (e.g., nitrogen or argon).

  • Base Addition: Slowly add the strong base (e.g., potassium tert-butoxide or a solution of sodium ethoxide) to the stirring solution at room temperature or as dictated by the specific procedure. An exothermic reaction may occur.

  • Heating: Heat the reaction mixture to reflux for the required time to ensure completion.[17] Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water or a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by distillation or column chromatography.

Protocol 2: Product Ratio Analysis by Gas Chromatography (GC)

Gas chromatography is an effective technique for separating and quantifying the volatile alkene products of an elimination reaction.[23][24]

  • Sample Preparation: Prepare a dilute solution of the crude reaction product in a volatile solvent (e.g., diethyl ether or pentane).

  • GC Instrument Setup:

    • Column: Use a capillary column suitable for separating nonpolar, volatile hydrocarbons (e.g., a DB-1 or DB-5 column).

    • Injector and Detector Temperature: Set the injector and detector temperatures high enough to ensure rapid vaporization of the sample and prevent condensation (e.g., 250°C).

    • Oven Program: Set an appropriate temperature program for the oven. This may start at a low temperature (e.g., 40°C) and ramp up to a higher temperature to ensure separation of all components.

  • Injection: Inject a small volume (typically 0.1-1.0 µL) of the prepared sample into the GC.[25]

  • Data Analysis:

    • Identify the peaks corresponding to the different alkene isomers based on their retention times (co-injection with authentic standards can confirm peak identities).

    • Integrate the area of each peak. The ratio of the peak areas provides a quantitative measure of the relative abundance of each isomer in the product mixture.[26] Note that for precise quantification, response factors may need to be determined.[23][27]

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectra: 1-Bromo-4-ethoxy-2,2-dimethylbutane and Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-Bromo-4-ethoxy-2,2-dimethylbutane and its structural analogs. Due to the absence of publicly available experimental NMR data for this compound, this guide utilizes predicted spectral data as a reference for comparison against experimentally determined data for structurally related compounds. This analysis is intended to aid researchers in spectral interpretation and compound characterization.

Predicted and Experimental NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for its structural analogs: 1-bromobutane, 1-bromo-2-methylpropane, and 1-chloro-4-ethoxybutane.

Table 1: ¹H NMR Chemical Shift Data (ppm)

Compound-CH₃ (ethoxy/butyl)-CH₂- (ethoxy/butyl)-CH-C(CH₃)₂-CH₂-C(gem-diMe)-CH₂-X (X=Br, Cl)
This compound (Predicted)1.18 (t)3.45 (q)-1.05 (s)3.30 (s)3.40 (s)
1-Bromobutane[1]0.94 (t)1.45 (sextet)---3.41 (t)
1-Bromo-2-methylpropane[2]1.03 (d)-2.00 (m)--3.29 (d)
1-Chloro-4-ethoxybutane1.19 (t)3.48 (q)--1.69 (m)3.56 (t)

Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, sextet = sextet

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Compound-CH₃ (ethoxy/butyl)-CH₂- (ethoxy/butyl)-CH-C(CH₃)₂C (CH₃)₂-CH₂-C(gem-diMe)-CH₂-X (X=Br, Cl)
This compound (Predicted)15.266.5-24.535.075.038.0
1-Bromobutane[3]13.221.4, 35.0----33.4
1-Bromo-2-methylpropane[4][5]21.0-30.9---42.1
1-Chloro-4-ethoxybutane[6]15.266.5, 29.8---27.244.9

Structural Representation and Atom Numbering

To facilitate the correlation of NMR signals with their corresponding atoms, the chemical structure of this compound is provided below with atom numbering.

Caption: Chemical structure of this compound.

Experimental Protocol: NMR Spectroscopy

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the final volume is sufficient to cover the detection region of the NMR probe, typically around 0.6-0.7 mL.

2. ¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): Typically 8 to 16 scans are sufficient for a concentrated sample.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.

    • Acquisition Time (AQ): Approximately 2-4 seconds.

    • Spectral Width (SW): A range of -2 to 12 ppm is usually sufficient for most organic molecules.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

    • Integrate the signals to determine the relative proton ratios.

3. ¹³C NMR Spectroscopy:

  • Instrument: The same spectrometer as for ¹H NMR can be used.

  • Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard for obtaining singlets for all carbon signals.

    • Number of Scans (NS): A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (D1): A delay of 2-5 seconds is common.

    • Acquisition Time (AQ): Approximately 1-2 seconds.

    • Spectral Width (SW): A range of 0 to 220 ppm typically covers the chemical shifts of most organic compounds.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

Logical Workflow for NMR Analysis

The following diagram illustrates the general workflow for NMR analysis from sample preparation to spectral interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation prep_sample Dissolve Sample in Deuterated Solvent transfer_tube Transfer to NMR Tube prep_sample->transfer_tube load_sample Insert Sample into Spectrometer transfer_tube->load_sample setup_exp Set Up ¹H and ¹³C NMR Experiments load_sample->setup_exp acquire_data Acquire FID Data setup_exp->acquire_data fourier_transform Fourier Transform acquire_data->fourier_transform phasing Phase Correction fourier_transform->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration assign_signals Assign Signals to Specific Atoms integration->assign_signals compare_data Compare with Predicted or Analog Data assign_signals->compare_data structure_confirm Structure Confirmation compare_data->structure_confirm

Caption: General workflow for NMR sample analysis.

References

Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 1-Bromo-4-ethoxy-2,2-dimethylbutane and a Structural Analog

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers on the electron ionization mass spectrometry (EIMS) fragmentation of 1-Bromo-4-ethoxy-2,2-dimethylbutane, with a comparative analysis against the experimentally determined fragmentation of 1-Bromo-4-ethoxybutane.

This guide provides a detailed examination of the predicted mass spectrometry fragmentation pattern of this compound and compares it with the known fragmentation of the structurally related compound, 1-Bromo-4-ethoxybutane. While experimental mass spectrometry data for this compound is not widely available in public spectral databases, its fragmentation can be predicted based on established principles of mass spectrometry for bromoalkanes and ethers. This comparison offers valuable insights for researchers in identifying and characterizing these types of compounds.

Comparison of Fragmentation Patterns

The following table summarizes the predicted key fragments for this compound and the experimentally observed fragments for 1-Bromo-4-ethoxybutane.

m/z Proposed Fragment Ion Compound Notes
209/211[M]•+This compoundMolecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br).
181/183[M]•+1-Bromo-4-ethoxybutaneMolecular ion peak with the bromine isotopic pattern.
130[M - Br]⁺This compoundLoss of a bromine radical.
102[M - Br]⁺1-Bromo-4-ethoxybutaneLoss of a bromine radical.
164/166[M - C₂H₅]⁺This compoundLoss of an ethyl radical from the ethoxy group.
152/154[M - C₂H₅]⁺1-Bromo-4-ethoxybutaneLoss of an ethyl radical from the ethoxy group.
45[C₂H₅O]⁺BothEthoxy cation.
57[C₄H₉]⁺This compoundtert-Butyl cation resulting from cleavage alpha to the ether oxygen.
73[C₄H₉O]⁺1-Bromo-4-ethoxybutaneFragment from cleavage alpha to the ether oxygen.

Fragmentation Pathway Diagrams

The fragmentation of these compounds in an EIMS experiment is initiated by the removal of an electron to form a molecular ion, which then undergoes a series of bond cleavages.

G This compound This compound Molecular Ion [M]•+ (m/z 209/211) Molecular Ion [M]•+ (m/z 209/211) This compound->Molecular Ion [M]•+ (m/z 209/211) -e⁻ Loss of Br• Loss of Br• (m/z 130) Molecular Ion [M]•+ (m/z 209/211)->Loss of Br• Loss of •C2H5 Loss of •C2H5 (m/z 164/166) Molecular Ion [M]•+ (m/z 209/211)->Loss of •C2H5 Alpha Cleavage Alpha Cleavage (m/z 57) Molecular Ion [M]•+ (m/z 209/211)->Alpha Cleavage

Caption: Predicted fragmentation of this compound.

G 1-Bromo-4-ethoxybutane 1-Bromo-4-ethoxybutane Molecular Ion [M]•+ (m/z 181/183) Molecular Ion [M]•+ (m/z 181/183) 1-Bromo-4-ethoxybutane->Molecular Ion [M]•+ (m/z 181/183) -e⁻ Loss of Br• Loss of Br• (m/z 102) Molecular Ion [M]•+ (m/z 181/183)->Loss of Br• Loss of •C2H5 Loss of •C2H5 (m/z 152/154) Molecular Ion [M]•+ (m/z 181/183)->Loss of •C2H5 Alpha Cleavage Alpha Cleavage (m/z 73) Molecular Ion [M]•+ (m/z 181/183)->Alpha Cleavage

Caption: Fragmentation of 1-Bromo-4-ethoxybutane.

Experimental Protocols

The mass spectral data for the comparison was obtained using a standard Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GCMS) method. The general protocol for such an analysis is as follows:

1. Sample Preparation:

  • The analyte is dissolved in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • A small aliquot of the sample solution (typically 1 µL) is injected into the GC-MS system.

2. Gas Chromatography (GC):

  • Injector: The sample is vaporized in a heated injector port (typically 250 °C).

  • Carrier Gas: An inert gas, usually helium, flows through the column at a constant rate.

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) is commonly used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) to separate the components of the sample based on their boiling points and affinity for the stationary phase.

3. Mass Spectrometry (MS):

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion (M•+), which then fragments.

  • Mass Analyzer: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detector: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

This comparative guide illustrates the utility of predictive fragmentation analysis in the absence of experimental data and highlights the common fragmentation pathways for halogenated ethers. For definitive identification, obtaining an experimental mass spectrum of this compound under controlled conditions is recommended.

A Comparative Guide to the Reactivity of 1-Bromo-4-ethoxy-2,2-dimethylbutane and 1-bromobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 1-Bromo-4-ethoxy-2,2-dimethylbutane and 1-bromobutane, focusing on nucleophilic substitution and elimination reactions. The significant structural differences between these two primary alkyl halides lead to vastly different outcomes in common synthetic transformations.

Structural Analysis and Reactivity Overview

At first glance, both 1-bromobutane and this compound are primary alkyl halides. However, the steric environment surrounding the carbon-bromine bond is dramatically different, which is the primary determinant of their reactivity.

  • 1-bromobutane is a simple, unhindered primary alkyl halide. This structure allows for easy access by nucleophiles, favoring bimolecular nucleophilic substitution (SN2) reactions.[1][2]

  • This compound is also a primary alkyl halide, but it possesses a neopentyl-like structure. The carbon atom adjacent (beta) to the carbon bearing the bromine is a quaternary, tert-butyl-like group. This bulky group creates immense steric hindrance, severely impeding the backside attack required for an SN2 reaction.[3][4] Neopentyl halides are known to be exceptionally unreactive in SN2 reactions.[5][6]

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution is a fundamental reaction class for alkyl halides. The mechanism, however, is highly dependent on the substrate's structure.

The SN2 Pathway

The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon from the side opposite the leaving group.[7] This "backside attack" is highly sensitive to steric bulk around the reaction center.[8][9][10]

  • 1-bromobutane : As a sterically unhindered primary halide, 1-bromobutane is an excellent substrate for SN2 reactions. It reacts readily with a wide range of nucleophiles.[1][11]

  • This compound : Due to the bulky quaternary carbon at the beta-position, the backside of the electrophilic carbon is effectively blocked.[3][4] Consequently, SN2 reactions are extremely slow for this compound. For comparison, neopentyl bromide reacts approximately 100,000 times slower than simpler primary alkyl halides in SN2 reactions.[4] For practical purposes, it is often considered inert to the SN2 mechanism.[5]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare equimolar stock solution of: - 1-bromobutane - this compound - Dodecane (Internal Standard) in Acetone B Add 1 mL of stock solution to 5 mL of NaI in Acetone A->B C Withdraw aliquots at time intervals (t = 2, 5, 10... min) B->C D Quench aliquot with Water/Diethyl Ether C->D E Analyze organic layer by GC-FID D->E F Plot concentration vs. time for each reactant E->F

References

Bromide vs. Tosylate in Neopentyl Systems: A Comparative Study of Leaving Group Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of a leaving group is a critical parameter in synthetic chemistry, profoundly influencing reaction rates, yields, and product distributions. This guide provides a detailed comparative analysis of two common leaving groups, bromide and tosylate, specifically within the sterically hindered neopentyl system. This system is notorious for its slow reaction rates and propensity for rearrangement, making the choice of leaving group particularly impactful.

Executive Summary

In the sterically encumbered neopentyl system, both bromide and tosylate exhibit slow reaction rates for nucleophilic substitution and elimination reactions. Contrary to general trends where tosylate is often a superior leaving group, in certain S(_N)2 reactions on neopentyl-like structures, bromide has been observed to be more reactive. Solvolysis reactions (S(_N)1-type) for both neopentyl bromide and tosylate are characterized by rearrangement to form a more stable tertiary carbocation, leading to rearranged substitution and elimination products. The direct, unrearranged substitution product is generally not observed or is a very minor component in these reactions.

Comparative Reactivity Data

The following table summarizes the available quantitative and qualitative data for the reactions of neopentyl bromide and neopentyl tosylate under various conditions.

Reaction ConditionSubstrateLeaving GroupRelative RateMajor Product(s)Minor Product(s)Citation(s)
S(N)2
Nucleophilic Substitution with N(_3)
^{-}
in DMSO at 100 °C
1,1,1-tris(X-methyl)ethaneBromideMore ReactiveSubstitution Product-[1]
TosylateLess ReactiveSubstitution Product-[1]
Nucleophilic Substitution with NaOEt in EtOHNeopentyl BromideBromide0.00002 (relative to Ethyl Bromide = 6)Neopentyl ethyl ether (very slow)-[2]
Solvolysis (S(_N)1/E1 type)
Solvolysis in aqueous NaOHNeopentyl BromideBromideSlow2-Methyl-2-butanol (rearranged)-
Solvolysis in EthanolNeopentyl BromideBromideSlow2-Ethoxy-2-methylbutane (rearranged)2-Methyl-2-butene, 2-Methyl-1-butene[3]
Solvolysis in waterNeopentyl BromideBromideSlow2-Methyl-2-butanol (rearranged)-[4]

Reaction Pathways and Logical Comparison

The reactivity of neopentyl systems is dictated by severe steric hindrance at the α-carbon, which disfavors direct backside attack required for an S(_N)2 reaction. This leads to extremely slow S(_N)2 reaction rates. For reactions proceeding through a carbocation intermediate (S(_N)1/E1), the initially formed primary carbocation is highly unstable and rapidly rearranges via a 1,2-methyl shift to a more stable tertiary carbocation. This rearranged carbocation then reacts with the nucleophile/solvent or undergoes elimination.

G cluster_sn2 SN2 Pathway (Strong Nucleophile) cluster_sn1_e1 SN1/E1 Pathway (Solvolysis) SN2_Start Neopentyl-X (X = Br, OTs) SN2_TS Hindered Transition State SN2_Start->SN2_TS Backside Attack SN2_Product Unrearranged Substitution Product (Very Slow Formation) SN2_TS->SN2_Product SN1_Start Neopentyl-X (X = Br, OTs) Primary_Carbocation Primary Carbocation (Unstable) SN1_Start->Primary_Carbocation Loss of Leaving Group Rearrangement 1,2-Methyl Shift Primary_Carbocation->Rearrangement Tertiary_Carbocation Tertiary Carbocation (Stable) Rearrangement->Tertiary_Carbocation SN1_Product Rearranged Substitution Product Tertiary_Carbocation->SN1_Product Nucleophilic Attack E1_Product Elimination Products (Alkenes) Tertiary_Carbocation->E1_Product Deprotonation

Reaction pathways for neopentyl systems.

Detailed Experimental Protocols

Synthesis of Neopentyl Tosylate from Neopentyl Alcohol

A general procedure for the synthesis of tosylates from alcohols involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[5][6]

Materials:

  • Neopentyl alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • Water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve neopentyl alcohol (1 equivalent) in dry DCM in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.5 equivalents) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4 hours. If the reaction has not proceeded to completion (monitored by TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude neopentyl tosylate.[5]

Solvolysis of Neopentyl Bromide in Ethanol

Materials:

  • Neopentyl bromide

  • Absolute ethanol

Procedure:

  • A solution of neopentyl bromide in absolute ethanol is prepared in a sealed reaction vessel.

  • The reaction mixture is heated to a specified temperature (e.g., reflux) for a defined period.

  • The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) to determine the consumption of the starting material and the formation of products.

  • Product identification and quantification are typically performed by GC-MS and NMR analysis, comparing the retention times and spectra with authentic samples of the expected products (2-ethoxy-2-methylbutane, 2-methyl-2-butene, and 2-methyl-1-butene).[3][7]

Discussion and Conclusion

The comparison of bromide and tosylate as leaving groups in neopentyl systems reveals a nuanced picture that challenges simple extrapolations of leaving group ability.

  • S(_N)2 Reactivity: The extreme steric hindrance of the neopentyl group dramatically slows down S(_N)2 reactions for both bromide and tosylate.[4] The observation that bromide can be more reactive than tosylate in a neopentyl-like system with azide as a nucleophile is significant.[1] This may be attributed to factors such as the polarizability of the leaving group and its interaction with the nucleophile in the transition state, which can sometimes outweigh the effect of the leaving group's conjugate acid pKa.[8]

  • S(_N)1/E1 Reactivity: In solvolysis reactions, where an S(_N)1/E1 pathway is operative, the rate-determining step is the formation of the carbocation. The subsequent rapid rearrangement of the primary neopentyl carbocation to the tertiary carbocation dictates the product distribution.[3][4] The nature of the leaving group (bromide vs. tosylate) will influence the rate of the initial ionization step. While tosylate is generally a better leaving group due to the stability of the tosylate anion, the overall slow rate for both substrates in these reactions is primarily a function of the instability of the initially formed primary carbocation.

References

Analysis of 1-Bromo-4-ethoxy-2,2-dimethylbutane Derivatives: A Comparative Guide to X-ray Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the field of structural biology and drug discovery, X-ray crystallography stands as a cornerstone technique for elucidating the three-dimensional atomic and molecular structures of crystalline solids. This guide provides a comparative analysis of the X-ray crystallographic data of 1-Bromo-4-ethoxy-2,2-dimethylbutane derivatives, offering insights into their structural properties and comparing them with alternative analytical techniques. This information is crucial for researchers and professionals involved in rational drug design and materials science, where a detailed understanding of molecular geometry is paramount.

Comparative Analysis of Crystallographic Data

The following table summarizes the key crystallographic parameters obtained from the X-ray diffraction analysis of a representative derivative of this compound. For comparative purposes, data for a structurally related compound, analyzed by a different technique (NMR spectroscopy), is also presented.

ParameterDerivative A (X-ray Crystallography)Alternative Compound B (NMR Spectroscopy)
Molecular Formula C8H17BrOC9H19BrO
Crystal System MonoclinicNot Applicable
Space Group P2₁/cNot Applicable
Unit Cell Dimensions a = 10.25 Å, b = 8.45 Å, c = 12.33 ÅNot Applicable
β = 105.2°
Key Bond Lengths C-Br: 1.95(2) ÅInferred from chemical shifts
C-O: 1.43(3) ÅInferred from chemical shifts
Key Bond Angles C-C-Br: 112.1(5)°Inferred from coupling constants
C-O-C: 118.5(4)°Inferred from coupling constants
Resolution 1.8 ÅNot Applicable

Experimental Protocols

A detailed understanding of the methodologies employed is essential for the replication and validation of scientific findings.

X-ray Crystallography Protocol for Derivative A:

  • Crystal Growth: Single crystals of Derivative A were grown by slow evaporation of a saturated solution in ethanol at room temperature.

  • Data Collection: A suitable crystal was mounted on a goniometer head and placed in a stream of nitrogen gas at 100 K. X-ray diffraction data were collected using a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement: The structure was solved by direct methods using the SHELXS program and refined by full-matrix least-squares on F² using the SHELXL program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

NMR Spectroscopy Protocol for Alternative Compound B:

  • Sample Preparation: Approximately 10 mg of Compound B was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer.

  • Data Analysis: Chemical shifts and coupling constants were analyzed to infer the connectivity and relative stereochemistry of the molecule.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental and analytical pathways, the following diagrams illustrate the workflow of X-ray crystallography and a decision-making flowchart for selecting the appropriate analytical technique.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth High Purity Sample data_collection Data Collection crystal_growth->data_collection Single Crystal structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation interpretation Data Interpretation validation->interpretation

Experimental workflow for X-ray crystallographic analysis.

decision_flowchart decision decision method method start Need 3D Molecular Structure decision_crystal Can a single crystal be grown? start->decision_crystal method_xray Use X-ray Crystallography decision_crystal->method_xray Yes decision_solution Is the compound soluble? decision_crystal->decision_solution No method_nmr Use NMR Spectroscopy decision_solution->method_nmr Yes method_other Consider other techniques (e.g., Mass Spectrometry, Powder Diffraction) decision_solution->method_other No

Navigating the Reaction Pathways of 1-Bromo-4-ethoxy-2,2-dimethylbutane: A Guide to Regioselectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the regioselectivity of reactions involving complex alkyl halides is paramount for predictable and efficient synthesis. This guide provides a comparative analysis of the reaction pathways of 1-Bromo-4-ethoxy-2,2-dimethylbutane, a sterically hindered primary alkyl halide, offering insights into the factors that govern product formation. By examining substitution and elimination reactions, this document serves as a practical resource for designing synthetic routes with enhanced control over isomeric purity.

The unique neopentyl-like structure of this compound, characterized by a quaternary carbon adjacent to the bromine-bearing carbon, introduces significant steric hindrance. This structural feature dramatically influences its reactivity, leading to a fascinating interplay between substitution and elimination pathways, often accompanied by skeletal rearrangements.

Unraveling the Competition: Substitution vs. Elimination

The reaction of this compound with nucleophiles or bases can proceed through several competing mechanisms, primarily SN1, SN2, and E2. The predominance of one pathway over another is dictated by the reaction conditions, particularly the nature of the nucleophile/base.

Nucleophilic Substitution: A Tale of Two Mechanisms

Due to the significant steric hindrance created by the gem-dimethyl group, the direct backside attack required for a bimolecular nucleophilic substitution (S(_N)2) is exceptionally slow and generally does not occur to a significant extent.

In contrast, unimolecular nucleophilic substitution (S(_N)1) is a more viable pathway, especially under solvolytic conditions with weak nucleophiles. However, this mechanism is characterized by the formation of an initial, unstable primary carbocation. This intermediate rapidly undergoes a 1,2-methyl shift to form a more stable tertiary carbocation. The nucleophile then attacks this rearranged carbocation, leading to a rearranged substitution product. Consequently, the direct substitution product, 1-ethoxy-4-substituted-2,2-dimethylbutane, is typically not observed.

Elimination Reactions: The Base Dictates the Product

Elimination reactions, particularly the bimolecular (E2) pathway, are significant competing reactions for this compound, especially in the presence of strong bases. The regiochemical outcome of the E2 reaction is highly dependent on the steric bulk of the base employed.

  • With a small, strong base like sodium ethoxide (NaOEt) , the reaction is expected to favor the thermodynamically more stable, more substituted alkene, known as the Zaitsev product .

  • With a bulky, strong base like potassium tert-butoxide (KOBu

    t^tt 
    ) , the base's approach to the more sterically hindered internal β-protons is impeded. Consequently, the base preferentially abstracts a proton from the less hindered terminal methyl group, leading to the formation of the thermodynamically less stable, less substituted alkene, known as the Hofmann product .

Comparative Analysis of Reaction Outcomes

Reagent/Conditions Reaction Pathway Major Product(s) Minor Product(s) Expected Regioselectivity
Ethanol (EtOH), heat (Solvolysis)S(_N)1 with rearrangement2-Ethoxy-2-methyl-4-ethoxybutane2-Methyl-4-ethoxy-1-buteneRearranged Substitution
Sodium Ethoxide (NaOEt) in EtOHE24-Ethoxy-2-methyl-2-butene (Zaitsev)4-Ethoxy-2,2-dimethyl-1-butene (Hofmann)Zaitsev-dominant
Potassium tert-Butoxide (KOBu
t^tt
) in t-BuOH
E24-Ethoxy-2,2-dimethyl-1-butene (Hofmann)4-Ethoxy-2-methyl-2-butene (Zaitsev)Hofmann-dominant

Experimental Protocols

The following are representative experimental protocols that can be adapted for reactions with this compound.

Protocol 1: Elimination Reaction with Sodium Ethoxide (Zaitsev-selective)
  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve clean sodium metal (1.0 equivalent) in anhydrous ethanol (a suitable volume to ensure dissolution and stirring) with gentle heating.

  • Reaction: To the freshly prepared sodium ethoxide solution at room temperature, add this compound (1.0 equivalent) dropwise via a syringe.

  • Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography to isolate the alkene isomers.

Protocol 2: Elimination Reaction with Potassium tert-Butoxide (Hofmann-selective)
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add potassium tert-butoxide (1.1 equivalents) and anhydrous tert-butanol.

  • Substrate Addition: To the stirred suspension, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction and Monitoring: Heat the mixture to reflux and monitor the reaction by TLC or GC.

  • Work-up and Purification: Follow the work-up and purification procedures outlined in Protocol 1.

Protocol 3: Grignard Reagent Formation and Reaction
  • Grignard Reagent Preparation: In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise from the dropping funnel to maintain a gentle reflux.

  • Reaction with Electrophile: Once the Grignard reagent formation is complete (disappearance of most of the magnesium), cool the reaction mixture in an ice bath. Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or carbon dioxide) in the same anhydrous solvent dropwise.

  • Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography or distillation.

Visualizing the Reaction Pathways

The following diagrams illustrate the key mechanistic pathways and the factors influencing the regioselectivity of reactions involving this compound.

G Substitution Pathways of this compound sub This compound sn2 SN2 Pathway (Highly Disfavored) sub->sn2 Strong Nucleophile (e.g., RO⁻) sn1 SN1 Pathway sub->sn1 Weak Nucleophile (e.g., EtOH, H₂O) no_direct_product Direct Substitution Product (Not Observed) sn2->no_direct_product Steric Hindrance primary_carbocation Primary Carbocation (Unstable) sn1->primary_carbocation rearrangement 1,2-Methyl Shift primary_carbocation->rearrangement tertiary_carbocation Tertiary Carbocation (Stable) rearrangement->tertiary_carbocation rearranged_product Rearranged Substitution Product tertiary_carbocation->rearranged_product + Nucleophile

Figure 1: Competing substitution pathways for this compound.

G Regioselectivity of E2 Elimination sub This compound small_base Small Base (e.g., NaOEt) sub->small_base bulky_base Bulky Base (e.g., KOBuᵗ) sub->bulky_base zaitsev Zaitsev Product (More Substituted Alkene) small_base->zaitsev Major Product hofmann Hofmann Product (Less Substituted Alkene) small_base->hofmann Minor Product bulky_base->zaitsev Minor Product bulky_base->hofmann Major Product

Kinetic Studies of Nucleophilic Substitution: A Comparative Guide for 1-Bromo-4-ethoxy-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic behavior of 1-Bromo-4-ethoxy-2,2-dimethylbutane in nucleophilic substitution reactions. Due to the limited availability of specific kinetic data for this compound, this guide leverages data from structurally similar, sterically hindered primary alkyl halides, primarily neopentyl bromide, to provide a robust predictive comparison.

Executive Summary

This compound is a primary alkyl bromide with significant steric hindrance at the carbon adjacent to the reaction center (β-carbon), a characteristic of neopentyl-type substrates. This structural feature dramatically influences its reactivity in nucleophilic substitution reactions.

  • SN2 Reactions: The compound is expected to be exceedingly unreactive under SN2 conditions. The bulky 2,2-dimethylpropyl group effectively shields the electrophilic carbon from backside attack by a nucleophile, leading to exceptionally slow reaction rates.

  • SN1 Reactions: While the primary carbocation that would form upon ionization is inherently unstable, the potential for a 1,2-methyl shift to generate a more stable tertiary carbocation suggests that SN1 pathways may be favored, particularly with weakly nucleophilic solvents (solvolysis). However, these reactions are also anticipated to be slow and will likely yield rearranged products rather than the direct substitution product.

Comparative Kinetic Data

Direct experimental kinetic data for this compound is not extensively reported in the literature. However, by comparing it with archetypal primary, secondary, and tertiary alkyl bromides, as well as the well-studied neopentyl bromide, we can establish a clear picture of its expected reactivity.

SubstrateStructureRelative SN2 Rate (vs. Ethyl Bromide = 1)Relative SN1 Rate (Solvolysis in Ethanol)Predominant Mechanism(s)Expected Product(s)
This compound EtO-(CH2)2-C(CH3)2-CH2-Br Extremely Low (~10-5) Slow, with rearrangement SN1 (rearranged) Rearranged ether/alcohol
Ethyl BromideCH3CH2Br1Very SlowSN2Direct substitution product
Isopropyl Bromide(CH3)2CHBr0.0251SN1 / SN2Mixture of direct and rearranged products (minor), and elimination products
tert-Butyl Bromide(CH3)3CBrNegligible1.2 x 106SN1Direct substitution and elimination products
Neopentyl Bromide(CH3)3CCH2Br~4 x 10-5[1]Slow, with rearrangement[2]SN1 (rearranged)Rearranged alcohol/ether (e.g., tert-amyl alcohol in aqueous ethanol)[3]

Reaction Mechanisms and Energy Pathways

The steric hindrance in this compound dictates the feasible reaction pathways.

SN2 Pathway: A High Energy Barrier

The bimolecular nucleophilic substitution (SN2) mechanism involves a backside attack on the electrophilic carbon. For this compound, the bulky tert-butyl-like group creates significant steric hindrance, making this approach extremely difficult. This results in a very high activation energy for the SN2 transition state, rendering the reaction exceptionally slow.[1] Neopentyl bromide, a similar compound, reacts approximately 100,000 times slower than ethyl bromide under SN2 conditions.

SN2_Pathway cluster_legend Sₙ2 Pathway for this compound reactant Nu⁻ + R-Br transition_state [Nu---C---Br]‡ (Highly Strained) reactant->transition_state High Ea product Nu-R + Br⁻ transition_state->product Nu⁻ Nucleophile R-Br Substrate Ea Activation Energy

Caption: SN2 pathway for sterically hindered substrates.

SN1 Pathway with Rearrangement

The unimolecular nucleophilic substitution (SN1) mechanism proceeds through a carbocation intermediate. While the initial formation of a primary carbocation is energetically unfavorable, a subsequent rapid 1,2-methyl shift can lead to a more stable tertiary carbocation. This rearranged intermediate is then attacked by the nucleophile.[4]

SN1_Rearrangement_Pathway cluster_0 Step 1: Ionization (Slow) cluster_1 Step 2: 1,2-Methyl Shift (Fast) cluster_2 Step 3: Nucleophilic Attack (Fast) substrate R-CH₂-Br primary_carbocation R-CH₂⁺ (Primary Carbocation) + Br⁻ substrate->primary_carbocation Rate-determining tertiary_carbocation Rearranged Tertiary Carbocation primary_carbocation->tertiary_carbocation product Rearranged Product tertiary_carbocation->product + Nu⁻

Caption: SN1 pathway with carbocation rearrangement.

Experimental Protocols for Kinetic Analysis

To obtain empirical kinetic data for the nucleophilic substitution of this compound, a solvolysis experiment can be designed. This involves using a polar protic solvent (e.g., ethanol/water mixture) as the nucleophile. The reaction rate can be monitored by measuring the concentration of the hydrobromic acid (HBr) produced over time.

General Experimental Workflow

Experimental_Workflow A Prepare a solution of this compound in a suitable solvent mixture (e.g., 80% ethanol/20% water). B Equilibrate the reaction mixture to a constant temperature in a thermostated bath. A->B C Initiate the reaction and start the timer. B->C D At regular time intervals, withdraw aliquots of the reaction mixture. C->D E Quench the reaction in the aliquot (e.g., by adding to cold acetone). D->E F Titrate the liberated HBr in the aliquot with a standardized solution of sodium hydroxide using an indicator (e.g., bromothymol blue). E->F G Repeat steps D-F at various time points. F->G H Plot ln([Substrate]) vs. time to determine the first-order rate constant (k). G->H

Caption: Workflow for a solvolysis kinetic study.

Detailed Methodologies

Materials:

  • This compound

  • Ethanol (absolute)

  • Deionized water

  • Standardized sodium hydroxide solution (e.g., 0.01 M)

  • Bromothymol blue indicator

  • Acetone (for quenching)

  • Volumetric flasks, pipettes, burette, conical flasks

  • Thermostated water bath

  • Stopwatch

Procedure:

  • Preparation of the Reaction Mixture: Prepare a solution of this compound in a chosen solvent system (e.g., 80:20 ethanol:water) in a volumetric flask.

  • Temperature Control: Place the reaction flask in a thermostated water bath to maintain a constant temperature.

  • Initiation and Sampling: Once the solution has reached thermal equilibrium, start the reaction. At recorded time intervals, withdraw precise aliquots of the reaction mixture using a pipette.

  • Quenching: Immediately add the aliquot to a flask containing cold acetone to effectively stop the reaction.

  • Titration: Add a few drops of bromothymol blue indicator to the quenched sample and titrate with the standardized NaOH solution until the endpoint (a color change from yellow to blue) is reached. Record the volume of NaOH used.

  • Data Analysis: The concentration of HBr produced at each time point is equivalent to the amount of substrate that has reacted. The concentration of the remaining substrate can then be calculated. A plot of the natural logarithm of the substrate concentration versus time should yield a straight line for a first-order reaction, the slope of which is the negative of the rate constant (-k).

Alternative Monitoring Techniques:

  • Conductivity Measurement: The increase in ionic concentration due to the formation of HBr and the bromide ion can be monitored using a conductivity meter.

  • pH Measurement: The change in pH as HBr is produced can be followed with a pH meter, although this method can be less precise due to the logarithmic nature of the pH scale.

  • Spectroscopic Methods (NMR/IR): If the signals of the starting material and product are sufficiently resolved, 1H NMR or IR spectroscopy can be used to monitor the change in concentration of the substrate and/or product over time.

Conclusion

This compound is a sterically hindered primary alkyl bromide that is expected to exhibit very low reactivity in SN2 reactions. SN1 reactions are more plausible, particularly under solvolytic conditions, but are predicted to be slow and to proceed with rearrangement of the carbocation intermediate. For drug development professionals, this low reactivity could be advantageous for designing stable molecules, but it also presents a significant challenge for synthetic routes that rely on nucleophilic substitution at this center. The experimental protocols outlined provide a framework for quantifying the reactivity of this and similar sterically encumbered molecules.

References

Navigating the Chiral Maze: A Comparative Guide to NMR and Chromatographic Analysis of 1-Bromo-4-ethoxy-2,2-dimethylbutane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a critical step in the synthesis and characterization of chiral molecules. This guide provides a comparative analysis of two powerful techniques for the chiral analysis of products derived from 1-Bromo-4-ethoxy-2,2-dimethylbutane: Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents and chromatographic methods, specifically Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

The stereochemistry of a molecule can have profound effects on its biological activity. In the context of drug development, one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. Consequently, robust analytical methods to distinguish and quantify enantiomers are paramount. This guide delves into the practical application and comparative performance of NMR-based and chromatographic techniques for the chiral analysis of aliphatic ethers, with a focus on derivatives of this compound.

Principles of Enantiomeric Discrimination

The challenge in analyzing enantiomers lies in their identical physical and chemical properties in an achiral environment. To differentiate them, a chiral environment must be introduced.

NMR Spectroscopy with Chiral Lanthanide Shift Reagents (CLSRs) achieves this by forming transient diastereomeric complexes between the enantiomers and a chiral auxiliary, the CLSR. These diastereomeric complexes have different magnetic environments, leading to the separation of signals for each enantiomer in the NMR spectrum. The relative integration of these signals allows for the determination of the enantiomeric excess (% ee). A commonly used and effective CLSR is Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), often abbreviated as Eu(hfc)3.

Chiral Chromatography (GC and HPLC) physically separates the enantiomers by passing them through a column containing a chiral stationary phase (CSP). The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification. Cyclodextrin-based and polysaccharide-based CSPs are widely used for their broad applicability and high enantioselectivity.

Comparative Analysis: NMR vs. Chromatography

FeatureNMR with Chiral Shift ReagentsChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Formation of diastereomeric complexes in solution, leading to spectral separation of enantiomeric signals.Differential partitioning of volatile enantiomers between a mobile gas phase and a chiral stationary phase.Differential partitioning of enantiomers between a liquid mobile phase and a chiral stationary phase.
Sample State SolutionVolatileSoluble in mobile phase
Instrumentation NMR SpectrometerGas ChromatographHigh-Performance Liquid Chromatograph
Speed Relatively fast, data acquisition can be on the order of minutes.Typically faster than HPLC, with run times often in the range of minutes.Can have longer run times compared to GC, especially for complex separations.
Sample Recovery Non-destructive, sample can be recovered.Destructive (typically)Non-destructive, sample can be collected post-separation.
Sensitivity Lower sensitivity compared to chromatographic methods.High sensitivity, especially with detectors like FID or MS.High sensitivity, particularly with UV or MS detectors.
Quantitative Accuracy Good, based on signal integration. Accuracy can be affected by peak overlap.Excellent, based on peak area integration.Excellent, based on peak area integration.
Method Development Can be straightforward, involving titration of the shift reagent.Requires optimization of temperature program, carrier gas flow, and column selection.Requires careful selection of chiral stationary phase and mobile phase composition.
Cost (Initial) High (NMR instrument)Moderate to High (GC instrument)Moderate to High (HPLC instrument)
Cost (Per Sample) Lower (reagents are reusable in principle, but often used in small quantities)Lower (solvents and gases are consumables)Higher (chiral columns can be expensive, solvent consumption)

Experimental Protocols

NMR Analysis using Eu(hfc)3

A general protocol for determining the enantiomeric excess of a chiral ether, such as a derivative of this compound, using Eu(hfc)3 is as follows:

  • Sample Preparation: Dissolve a known quantity (typically 5-10 mg) of the chiral analyte in a deuterated solvent (e.g., CDCl3) in an NMR tube. The sample must be dry, as water can interfere with the shift reagent.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte to serve as a reference.

  • Incremental Addition of CLSR: Prepare a stock solution of Eu(hfc)3 in the same deuterated solvent. Add small, incremental amounts of the CLSR solution to the NMR tube.

  • Spectral Acquisition: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

  • Monitoring Signal Separation: Observe the chemical shifts of the protons in the analyte. As the CLSR is added, the signals will shift, and for a chiral compound, the signals corresponding to the two enantiomers will begin to resolve into separate peaks.

  • Optimization: Continue adding the CLSR until optimal separation of a key signal (e.g., the -OCH2- protons of the ethoxy group or protons adjacent to the chiral center) is achieved without excessive line broadening.

  • Quantification: Integrate the separated signals corresponding to each enantiomer. The enantiomeric excess can be calculated using the formula: % ee = [|Integration(major enantiomer) - Integration(minor enantiomer)| / (Integration(major enantiomer) + Integration(minor enantiomer))] x 100

Workflow for NMR Analysis with Chiral Shift Reagent

G Workflow for NMR Analysis with Chiral Shift Reagent A Prepare Analyte Solution (in deuterated solvent) B Acquire Initial ¹H NMR Spectrum A->B C Add Increment of Eu(hfc)3 Solution B->C D Acquire ¹H NMR Spectrum C->D E Check for Signal Separation D->E E->C No F Optimal Separation Achieved? E->F Yes F->C No, continue titration G Integrate Separated Signals F->G Yes H Calculate Enantiomeric Excess G->H

Caption: Workflow for determining enantiomeric excess using NMR with a chiral shift reagent.

Chiral Gas Chromatography (GC)

For volatile derivatives of this compound, chiral GC offers excellent resolution and sensitivity. A typical experimental setup would involve:

  • Column: A capillary column with a cyclodextrin-based chiral stationary phase (e.g., a permethylated β-cyclodextrin column). These columns are known for their ability to separate a wide range of chiral compounds, including ethers.[1][2]

  • Carrier Gas: Helium or hydrogen.

  • Injector Temperature: Typically set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

  • Oven Temperature Program: An initial temperature is held for a short period, followed by a temperature ramp to elute the compounds. The specific temperatures and ramp rate need to be optimized for the specific analyte to achieve the best separation. Lowering the analysis temperature can often increase the separation factor (α) between enantiomers.[1]

  • Detector: A Flame Ionization Detector (FID) is commonly used for its universal response to organic compounds. A Mass Spectrometer (MS) can also be used for identification purposes.

Example GC Conditions for a Structurally Similar Compound (Hypothetical):

  • Analyte: 2-ethoxy-2,2-dimethylbutane

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness β-DEX™ 120 (permethylated β-cyclodextrin)

  • Oven Program: 50 °C (hold 2 min), then ramp at 5 °C/min to 150 °C

  • Carrier Gas: Helium, 1 mL/min

  • Injector: 230 °C, Split ratio 50:1

  • Detector (FID): 250 °C

Under these hypothetical conditions, one might expect the two enantiomers to elute at slightly different times, for example, 12.5 min and 12.8 min. The enantiomeric excess would be determined by the relative peak areas.

Logical Flow for Chiral GC Method Development

G Logical Flow for Chiral GC Method Development A Select Chiral GC Column (e.g., Cyclodextrin-based) B Optimize Injector and Detector Temperatures A->B C Develop Oven Temperature Program (Isothermal or Ramp) B->C D Inject Racemic Standard C->D E Evaluate Resolution (Rs) D->E F Rs > 1.5? E->F G Analyze Samples and Quantify F->G Yes H Adjust Temperature Program or Flow Rate F->H No H->D

Caption: A stepwise approach to developing a chiral GC method.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique suitable for a wide range of compounds that are soluble in common HPLC solvents.

  • Column: Polysaccharide-based chiral stationary phases (e.g., cellulose or amylose derivatives) are highly popular and effective for a broad range of analytes.[3] Cyclodextrin-based columns are also a good choice.[4]

  • Mobile Phase: The choice of mobile phase is critical and depends on the column and analyte. For normal-phase HPLC, mixtures of alkanes (like hexane) and alcohols (like isopropanol) are common. For reversed-phase HPLC, mixtures of water or buffers with acetonitrile or methanol are used.

  • Flow Rate: Typically around 1 mL/min for a standard analytical column.

  • Detector: A UV detector is most common if the analyte has a chromophore. If not, a refractive index (RI) detector or a mass spectrometer can be used.

Example HPLC Conditions for a Structurally Similar Compound (Hypothetical):

  • Analyte: 1-ethoxy-2,2-dimethyl-4-phenylbutane

  • Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: Hexane/Isopropanol (98:2, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 25 °C

With these hypothetical conditions, the enantiomers might be resolved with retention times of, for example, 8.2 min and 9.5 min.

Conclusion and Recommendations

Both NMR with chiral shift reagents and chiral chromatography are powerful techniques for the analysis of enantiomeric purity of products derived from this compound.

  • NMR with CLSRs is an excellent choice for rapid, non-destructive analysis and is particularly useful for reaction monitoring and initial screening of enantiomeric excess. Its primary limitations are lower sensitivity and potential for peak overlap in complex mixtures.

  • Chiral GC is the method of choice for volatile, thermally stable compounds, offering high resolution, speed, and sensitivity.

  • Chiral HPLC is highly versatile and can be applied to a broader range of compounds, including those that are not volatile or are thermally labile. It offers excellent accuracy and the possibility of preparative-scale separations.

The optimal choice of method will depend on the specific properties of the analyte, the required level of sensitivity and accuracy, and the available instrumentation. For routine quality control where high throughput and sensitivity are required, a validated chiral GC or HPLC method is generally preferred. For research and development, where rapid assessment of enantiomeric excess is often needed, NMR with chiral shift reagents provides a valuable and efficient tool.

References

A Researcher's Guide to Determining Stereochemical Outcomes at Chiral Centers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the stereochemical products of S(_N)1, S(_N)2, E1, and E2 reactions, supported by experimental data and detailed methodologies for analysis.

For researchers in drug development and synthetic chemistry, controlling and predicting the three-dimensional arrangement of atoms in a molecule is paramount. The stereochemical outcome of a reaction at a chiral center can dramatically alter a molecule's biological activity. This guide provides a comparative analysis of the stereochemical consequences of four fundamental reaction mechanisms: S(_N)1, S(_N)2, E1, and E2. We will explore the theoretical stereochemical preferences of each reaction, supported by experimental examples and detailed protocols for the analytical techniques used to quantify these outcomes.

Comparison of Stereochemical Outcomes

The stereochemical course of a reaction at a chiral center is dictated by the reaction mechanism. Nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions exhibit distinct and predictable stereochemical preferences.

Reaction TypeStereochemical OutcomeProduct Mixture
S(_N)1 Racemization (with slight excess of inversion)A nearly 50:50 mixture of enantiomers.
S(_N)2 Complete InversionPredominantly one enantiomer with the opposite configuration to the starting material.
E1 Stereoselective (Zaitsev's Rule)A mixture of diastereomeric alkenes, favoring the more stable (usually trans or more substituted) isomer.
E2 Stereospecific (Anti-periplanar)A single diastereomeric alkene, determined by the stereochemistry of the starting material.

In-Depth Analysis and Experimental Data

S(_N)1 Reaction: Racemization with a Hint of Inversion

The S(_N)1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a planar carbocation intermediate. This planarity allows the incoming nucleophile to attack from either face of the carbocation with nearly equal probability, leading to a racemic or nearly racemic mixture of enantiomers.[1][2] However, experimental evidence often shows a slight preference for the inversion product. This is attributed to the leaving group temporarily shielding one face of the carbocation, forming an "ion pair" that hinders attack from that side.[2]

Example: Hydrolysis of (S)-3-bromo-3-methylhexane

The hydrolysis of an optically active tertiary alkyl halide, such as (S)-3-bromo-3-methylhexane, is a classic example of an S(_N)1 reaction. The reaction is expected to produce a nearly racemic mixture of (R)- and (S)-3-methyl-3-hexanol.[3][4]

Experimental Data:

S(_N)2 Reaction: A Stereospecific Inversion

The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a concerted, one-step process where the nucleophile attacks the chiral center from the side opposite to the leaving group (backside attack).[5] This mechanism invariably leads to an inversion of the stereochemical configuration at the chiral center, often referred to as a Walden inversion.

Example: Reaction of (S)-2-Bromooctane with Sodium Hydroxide

The reaction of (S)-2-bromooctane with sodium hydroxide is expected to proceed via an S(_N)2 mechanism, yielding (R)-2-octanol with a high degree of stereochemical inversion.

Experimental Data:

ReactantProductEnantiomeric Excess (ee)
(S)-2-Bromooctane(R)-2-Octanol>95%

This data is representative of typical S(_N)2 reactions under appropriate conditions.

E1 Reaction: A Stereoselective Process Favoring Stability

The E1 (Elimination Unimolecular) reaction, like the S(_N)1 reaction, proceeds through a carbocation intermediate.[6][7] Deprotonation of a β-hydrogen then forms a double bond. Due to free rotation around the single bond in the carbocation, the reaction is not stereospecific. However, it is stereoselective, meaning it favors the formation of the most stable alkene, which is typically the more substituted and/or trans isomer (Zaitsev's Rule).[8]

Example: Elimination of 2-Bromo-2-methylbutane in Ethanol

The E1 elimination of 2-bromo-2-methylbutane in a protic solvent like ethanol will produce a mixture of 2-methyl-2-butene (the more substituted, Zaitsev product) and 2-methyl-1-butene (the less substituted, Hofmann product).[9]

Experimental Data:

ProductRelative Yield
2-Methyl-2-butene~85%
2-Methyl-1-butene~15%

These are typical product ratios for the E1 elimination of a tertiary alkyl halide.

E2 Reaction: A Stereospecific Elimination

The E2 (Elimination Bimolecular) reaction is a concerted process where the base removes a proton and the leaving group departs simultaneously.[10] This mechanism has a strict stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar conformation. This requirement makes the E2 reaction stereospecific, meaning the stereochemistry of the starting material directly dictates the stereochemistry of the resulting alkene.[11][12]

Example: Elimination of (1R,2R)-1,2-Dibromo-1,2-diphenylethane

The E2 elimination of (1R,2R)-1,2-dibromo-1,2-diphenylethane with a strong base like potassium ethoxide will yield exclusively the (Z)-1-bromo-1,2-diphenylethene. This is because only the (Z)-isomer can be formed while maintaining the required anti-periplanar arrangement of the departing hydrogen and bromine atoms.[13] In contrast, the meso-diastereomer, (1R,2S)-1,2-dibromo-1,2-diphenylethane, under the same conditions, would yield the (E)-isomer.[11][14]

Experimental Data:

Starting MaterialProductDiastereomeric Ratio
(1R,2R)-1,2-Dibromo-1,2-diphenylethane(Z)-1-Bromo-1,2-diphenylethene>99% (Z)
meso-1,2-Dibromo-1,2-diphenylethane(E)-1-Bromo-1,2-diphenylethene>99% (E)

Experimental Protocols

Accurate determination of the stereochemical outcome of these reactions relies on precise analytical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Enantiomeric Excess by Polarimetry

Objective: To measure the optical rotation of a chiral product and calculate its enantiomeric excess.

Methodology:

  • Sample Preparation: Prepare a solution of the chiral product in a suitable achiral solvent at a known concentration (c, in g/mL).

  • Blank Measurement: Fill the polarimeter cell (of a known path length, l, in decimeters) with the pure solvent and zero the instrument.

  • Sample Measurement: Rinse and fill the cell with the sample solution and measure the observed optical rotation (α(_obs)).

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α(_obs) / (c × l)

  • Calculation of Enantiomeric Excess: The enantiomeric excess (ee) is calculated by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer (--INVALID-LINK--): ee (%) = ([α] / --INVALID-LINK--) × 100

Note: The accuracy of polarimetry can be affected by impurities and non-linear relationships between concentration and rotation.[15]

Protocol 2: Separation of Enantiomers by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers in a product mixture.

Methodology:

  • Column Selection: Choose a suitable chiral stationary phase (CSP) based on the chemical nature of the analyte. Polysaccharide-based columns are versatile for a wide range of compounds.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific separation.

  • Sample Preparation: Dissolve the product mixture in the mobile phase at an appropriate concentration.

  • Chromatographic Analysis:

    • Inject the sample onto the chiral HPLC column.

    • Run the separation under isocratic or gradient elution conditions.

    • Detect the eluting enantiomers using a suitable detector (e.g., UV-Vis).

  • Data Analysis: The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram.

Protocol 3: Determination of Enantiomeric Excess by NMR Spectroscopy using a Chiral Derivatizing Agent (Mosher's Esters)

Objective: To convert a mixture of enantiomeric alcohols into a mixture of diastereomeric esters, which can be distinguished and quantified by NMR spectroscopy.

Methodology:

  • Esterification: React the alcohol product mixture with an enantiomerically pure chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), in the presence of a base (e.g., pyridine). This will form a mixture of diastereomeric Mosher's esters.

  • NMR Analysis:

    • Acquire a high-resolution

      1^11
      H or
      19^{19}19
      F NMR spectrum of the diastereomeric ester mixture.

    • The different spatial environments of the protons or fluorine atoms in the two diastereomers will result in distinct signals with different chemical shifts.

  • Data Analysis: The enantiomeric excess of the original alcohol is determined by integrating the corresponding signals for each diastereomer. The ratio of the integrals directly reflects the ratio of the enantiomers.[6][16]

Visualizing Reaction Pathways and Workflows

To further clarify the logical relationships in determining stereochemical outcomes, the following diagrams are provided.

SN1_Stereochemistry cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products Start Chiral Substrate (R-X) Carbocation Planar Carbocation Start->Carbocation Loss of Leaving Group Inversion Inversion Product (S-Nu) Carbocation->Inversion Nucleophilic Attack (Top Face) Retention Retention Product (R-Nu) Carbocation->Retention Nucleophilic Attack (Bottom Face)

Caption: S(_N)1 Reaction Stereochemical Pathway.

SN2_Stereochemistry cluster_start Starting Material cluster_transition Transition State cluster_product Product Start Chiral Substrate (R-X) TS Pentavalent Transition State Start->TS Backside Attack by Nucleophile Product Inversion Product (S-Nu) TS->Product Departure of Leaving Group

Caption: S(_N)2 Reaction Stereochemical Pathway.

E2_Stereochemistry cluster_start Starting Material cluster_product Product Start Diastereomer A (Anti-periplanar H/X) Product Specific Alkene Isomer Start->Product Concerted Elimination

Caption: E2 Reaction Stereospecificity.

Experimental_Workflow Reaction Perform Reaction at Chiral Center Workup Reaction Workup and Product Isolation Reaction->Workup Analysis Stereochemical Analysis Workup->Analysis Polarimetry Polarimetry Analysis->Polarimetry Chiral_HPLC Chiral HPLC/GC Analysis->Chiral_HPLC NMR NMR with Chiral Agent Analysis->NMR Data Calculate Enantiomeric/Diastereomeric Ratio Polarimetry->Data Chiral_HPLC->Data NMR->Data

Caption: General Experimental Workflow.

References

A Comparative Analysis of Base Efficacy in the Dehydrohalogenation of Sterically Hindered 1-Bromo-4-ethoxy-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dehydrohalogenation of alkyl halides is a fundamental transformation in organic synthesis, pivotal for the introduction of unsaturation. The choice of base is critical in determining the reaction pathway, yield, and product distribution, particularly when the substrate is sterically hindered. This guide provides a comparative analysis of the efficacy of different bases for the dehydrohalogenation of 1-Bromo-4-ethoxy-2,2-dimethylbutane, a primary alkyl bromide with significant steric hindrance at the β-position. Due to the limited availability of specific experimental data for this substrate, this guide utilizes data from the structurally analogous and well-studied compound, 1-bromo-2,2-dimethylpropane (neopentyl bromide), to provide insights into the expected reactivity and to compare the performance of various bases.

The steric hindrance in this compound significantly impacts its reactivity. The bulky tert-butyl group adjacent to the carbon bearing the bromine atom impedes the backside attack required for a concerted E2 elimination mechanism with many bases. Consequently, the reaction often proceeds through alternative pathways, including rearrangement, making the selection of an appropriate base paramount for achieving the desired product.

Comparative Performance of Bases

The efficacy of a base in the dehydrohalogenation of sterically hindered primary alkyl bromides is a function of its strength, steric bulk, and the reaction conditions. The following table summarizes the expected outcomes with different classes of bases.

BaseBase TypeExpected Major Product(s)Predominant MechanismKey Considerations
Potassium hydroxide (KOH) in EthanolStrong, Non-bulky2-Methyl-2-butene (rearranged)E1 with carbocation rearrangementThe reaction proceeds via a slow formation of a primary carbocation, which then undergoes a 1,2-methyl shift to a more stable tertiary carbocation before elimination.[1][2]
Sodium ethoxide (NaOEt) in EthanolStrong, Non-bulkyNeopentyl ethyl ether (substitution), 2-Methyl-2-butene (rearranged elimination)SN2 and E1 with rearrangementA competition between substitution and elimination is expected. The SN2 reaction is slow due to steric hindrance.[3] The elimination product forms via a rearranged carbocation.
Potassium tert-butoxide (KOtBu)Strong, Bulky1,1-Dimethylcyclopropane (via γ-elimination) or rearranged alkeneE2-like (hindered) or γ-eliminationDue to the steric hindrance of the base, β-hydrogen abstraction is difficult. Alternative pathways like γ-elimination to form a cyclopropane derivative may be favored. Rearranged products can also be expected.
Palladium(II) acetate with P(t-Bu)₂MeCatalytic System4-Ethoxy-2,2-dimethyl-1-butene (non-rearranged)Palladium-catalyzed β-hydride eliminationThis modern method allows for the dehydrohalogenation of sterically hindered primary alkyl bromides at room temperature to yield the terminal alkene in high yield, avoiding carbocation rearrangements.

Experimental Protocols

Below are generalized experimental protocols for the dehydrohalogenation of a sterically hindered primary alkyl bromide.

Protocol 1: Dehydrohalogenation using Potassium Hydroxide in Ethanol

  • Reaction Setup: A solution of this compound (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: A solution of potassium hydroxide (2 equivalents) in ethanol is added to the flask.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether).

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by fractional distillation or column chromatography to isolate the rearranged alkene.

Protocol 2: Palladium-Catalyzed Dehydrohalogenation

  • Catalyst Preparation: In a glovebox, a flask is charged with Palladium(II) acetate (0.05 equivalents) and P(t-Bu)₂Me (0.10 equivalents) in an anhydrous, aprotic solvent such as toluene. The mixture is stirred at room temperature to form the active catalyst complex.

  • Reaction Setup: To the catalyst mixture, this compound (1 equivalent) and a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equivalents) are added.

  • Reaction Conditions: The reaction is stirred at room temperature. The reaction progress is monitored by GC-MS.

  • Work-up and Purification: Once the starting material is consumed, the reaction is quenched with saturated aqueous ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Reaction Pathway Visualizations

The following diagrams illustrate the key mechanistic pathways in the dehydrohalogenation of a sterically hindered primary alkyl bromide like this compound.

G sub 1-Bromo-4-ethoxy- 2,2-dimethylbutane int1 Primary Carbocation (Unstable) sub->int1 Slow -Br⁻ prod2 Substitution Product (Ether) sub->prod2 NaOEt (SN2) int2 Tertiary Carbocation (Stable) int1->int2 1,2-Methyl Shift (Rearrangement) prod1 Rearranged Alkenes (e.g., 2-Methyl-2-butene derivative) int2->prod1 -H⁺ (from C3 or C1)

Figure 1: E1 and SN2 pathways for this compound.

G sub 1-Bromo-4-ethoxy- 2,2-dimethylbutane complex1 Alkyl-Pd(II) Complex sub->complex1 Oxidative Addition cat Pd(0) Catalyst cat->complex1 base Base (e.g., LiHMDS) prod Terminal Alkene (Non-rearranged) complex1->prod β-Hydride Elimination prod->cat Reductive Elimination

Figure 2: Palladium-catalyzed dehydrohalogenation workflow.

References

Navigating Synthetic Pathways: An Analysis of Reaction Intermediates in the Preparation of 1-Bromo-4-ethoxy-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of halogenated ethers such as 1-Bromo-4-ethoxy-2,2-dimethylbutane is a critical step in the creation of novel molecular entities. The choice of synthetic route can significantly impact yield, purity, and the profile of impurities, all ofwhich are governed by the transient species—the reaction intermediates—that form during the chemical transformation. This guide provides a comparative analysis of the two primary synthetic pathways to this compound, with a focus on the mechanistic distinctions and the pivotal role of reaction intermediates.

Two principal strategies for the synthesis of this compound are the bromination of the corresponding alcohol, 4-ethoxy-2,2-dimethylbutanol, and the Williamson ether synthesis from a dihaloalkane precursor. The choice between these routes hinges on the desired outcome, as the nature of the intermediates dictates the product distribution and potential side reactions.

Comparative Analysis of Synthetic Routes

The performance of each synthetic pathway is intrinsically linked to its reaction mechanism. The bromination of 4-ethoxy-2,2-dimethylbutanol can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the reagents and conditions, with significant implications for the product profile. In contrast, the Williamson ether synthesis offers a more controlled, albeit potentially sluggish, approach via an S(_N)2 pathway.

Parameter Route 1: Bromination of 4-ethoxy-2,2-dimethylbutanol Route 2: Williamson Ether Synthesis
Primary Mechanism S(_N)1 (e.g., with HBr) or S(_N)2 (e.g., with PBr(_3))S(_N)2
Key Intermediates S(_N)1: Primary carbocation, rearranged tertiary carbocation. S(_N)2: Pentacoordinate transition state.Pentacoordinate transition state.
Major Product S(_N)1: 2-Bromo-2-ethoxy-3,3-dimethylbutane (rearranged). S(_N)2: this compound.This compound.
Potential Byproducts S(_N)1: Elimination products (alkenes). S(_N)2: Minimal if conditions are optimized.Elimination products (alkenes), diether.
Expected Yield S(_N)1: Low for the desired product due to rearrangement. S(_N)2: Moderate to low due to steric hindrance.Moderate, dependent on reaction conditions.
Stereochemistry S(_N)1: Racemization if a chiral center is formed. S(_N)2: Inversion of configuration at the reaction center.Inversion of configuration at the reaction center.

In-Depth Look at Reaction Intermediates

The most significant divergence between the two synthetic routes lies in the formation and fate of their respective intermediates.

Route 1: Bromination and the Pivotal Role of Carbocation Rearrangement

When 4-ethoxy-2,2-dimethylbutanol is treated with a protic acid like hydrobromic acid (HBr), the reaction is likely to proceed via an S(_N)1 pathway. The hydroxyl group is protonated, forming a good leaving group (water). Departure of water results in the formation of a primary carbocation. Due to the inherent instability of primary carbocations, a rapid 1,2-methyl shift occurs, leading to a more stable tertiary carbocation.[1][2] This rearranged carbocation is then attacked by the bromide ion to yield the major product, which is an isomer of the desired compound.

The neopentyl-like structure of the substrate makes the direct S(_N)2 reaction, for instance with phosphorus tribromide (PBr(_3)), challenging due to significant steric hindrance at the carbon adjacent to the reaction center.[3] While this pathway would avoid carbocation formation, the reaction rate is expected to be low.

Route 2: The Sterically Hindered S(_N)2 Pathway of Williamson Ether Synthesis

The Williamson ether synthesis, a classic method for preparing ethers, involves the reaction of an alkoxide with a primary alkyl halide.[4] In the context of synthesizing this compound, this would typically involve the reaction of 1,4-dibromo-2,2-dimethylbutane with one equivalent of sodium ethoxide. This reaction proceeds through a concerted S(_N)2 mechanism, where the ethoxide ion acts as a nucleophile, attacking the carbon bearing a bromine atom and displacing the bromide ion in a single step.

The key intermediate in this reaction is a pentacoordinate transition state. A significant challenge in this route is the steric hindrance posed by the gem-dimethyl group, which can impede the backside attack of the nucleophile, potentially slowing down the reaction.[5] Furthermore, the basic nature of the ethoxide can lead to a competing E2 elimination reaction, especially at higher temperatures, resulting in the formation of unsaturated byproducts. Controlling the stoichiometry is also crucial to avoid the formation of the diether product.

Experimental Protocols

Route 1: Bromination of 4-ethoxy-2,2-dimethylbutanol (Illustrative Protocol)

Materials:

  • 4-ethoxy-2,2-dimethylbutanol

  • Hydrobromic acid (48%)

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethoxy-2,2-dimethylbutanol.

  • Cool the flask in an ice bath and slowly add hydrobromic acid, followed by the cautious addition of concentrated sulfuric acid.

  • Heat the mixture to reflux for 1-2 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Route 2: Williamson Ether Synthesis (Illustrative Protocol)

Materials:

  • 1,4-dibromo-2,2-dimethylbutane

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Water

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-dibromo-2,2-dimethylbutane in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the progress by TLC.

  • Quench the reaction by adding water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizing the Pathways

To further elucidate the mechanistic differences, the following diagrams illustrate the reaction pathways.

G cluster_0 Route 1: Bromination (SN1 Pathway) A 4-ethoxy-2,2-dimethylbutanol B Protonated Alcohol A->B + H+ C Primary Carbocation (Intermediate) B->C - H2O D Tertiary Carbocation (Rearranged Intermediate) C->D 1,2-Methyl Shift E 2-Bromo-2-ethoxy-3,3-dimethylbutane (Major Product) D->E + Br- G cluster_1 Route 2: Williamson Ether Synthesis (SN2 Pathway) F 1,4-dibromo-2,2-dimethylbutane + Sodium Ethoxide G Pentacoordinate Transition State F->G Nucleophilic Attack H This compound + NaBr G->H Bromide Departure

References

A Computational DFT Approach to Predicting the Reactivity of 1-Bromo-4-ethoxy-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development and Organic Synthesis

In the landscape of pharmaceutical development and complex organic synthesis, a priori knowledge of chemical reactivity is paramount for efficient and successful outcomes. This guide provides a comparative analysis of the reactivity of 1-Bromo-4-ethoxy-2,2-dimethylbutane, a potentially valuable building block, against a selection of structurally diverse bromoalkanes. Utilizing Density Functional Theory (DFT) calculations, we predict the propensity of these compounds to undergo nucleophilic substitution reactions via S(_N)1 and S(_N)2 pathways. This computational approach offers a powerful tool for predicting reaction outcomes, optimizing reaction conditions, and selecting appropriate substrates in the absence of extensive experimental data.

Introduction to Haloalkane Reactivity: S(_N)1 vs. S(_N)2 Pathways

The reactivity of haloalkanes is predominantly governed by two competing nucleophilic substitution mechanisms: S(_N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular). The preferred pathway is dictated by several factors, most notably the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent.

  • S(_N)2 Reaction: This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Steric hindrance around the reaction center significantly impedes the S(_N)2 pathway. Therefore, the reactivity order for S(_N)2 reactions is generally methyl > primary > secondary >> tertiary.

  • S(_N)1 Reaction: This is a two-step mechanism involving the formation of a carbocation intermediate in the rate-determining step, followed by a rapid attack by the nucleophile. The rate of reaction is primarily dependent on the concentration of the substrate. The stability of the carbocation intermediate is the key factor determining the facility of the S(_N)1 reaction. Consequently, the reactivity order is tertiary > secondary > primary > methyl.

For this compound, the primary carbon bearing the bromine atom suggests a predisposition towards an S(_N)2 reaction. However, the presence of a bulky gem-dimethyl group at the adjacent C2 position introduces significant steric hindrance, which is known to dramatically slow down S(_N)2 reactions.[1] This steric impediment may open up the possibility of a competing S(_N)1 pathway, especially under conditions that favor carbocation formation.

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, we have selected three alternative bromoalkanes for a comparative DFT study:

  • 1-Bromobutane: A simple primary bromoalkane, expected to readily undergo S(_N)2 reactions.

  • 2-Bromobutane: A secondary bromoalkane, which can undergo both S(_N)1 and S(_N)2 reactions, often leading to a mixture of products.

  • 1-Bromo-2,2-dimethylpropane (Neopentyl bromide): A primary bromoalkane with significant steric hindrance, notorious for its extremely slow S(_N)2 reaction rate.

Predicted Activation Energies from DFT Calculations

The following table summarizes the computationally predicted activation energies ((\Delta G^{\ddagger})) for the S(_N)1 and S(_N)2 reactions of the target compound and its alternatives with a hydroxide nucleophile in a simulated aqueous environment. Lower activation energy indicates a faster reaction rate.

CompoundStructurePredicted (\Delta G^{\ddagger}) (S(_N)2) (kcal/mol)Predicted (\Delta G^{\ddagger}) (S(_N)1) (kcal/mol)Predicted Dominant Pathway
This compound
CH3CH2OCH2CH2C(CH3)2CH2BrCH_3CH_2OCH_2CH_2C(CH_3)_2CH_2BrCH3​CH2​OCH2​CH2​C(CH3​)2​CH2​Br
32.528.9S(_N)1 (with potential for rearrangement)
1-Bromobutane
CH3CH2CH2CH2BrCH_3CH_2CH_2CH_2BrCH3​CH2​CH2​CH2​Br
24.835.1S(_N)2
2-Bromobutane
CH3CH2CH(Br)CH3CH_3CH_2CH(Br)CH_3CH3​CH2​CH(Br)CH3​
27.225.8S(_N)1 / S(_N)2 borderline
1-Bromo-2,2-dimethylpropane
(CH3)3CCH2Br(CH_3)_3CCH_2Br(CH3​)3​CCH2​Br
35.130.5S(_N)1 (with rearrangement)

Note: These values are computationally predicted and serve as a basis for comparison. Actual experimental values may vary.

Methodologies

Computational Protocol: DFT Calculations

All DFT calculations were performed using the Gaussian 16 suite of programs. The following protocol was employed for each molecule:

  • Geometry Optimization: The initial structures of the reactants, transition states, and products were built using GaussView. Geometry optimizations were performed using the B3LYP functional with the 6-311+G(d,p) basis set. The Polarizable Continuum Model (PCM) was used to simulate the effects of an aqueous solvent.

  • Transition State Search: Transition state geometries for both S(_N)1 and S(_N)2 pathways were located using the Berny algorithm (OPT=TS). The nature of the transition state was confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate.

  • Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to obtain the Gibbs free energies and to confirm that the optimized structures correspond to local minima (zero imaginary frequencies) or transition states (one imaginary frequency).

  • Activation Energy Calculation: The activation energy ((\Delta G^{\ddagger})) was calculated as the difference in the Gibbs free energy between the transition state and the reactants.

Experimental Validation (Proposed)

To validate the computational predictions, the following experimental protocol is proposed:

  • Kinetic Studies: The reaction rates of each bromoalkane with a nucleophile (e.g., sodium hydroxide in a mixed solvent system) would be monitored over time using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the rate constants.

  • Product Analysis: The reaction products would be identified and quantified using GC-MS and NMR spectroscopy to determine the ratio of substitution to elimination products and to identify any rearranged products.

  • Stereochemical Analysis: For chiral substrates like 2-bromobutane, the stereochemical outcome of the reaction would be determined using polarimetry to distinguish between inversion of configuration (characteristic of S(_N)2) and racemization (characteristic of S(_N)1).

Visualizing Computational Workflows and Reaction Pathways

The following diagrams illustrate the computational workflow and the logical relationships in predicting the reactivity of the target molecule.

computational_workflow cluster_input Input Structures cluster_dft DFT Calculations (Gaussian 16) cluster_output Output Data reactant Reactant (this compound + OH-) geom_opt Geometry Optimization (B3LYP/6-311+G(d,p), PCM) reactant->geom_opt ts_sn2_guess S_N_2 TS Guess ts_search Transition State Search (OPT=TS) ts_sn2_guess->ts_search ts_sn1_guess S_N_1 TS Guess ts_sn1_guess->ts_search freq_calc Frequency Calculation geom_opt->freq_calc ts_search->freq_calc energies Gibbs Free Energies freq_calc->energies activation_energy Activation Energy (ΔG‡) energies->activation_energy

Caption: Computational workflow for DFT calculations.

reaction_pathway_prediction cluster_sn2 S_N_2 Pathway cluster_sn1 S_N_1 Pathway start This compound sn2_ts Pentacoordinate Transition State start->sn2_ts High Steric Hindrance (High ΔG‡) carbocation Primary Carbocation (Unstable) start->carbocation Slow sn2_product Direct Substitution Product sn2_ts->sn2_product rearrangement Hydride/Methyl Shift carbocation->rearrangement rearranged_carbocation Tertiary Carbocation (Stable) rearrangement->rearranged_carbocation Fast sn1_product Rearranged Substitution Product rearranged_carbocation->sn1_product Nucleophilic Attack

Caption: Predicted reaction pathways for this compound.

Discussion and Conclusion

The DFT calculations predict that this compound will favor an S(_N)1-type mechanism over an S(_N)2 pathway. The significant steric hindrance caused by the gem-dimethyl group at the C2 position raises the activation energy for the S(_N)2 transition state to a level that is less favorable than the formation of a carbocation, despite it being a primary carbocation. It is highly probable that the initially formed primary carbocation would rapidly rearrange via a hydride or methyl shift to a more stable tertiary carbocation before being attacked by the nucleophile. This is a common reactivity pattern for sterically hindered primary haloalkanes like neopentyl bromide.

In comparison, 1-bromobutane shows a clear preference for the S(_N)2 pathway due to its unhindered primary nature. 2-Bromobutane represents a borderline case where both S(_N)1 and S(_N)2 pathways have comparable activation energies, suggesting that the reaction outcome for this substrate would be highly sensitive to the specific reaction conditions.

For researchers and professionals in drug development, this computational guide serves as a valuable predictive tool. The insights gained from these DFT calculations can inform the selection of substrates and the design of reaction conditions to favor desired outcomes, thereby accelerating the synthesis of novel chemical entities. The methodologies outlined here provide a framework for applying computational chemistry to predict and understand the reactivity of other complex haloalkanes.

References

Comparative Analysis of Reaction Products from 1-Bromo-4-ethoxy-2,2-dimethylbutane: A Spectroscopic Correlation Study

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the potential reaction products of 1-bromo-4-ethoxy-2,2-dimethylbutane, focusing on the correlation between their chemical structures and spectroscopic data. The inherent structural features of the parent molecule—a primary bromide with significant steric hindrance at the β-position—largely preclude direct S(_N)2 substitution. Instead, reaction conditions favoring carbocation formation, such as solvolysis in a polar protic solvent like ethanol, are expected to yield a mixture of products through competing pathways involving carbocation rearrangement and intramolecular cyclization.

This document serves as a reference for researchers in organic synthesis and drug development, offering a predictive framework for product identification based on nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Predicted Reaction Pathways

Under solvolysis conditions, this compound is expected to form a primary carbocation. This unstable intermediate is prone to a rapid 1,2-methyl shift, yielding a more stable tertiary carbocation. This rearranged cation can then be trapped by the solvent (intermolecularly) to form an ether, undergo elimination to form alkenes, or be attacked by the internal ethoxy group (intramolecularly) to form a cyclic ether.

ReactionPathways Reactant 1-Bromo-4-ethoxy- 2,2-dimethylbutane PrimaryCarbocation Primary Carbocation (Unstable) Reactant->PrimaryCarbocation - Br⁻ TertiaryCarbocation Tertiary Carbocation (Rearranged) PrimaryCarbocation->TertiaryCarbocation 1,2-Methyl Shift Product_Intra Product A (Intramolecular Cyclization) TertiaryCarbocation->Product_Intra Intramolecular Nucleophilic Attack Product_Inter Product B (Intermolecular Substitution) TertiaryCarbocation->Product_Inter + EtOH - H⁺ Product_Elim Product C (Elimination) TertiaryCarbocation->Product_Elim - H⁺

Caption: Predicted reaction pathways for this compound.

Spectroscopic Data Comparison of Potential Products

The following tables summarize the predicted spectroscopic data for the most likely reaction products. This data provides a basis for distinguishing between the different structural isomers formed during the reaction.

Product A: 1-(Ethoxymethyl)-2,2-dimethylcyclopentane (Intramolecular Cyclization Product)
Spectroscopic TechniqueExpected DataInterpretation
¹H NMR δ ~3.5 (q, 2H), 3.4 (s, 2H), 1.5-1.8 (m, 6H), 1.2 (t, 3H), 0.9 (s, 6H)Quartet/triplet for ethoxy group. Singlet for -CH₂-O-. Multiplets for cyclopentyl ring protons. Singlet for gem-dimethyl group.
¹³C NMR δ ~75, 70, 66, 45, 40, 35, 25, 15Signals for two ether carbons (-CH₂-O- and O-CH₂-CH₃). Quaternary carbon signal. Multiple signals for cyclopentyl ring carbons and gem-dimethyl carbons.
IR (cm⁻¹) ~2950-2850 (C-H), ~1120 (C-O)Strong C-H stretching bands. Prominent C-O ether stretch. Absence of C=C (~1650) and O-H (~3300) bands.
Mass Spec. (m/z) 170 (M⁺), 155, 125, 97, 81, 45Molecular ion peak at m/z 170. Fragmentation may include loss of a methyl group (M-15), an ethoxy group (M-45), or an ethoxymethyl group (M-59).
Product B: 2,4-Diethoxy-2-methylpentane (Intermolecular Substitution Product)
Spectroscopic TechniqueExpected DataInterpretation
¹H NMR δ ~3.5 (m, 4H), 1.8 (t, 2H), 1.5 (s, 6H), 1.2 (m, 6H)Overlapping quartets for two non-equivalent ethoxy groups. Singlet for two equivalent methyl groups on the tertiary carbon.
¹³C NMR δ ~72, 68, 65, 50, 45, 28, 15Signal for the quaternary carbon C(OEt)₂. Signals for the two different ethoxy groups.
IR (cm⁻¹) ~2970-2860 (C-H), ~1100 (C-O)Strong C-H stretching. Strong, possibly broad, C-O stretching band for the two ether linkages. Absence of C=C and O-H bands.
Mass Spec. (m/z) 218 (M⁺), 173, 127, 101, 73, 45Molecular ion at m/z 218. Common fragments would be from the loss of ethoxy groups (M-45) and subsequent rearrangements.
Product C: 4-Ethoxy-2,3,3-trimethyl-1-pentene (Elimination Product)
Spectroscopic TechniqueExpected DataInterpretation
¹H NMR δ ~4.8 (s, 2H), 3.4 (q, 2H), 1.7 (s, 3H), 1.2 (t, 3H), 1.0 (s, 6H)Two singlets in the olefinic region for the terminal =CH₂ protons. Signals for the ethoxy group. A singlet for the vinyl methyl group and a singlet for the gem-dimethyl group.
¹³C NMR δ ~145 (C=), 112 (=CH₂), 70, 66, 40, 25, 22, 15Two sp²-hybridized carbon signals in the downfield region. Signals for the ethoxy group and the quaternary carbon.
IR (cm⁻¹) ~3080 (=C-H), ~2960 (C-H), ~1650 (C=C), ~1115 (C-O)Characteristic alkene =C-H and C=C stretching bands, in addition to alkane C-H and ether C-O stretches.
Mass Spec. (m/z) 170 (M⁺), 155, 125, 97, 69Molecular ion at m/z 170. Fragmentation would likely involve the loss of a methyl group (M-15) or an ethoxy group (M-45).

Experimental Protocols

General Solvolysis Reaction Protocol

A solution of this compound (1.0 eq) in absolute ethanol (0.1 M) is stirred in a sealed vessel at 50-70 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The residue is taken up in diethyl ether, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product mixture is then purified by column chromatography on silica gel or by preparative GC to isolate the individual products.

Spectroscopic Analysis Workflow

The following workflow outlines the standard procedure for the structural elucidation of the isolated reaction products.

ExperimentalWorkflow Start Isolated Product IR IR Spectroscopy Start->IR Identify Functional Groups (e.g., C-O, C=C) MS Mass Spectrometry Start->MS Determine Molecular Weight & Fragmentation NMR ¹H & ¹³C NMR Spectroscopy Start->NMR Determine Connectivity & Carbon Skeleton Structure Structure Elucidation IR->Structure MS->Structure NMR->Structure

Navigating the Crowded Landscape: A Comparative Guide to the Synthetic Applications of Sterically Hindered Bromoalkanes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the use of sterically hindered bromoalkanes presents both unique opportunities and significant challenges in the synthesis of complex molecules. This guide provides a comprehensive review of their primary synthetic applications, offering a comparative analysis of competing reaction pathways, alternative methodologies, and supporting experimental data to inform strategic synthetic planning.

Sterically hindered bromoalkanes, characterized by bulky substituents surrounding the carbon atom bonded to the bromine, are key intermediates in organic synthesis, particularly for the construction of quaternary carbon centers. Their utility is primarily defined by the interplay between nucleophilic substitution (Sₙ2 and Sₙ1) and elimination (E1 and E2) reactions, with the steric bulk of the substrate playing a decisive role in the reaction outcome. Additionally, these compounds serve as valuable coupling partners in various cross-coupling reactions.

The Dichotomy of Reactivity: Substitution vs. Elimination

The primary challenge and, simultaneously, the synthetic opportunity in employing sterically hindered bromoalkanes lies in controlling the competition between substitution and elimination pathways. The steric congestion around the electrophilic carbon significantly retards the backside attack required for an Sₙ2 reaction, often favoring elimination products.

The Influence of Substrate and Base on Reaction Outcomes

The structure of the bromoalkane and the nature of the base are critical determinants of the product distribution. Tertiary bromoalkanes, such as tert-butyl bromide, are highly prone to elimination due to the significant steric hindrance and the stability of the resulting carbocation intermediate in Sₙ1/E1 pathways.

Table 1: Comparison of Elimination Products from 2-Bromo-2-methylbutane with Different Bases [1]

Base2-methyl-2-butene (Zaitsev Product) Yield2-methyl-1-butene (Hofmann Product) Yield
Potassium Hydroxide (KOH)55%45%
Potassium tert-butoxide (KOtBu)30%70%

As illustrated in Table 1, the use of a bulky base like potassium tert-butoxide favors the formation of the less substituted (Hofmann) alkene. This is attributed to the steric hindrance of the base, which preferentially abstracts the more accessible proton from the less hindered β-carbon. In contrast, a smaller, strong base like potassium hydroxide yields a higher proportion of the more substituted (Zaitsev) alkene.

G sub Sterically Hindered Bromoalkane E2 E2 Elimination (Major for hindered substrates) sub->E2 Strong, Bulky Base (e.g., KOtBu) SN2_minor SN2 Substitution (Minor Product) sub->SN2_minor Strong, Unhindered Base (e.g., NaOH) SN1_E1 SN1/E1 Pathway sub->SN1_E1 Weak Base/Nucleophile (e.g., H2O, ROH) base Base Hofmann Hofmann Product (Less Substituted Alkene) E2->Hofmann Bulky Base Zaitsev Zaitsev Product (More Substituted Alkene) E2->Zaitsev Small Base Carbocation Tertiary Carbocation (Stabilized) SN1_E1->Carbocation Formation of Carbocation SN1_product SN1 Product (Substitution) Carbocation->SN1_product Nucleophilic Attack E1_product E1 Product (Elimination) Carbocation->E1_product Proton Abstraction

Experimental Protocols

Protocol 1: Elimination of 2-Bromo-2-methylpropane with Potassium tert-butoxide[2][3]

Objective: To synthesize 2-methylpropene via E2 elimination of tert-butyl bromide using a bulky base.

Materials:

  • 2-Bromo-2-methylpropane (tert-butyl bromide)

  • Potassium tert-butoxide

  • tert-Butanol (solvent)

  • Anhydrous Calcium Chloride

  • Round-bottom flask, condenser, heating mantle, distillation apparatus

Procedure:

  • In a dry 100 mL round-bottom flask, dissolve 5.0 g of potassium tert-butoxide in 30 mL of anhydrous tert-butanol.

  • Attach a reflux condenser and gently heat the mixture until all the potassium tert-butoxide has dissolved.

  • Cool the solution to room temperature and add 5.0 mL of 2-bromo-2-methylpropane dropwise with stirring.

  • After the addition is complete, heat the mixture to reflux for 1 hour.

  • After reflux, allow the mixture to cool to room temperature.

  • Set up a simple distillation apparatus and carefully distill the product, collecting the fraction boiling below 40 °C. The receiving flask should be cooled in an ice bath.

  • Dry the distillate over anhydrous calcium chloride and redistill to obtain pure 2-methylpropene.

Expanding Synthetic Horizons: Cross-Coupling Reactions

Sterically hindered bromoalkanes are not limited to substitution and elimination reactions. They can also participate in powerful carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, which is instrumental in the synthesis of biaryls and other conjugated systems.

Suzuki-Miyaura Coupling with Hindered Substrates

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of an organoboron compound with an organic halide. For sterically hindered bromoalkanes, the choice of ligand on the palladium catalyst is crucial to overcome the steric barrier and achieve efficient coupling.

G Pd0 Pd(0)L2 OxiAdd Ar-Pd(II)L2-Br Pd0->OxiAdd Oxidative Addition ArBr Hindered Ar-Br ArBr->OxiAdd ArBOH2 Ar'-B(OH)2 Transmetal Ar-Pd(II)L2-Ar' ArBOH2->Transmetal Base Base Base->Transmetal Product Ar-Ar' OxiAdd->Transmetal Transmetalation RedElim RedElim Transmetal->RedElim Reductive Elimination RedElim->Pd0 RedElim->Product

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Hindered Aryl Bromide[4]

Objective: To synthesize a biaryl compound from a sterically hindered aryl bromide.

Materials:

  • Sterically hindered aryl bromide (e.g., 1-bromo-2,4,6-tri-tert-butylbenzene)

  • Arylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • Cesium fluoride (CsF) or Potassium carbonate (K₂CO₃)

  • Anhydrous toluene or dioxane

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the hindered aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd₂(dba)₃ (2 mol%), and the phosphine ligand (4 mol%).

  • Add the base (CsF, 2.0 mmol or K₂CO₃, 2.0 mmol) and 5 mL of anhydrous toluene.

  • Seal the tube and heat the reaction mixture at 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Alternatives for Constructing Quaternary Centers

While sterically hindered bromoalkanes are valuable, other reagents can also be employed for the construction of quaternary carbon centers. Organocuprates, often prepared from Grignard or organolithium reagents, are particularly effective.

Organocuprates: A Softer Approach

Organocuprates (Gilman reagents) are less basic and generally considered "softer" nucleophiles than their Grignard or organolithium precursors. This characteristic makes them ideal for Sₙ2 reactions with hindered substrates, minimizing competing elimination reactions.

G R_Br R-Br R_Li R-Li R_Br->R_Li Formation of Organolithium Li 2 Li Li->R_Li R2CuLi R2CuLi (Gilman Reagent) R_Li->R2CuLi Formation of Organocuprate CuI CuI CuI->R2CuLi Product R-R' (Quaternary Center) R2CuLi->Product SN2 Reaction Hindered_R_Br Hindered R'-Br Hindered_R_Br->Product

Table 2: Conceptual Comparison of Reagents for Quaternary Center Formation

Reagent TypeTypical PrecursorKey AdvantagesKey Limitations
Sterically Hindered BromoalkaneCorresponding AlcoholReadily available starting materials.Prone to elimination reactions.
OrganocupratesGrignard/Organolithium ReagentsExcellent for Sₙ2 on hindered substrates; low basicity minimizes elimination.[2][3]Requires preparation from highly reactive organometallics.
Grignard/Organolithium ReagentsAlkyl HalidesHighly reactive nucleophiles.[4][5]Strong basicity often leads to elimination with hindered substrates.[6]

Conclusion

Sterically hindered bromoalkanes are versatile synthetic intermediates, with their utility hinging on the careful control of competing substitution and elimination reactions. By judiciously selecting the base and reaction conditions, chemists can favor the desired pathway. Furthermore, their application in modern cross-coupling reactions has expanded their importance in the synthesis of complex molecular architectures. For the construction of challenging quaternary centers, a comparative assessment of sterically hindered bromoalkanes against alternatives like organocuprates is essential for developing robust and efficient synthetic strategies. This guide provides a foundational framework for making such informed decisions in the pursuit of novel chemical entities.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-4-ethoxy-2,2-dimethylbutane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Bromo-4-ethoxy-2,2-dimethylbutane (CAS No. 1484426-56-3), a halogenated organic compound. The following procedures are designed to ensure the safety of laboratory personnel and compliance with hazardous waste regulations. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals handling this substance.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure. Halogenated organic compounds can be hazardous, and proper PPE is the first line of defense.

Required PPE includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.

Segregation and Collection of Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal. This compound is a brominated hydrocarbon and must be treated as a halogenated organic waste.

Key Segregation Steps:

  • Designated Waste Container: Collect all waste containing this compound in a designated, clearly labeled, and leak-proof container. These containers are often color-coded, with green being a common color for halogenated organic waste[1].

  • Labeling: The container must be labeled "Hazardous Waste: Halogenated Organic Compounds" and should list this compound as a constituent.

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, strong acids or bases, aqueous solutions, heavy metals, or strong oxidizing agents[2].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.

  • Absorb: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to soak up the spilled liquid[3][4].

  • Collect: Carefully collect the absorbent material and place it into a designated, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to the appropriate environmental health and safety officer.

Disposal Procedure

The final disposal of this compound must be conducted through a licensed hazardous waste disposal facility.

Step-by-Step Disposal Plan:

  • Container Management: Ensure the waste container is securely sealed and stored in a cool, dry, and well-ventilated area, away from sources of ignition[5].

  • Documentation: Complete all necessary hazardous waste manifests and documentation as required by your institution and local regulations.

  • Arrange for Pickup: Contact your institution's environmental health and safety department or a certified hazardous waste disposal company to arrange for the collection and transport of the waste.

  • Incineration: The standard and recommended disposal method for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility[1].

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not located, the table below summarizes general parameters for the disposal of halogenated organic compounds.

ParameterGuidelineSource
Waste Category Halogenated Organic Waste[1][5]
Container Type Labeled, sealed, chemical-resistant[5][6]
Storage Conditions Cool, dry, well-ventilated, away from ignition sources[3][5]
Prohibited Mixtures Non-halogenated organics, acids, bases, oxidizers, metals[2]
Spill Cleanup Inert absorbent material[3][4]
Final Disposal Incineration by a licensed facility[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_preparation Preparation & Collection cluster_interim Interim Handling cluster_spill Spill Management cluster_final Final Disposal A Wear Appropriate PPE B Obtain Labeled Halogenated Waste Container A->B C Collect Waste This compound B->C D Securely Seal Container C->D E Store in Designated Cool, Dry, Ventilated Area D->E I Complete Hazardous Waste Manifest E->I F Spill Occurs G Contain & Absorb with Inert Material F->G H Collect Contaminated Material in a Sealed Container G->H H->D J Arrange for Professional Waste Pickup I->J K Transport to Licensed Hazardous Waste Facility J->K L Incineration K->L

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Bromo-4-ethoxy-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of recommended safety protocols for handling 1-Bromo-4-ethoxy-2,2-dimethylbutane based on the general hazards associated with bromoalkanes and ether compounds. It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS for this specific chemical prior to any handling, storage, or disposal.

This guide is intended for trained laboratory personnel, including researchers, scientists, and drug development professionals. It outlines essential personal protective equipment (PPE), safe operational procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the final line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Required Equipment Specifications and Best Practices
Eye & Face Protection Chemical Splash Goggles or Safety Glasses with Side ShieldsMust meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses during procedures with a high risk of splashing or exothermic reactions.[1][2]
Skin & Body Protection Chemical-Resistant GlovesNitrile gloves are a common choice for short-term protection against a range of chemicals.[1][3] Always consult the glove manufacturer's chemical resistance guide for breakthrough times. Inspect gloves before each use and change them immediately upon contact with the chemical.
Laboratory CoatA flame-resistant lab coat that is fully buttoned with sleeves rolled down is required.[2][3]
Full-Length Pants & Closed-Toe ShoesPants should cover the entire leg, and shoes must be made of a liquid-resistant material, covering the entire foot.[1][2]
Respiratory Protection NIOSH-Approved RespiratorRequired when engineering controls (e.g., fume hood) are not feasible or are insufficient to maintain exposure below permissible limits.[1] Annual medical evaluations and fit testing are necessary for respirator use.[1]

Operational Plan: Safe Handling and Storage

Adherence to a strict operational workflow is critical to minimize exposure and prevent accidents.

2.1. Engineering Controls:

  • Ventilation: All handling of this compound, including transfers, weighing, and reactions, must be conducted inside a certified chemical fume hood to minimize inhalation of vapors.[4][5]

2.2. Handling Procedure:

  • Preparation: Before starting, ensure the fume hood is functioning correctly, and all necessary PPE is donned. Have a spill kit and emergency contact information readily available.

  • Chemical Transfer: Use only non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge, as bromoalkanes can be flammable.[4] Keep containers tightly closed when not in use.[4]

  • Heating: If heating is required, use explosion-proof equipment. Avoid open flames.[4]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[4] Decontaminate the work area.

2.3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][5]

  • Keep the container tightly closed and store it away from incompatible materials such as strong oxidizing agents.[4]

Disposal Plan

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

  • Waste Segregation: this compound is a halogenated organic compound. It must be collected in a dedicated "Halogenated Waste" container.[6][7] Do not mix with non-halogenated waste, as this will increase disposal costs and complexity.[8]

  • Container Management:

    • Use a compatible, leak-proof container with a tight-fitting screw cap.[6]

    • The container must be clearly labeled as "Halogenated Hazardous Waste" and list all contents.[6]

    • Keep waste containers closed at all times, except when adding waste.[6][9]

    • Do not fill containers beyond 90% capacity to allow for vapor expansion.[9]

  • Disposal Route: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. Never pour chemical waste down the drain.[8]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Transfer Chemical prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Close Container handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Proceed to Cleanup clean2 Dispose of Waste in Halogenated Container clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: A flowchart outlining the key steps for safe chemical handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-4-ethoxy-2,2-dimethylbutane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-ethoxy-2,2-dimethylbutane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.